Osmanthuside H

Catalog No.
S579123
CAS No.
149155-70-4
M.F
C19H28O11
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osmanthuside H

CAS Number

149155-70-4

Product Name

Osmanthuside H

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N

SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Synonyms

2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, osmanthuside H

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Osmanthuside H plant source Fraxinus paxiana

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Source

The table below summarizes the core chemical and sourcing information for Osmanthuside H.

Property Description
Chemical Name This compound [1]
Plant Source Stem barks of Fraxinus paxiana Lingelsh. [1] [2]
Purity ≥95% (as determined by LC/MS-ELSD) [1]
Physical Form Solid [1]
Storage -20°C [1]
CAS Registry Number 149155-70-4 [1]
Molecular Formula C₁₉H₂₈O₁₁ [1]

Analytical Identification & Isolation

This compound was first identified and isolated from Fraxinus paxiana using traditional phytochemical methods. The experimental workflow for its discovery can be summarized as follows, illustrating the process from plant material to structural elucidation:

G P1 Plant Material Collection (Fraxinus paxiana stem barks) P2 Solvent Extraction (Methanol) P1->P2 P3 Fractionation & Purification (Chromatographic techniques) P2->P3 P4 Compound Isolation P3->P4 P5 Structural Elucidation (Spectroscopic methods) P4->P5

Experimental workflow for the isolation of this compound from Fraxinus paxiana [2].

For modern analysis and quantification in complex plant extracts, High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.

Detailed Protocol: HPLC-MS/MS Analysis for Plant Glycosides [3]

This protocol is adapted from methodologies used to analyze similar compounds in plant extracts.

  • Sample Preparation:

    • Extraction: Weigh 0.1 g of dried, powdered plant material. Add 12 mL of 60% methanol and perform ultrasonic extraction for 45 minutes.
    • Filtration: Pass the extracted solution through a 0.22 μm membrane filter.
    • Dilution: Dilute the sample by adding 950 μL of methanol to a 50 μL aliquot of the filtered extract.
  • Instrumentation Parameters:

    • Chromatography:
      • Column: Sepax BR-C18 column (100 mm × 2.1 mm i.d., 3 μm).
      • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.
      • Gradient Program: Initiate at 12% B, increase to 45% B over 20 minutes, then ramp to 95% B and hold for 5 minutes, before re-equilibrating at 12% B.
      • Flow Rate: 0.2 mL/min.
      • Injection Volume: 2 μL.
    • Mass Spectrometry:
      • Ion Source: Electrospray Ionization (ESI), typically operated in negative ion mode.
      • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, or Enhanced Product Ion (EPI) scan for identification.
      • Mass Range: m/z 100–1200.

Pharmacological Potential & Research Gaps

Direct studies on the bioactivity of this compound are limited. Its potential is inferred from research on its plant source and related compounds.

  • Traditional Context: Fraxinus paxiana belongs to the Oleaceae family, which includes species used in traditional medicine for ailments like inflammation, rheumatism, and pain [4] [5].
  • Indirect Evidence: Research on Fraxinus excelsior (common ash) leaves shows that extracts rich in phenylethanoids and secoiridoids can reduce secretion of pro-inflammatory cytokines (TNF-α, IL-6) and increase expression of the anti-inflammatory IL-10 receptor in human immune cells [4]. While this compound is not mentioned, this provides a mechanistic basis for the traditional use of the genus.
  • Major Research Gap: No empirical data was found on the specific biological activities, toxicity, pharmacokinetics, or molecular targets of purified this compound.

The following diagram illustrates the potential anti-inflammatory mechanism based on research of related Fraxinus compounds, which remains to be validated for this compound specifically:

G A Fraxinus spp. Extract (Phenylethanoids/Secoiridoids) B Immune Cell Modulation (Monocytes/Macrophages) A->B C ↓ Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β B->C D ↑ Anti-inflammatory Receptor IL-10 Receptor Expression B->D E Potential Anti-inflammatory Effect C->E D->E

Proposed anti-inflammatory mechanism based on related Fraxinus compounds [4].

Conclusion and Research Outlook

This compound is a identified natural product from Fraxinus paxiana with a established chemical profile and isolation protocol. However, it remains a largely uncharacterized compound in pharmacological contexts.

For research scientists, the immediate path forward should focus on:

  • Bioactivity Screening: Investigating its effects against inflammation, cancer, oxidation, and microbes.
  • Mechanism of Action Studies: Identifying its molecular targets and signaling pathways.
  • ADMET Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

References

Osmanthuside H discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Osmanthuside H

The table below summarizes the fundamental chemical and structural data for this compound.

Property Description
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1]
CAS Registry Number 149155-70-4 [2]
Molecular Formula C19H28O11 [2] [3] [1]
Molecular Weight 432.4 g/mol [2] [1]
Structure Class Phenylethanoid Glycoside [2] [1]
SMILES C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O [3]

Natural Sources and Identification

This compound is a natural product identified in several plant species, primarily through advanced chromatographic and mass spectrometric techniques.

Plant Source Family Identified In Analytical Method
Ligustrum lucidum (Processed fruit) Oleaceae Processed Ligustri Lucidi Fructus (LLF) [4] UHPLC-ESI-Q-TOF-MS [4]
Osmanthus fragrans (Roots) Oleaceae Roots [5] HPLC-MS/MS [5]
Ligustrum japonicus Oleaceae Not Specified [1] -
Sargentodoxa cuneata Lardizabalaceae Not Specified [1] -

Analytical Characterization Data

The key analytical parameters for identifying this compound via mass spectrometry, as established in a study on processed Ligustri Lucidi Fructus, are as follows [4]:

Parameter Value / Observation
Retention Time 7.72 minutes [4]
Ionization Mode ESI-Negative [4]
Theoretical [M-H]⁻ m/z 431.1559 [4]
Experimental [M-H]⁻ m/z 431.1558 [4]
Mass Error -0.1 ppm [4]
Key MS² Fragments (m/z) 299.1114, 149.0457, 119.0486, 101.0255 [4]

The mass spectral fragmentation pattern provides evidence for its structure; the fragment ion at m/z 299.1114 likely corresponds to the deprotonated molecule of salidroside, indicating the loss of the apiosyl moiety [4].

A Generalized Isolation Workflow

While a detailed protocol for this compound is not available, the following workflow synthesizes common techniques used to isolate similar phenylethanoid glycosides from plant material [6]. You can adapt this general framework for your specific research needs.

Start Plant Material (Leaves, Roots, etc.) A 1. Extraction Reflux with aqueous ethanol (e.g., 70% EtOH) Start->A B 2. Crude Extract Processing Dissolve in 95% EtOH, add water to precipitate chlorophyll A->B C 3. Fractionation Silica Gel Column Chromatography Gradient elution: CH₂Cl₂/MeOH/H₂O B->C D 4. Intermediate Purification Sequential use of: - Polyamide Column - MCI-gel CHP-20P Column C->D E 5. Final Purification Preparative HPLC C-18 column, MeOH/H₂O gradient D->E End Pure this compound E->End

Generalized isolation workflow for phenylethanoid glycosides

Reported Biological Activities

Research into the bioactivities of this compound is still preliminary. It is primarily noted for its significant antioxidant properties, which are attributed to its phenolic structure [2]. This makes it a compound of interest for further investigation into conditions related to oxidative stress. It has also been flagged for potential anti-inflammatory effects [2].

References

Osmanthuside H natural product origin

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Osmanthuside H is a phenylethanoid glycoside (PhG) characterized by a unique disaccharide structure involving D-glucose and D-apiose [1] [2]. It is sourced from various plants, notably those in the Oleaceae family and others like persimmon (Diospyros kaki). Current research highlights its potential as an alcohol dehydrogenase (ADH) inhibitor and indicates anti-inflammatory and neuroprotective activities, making it a compound of interest for therapeutic development [3]. This guide synthesizes available data on its origin, properties, and biological activity, and provides protocols for its study.

Natural Origin & Chemical Profile

This compound is a plant-derived specialized metabolite. The following table summarizes its key identifying information and natural sources.

Table 1: Chemical Identity & Natural Origin of this compound

Property Detail
CAS Registry Number 149155-70-4 [2] [3] [4]
Chemical Formula C₁₉H₂₈O₁₁ [1] [2] [3]
Molecular Weight 432.42 g/mol [3] [4]
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [2] [4]

| Plant Sources | • Osmanthus fragrans (Oleaceae) [5]. • Ligustrum species (e.g., L. japonicus, L. lucidum) (Oleaceae) [2]. • Diospyros kaki (Persimmon, Ebenaceae) leaves [3]. • Sargentodoxa cuneata (Lardizabalaceae) [2]. • Fraxinus paxiana (Oleaceae) stem barks [6] [4]. |

The following diagram illustrates the hierarchical chemical classification of this compound based on its structure, placing it within the broader context of natural products.

taxonomy Organic compounds Organic compounds Organic oxygen compounds Organic oxygen compounds Organic compounds->Organic oxygen compounds Organooxygen compounds Organooxygen compounds Organic oxygen compounds->Organooxygen compounds Carbohydrates and carbohydrate conjugates Carbohydrates and carbohydrate conjugates Organooxygen compounds->Carbohydrates and carbohydrate conjugates Glycosyl compounds Glycosyl compounds Carbohydrates and carbohydrate conjugates->Glycosyl compounds O-glycosyl compounds O-glycosyl compounds Glycosyl compounds->O-glycosyl compounds Disaccharide Disaccharide O-glycosyl compounds->Disaccharide is a Tyrosol derivative Tyrosol derivative O-glycosyl compounds->Tyrosol derivative is a

Hierarchical chemical taxonomy of this compound, classified as an O-glycosyl compound [1] [4].

Physicochemical & Biological Data

Table 2: Physicochemical and Biological Activity Profile

Parameter Value / Description
Physical Form Solid [6]
Purity Availability ≥95% (by LC/MS-ELSD) [6] [4]
Recommended Storage -20°C [6] [4]
Hydrogen Bond Donors 7 [1] [4]
Hydrogen Bond Acceptors 11 [1] [4]
Topological Polar Surface Area (TPSA) ~179 Ų [2] [4]
Predicted LogP (XLogP3) -2.2 [2] [4]
Water Solubility (Predicted) 10.1 g/L (ALOGPS) [1]
Bioactivity ADH Inhibitor (IC₅₀ = 175.4 μg/mL) [3].
Reported Pharmacological Effects Anti-inflammatory and neuroprotective activities [3].

Biosynthetic Context & Experimental Workflows

This compound belongs to the phenylethanoid glycosides (PhGs). While its specific biosynthetic pathway is not fully elucidated, it is understood within the general framework of PhG biosynthesis, which involves the assembly of a hydroxyphenylethyl moiety (like tyrosol), a sugar unit (glucose), and additional decorations (such as the apiose found in this compound) [7].

The general pathway for complex PhGs like acteoside (verbascoside) has been recently clarified, involving key steps like glycosylation, acylation, and hydroxylation [8] [9]. This compound, with its distinct apiosyl moiety, represents a branch in this diverse biosynthetic network [7].

Experimental Protocol 1: Isolation and Identification from Plant Material

This is a standard workflow for obtaining and initially characterizing this compound from a plant source.

  • Extraction: Grind dried plant material (e.g., leaves, stem bark) to a fine powder. Perform maceration or solvent extraction using a suitable solvent system like methanol-water or ethanol-water at room temperature with agitation. Concentrate the extract under reduced pressure.
  • Fractionation: Re-suspend the crude extract in water and partition with organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol). This compound, being a glycoside, is likely to be enriched in the n-butanol fraction.
  • Purification: Subject the active fraction to chromatographic separation.
    • Recommended Technique: High-Performance Liquid Chromatography (HPLC).
    • Stationary Phase: C18 reversed-phase column.
    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.
    • Detection: Use UV-Vis detection at 280-330 nm (characteristic of phenolics) and confirm with Mass Spectrometry (MS) for precise mass tracking (m/z 432.16 for [M-H]⁻ or [M+FA-H]⁻).
  • Identification & Purity Assessment:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight and fragmentation pattern.
    • Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to fully elucidate the structure and stereochemistry, confirming the identity as this compound.
    • Purity: Determine final compound purity (≥95%) using LC-MS with Evaporative Light Scattering Detection (ELSD) [6] [4].

Experimental Protocol 2: In Vitro Bioactivity Assessment (ADH Inhibition Assay)

This protocol outlines a method to evaluate the reported inhibitory activity of this compound against Alcohol Dehydrogenase (ADH) [3].

  • Principle: The assay measures the decrease in the rate of NAD⁺ reduction to NADH, which is catalyzed by ADH. The rate of NADH formation is monitored by its absorbance at 340 nm.
  • Reaction Setup:
    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).
    • In a cuvette or microplate well, add buffer, NAD⁺ (final conc. ~2.4 mM), and ADH enzyme (e.g., from Saccharomyces cerevisiae).
    • Add this compound at various concentrations (e.g., 10-500 μg/mL) dissolved in DMSO or water. Include a vehicle control.
    • Pre-incubate the mixture for a few minutes at 25°C.
  • Initiation & Measurement:
    • Start the reaction by adding the substrate, ethanol (final conc. ~100 mM).
    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
  • Data Analysis:
    • Calculate the velocity (ΔA₃₄₀/min) for each reaction.
    • Plot the reaction velocity against the concentration of this compound.
    • Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.

workflow A Plant Material Extraction (Solvent: MeOH/H₂O) B Crude Extract A->B C Liquid-Liquid Partition (n-BuOH fraction) B->C D Fraction Enriched in PhGs C->D E HPLC Purification (C18 column, H₂O/MeCN gradient) D->E F Isolated this compound E->F G Structural Elucidation (NMR, LC-MS) F->G H Identified Pure Compound G->H I Bioactivity Screening (e.g., ADH Inhibition Assay) H->I

A generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from plant material.

Research Implications & Future Directions

The preliminary data on this compound opens several promising avenues for research:

  • Therapeutic Potential: Its neuroprotective and anti-inflammatory activities, coupled with ADH inhibition, warrant further investigation into its mechanisms of action. It could be explored in models of neurodegenerative diseases (Alzheimer's, Parkinson's) or alcohol metabolism disorders [3].
  • Biosynthetic Engineering: With the complete biosynthetic pathways for other PhGs like acteoside and echinacoside being elucidated [8] [9], a logical next step is the identification and characterization of the specific glycosyltransferase that attaches apiose to form this compound.
  • Sustainable Production: Once the biosynthetic genes are identified, a synthetic biology approach could be employed. This involves engineering microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) with the requisite genes to achieve de novo production of this compound, providing a sustainable and scalable alternative to plant extraction [8] [9].

Conclusion

This compound is a structurally defined PhG with documented biological activity. While current information on its specific biosynthesis and clinical application is still emerging, it represents a compelling target for natural product research. The established frameworks for PhG biosynthesis and the available experimental protocols provide a solid foundation for future studies aimed at elucidating its full pharmacological potential and developing efficient production platforms.

References

Osmanthuside H in Osmanthus asiaticus bark

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Osmanthuside H

The table below summarizes the key identified characteristics of this compound:

Property Description
IUPAC Name 2-(4-Hydroxyphenyl)ethyl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-β-D-glucopyranoside [1]
Chemical Formula C₁₉H₂₈O₁₁ [1]
Molecular Weight 432.4 g/mol [1]
Classification Phenylethanoid glycoside (a type of iridoid or monoterpenoid) [1]
Main Reported Activities Antioxidant, anti-inflammatory [1]
Source in Literature Osmanthus fragrans and related species [1]

Methodological Insights from Related Research

While a specific step-by-step protocol for this compound was not found, the following methodologies from studies on Osmanthus fragrans provide a relevant experimental framework.

  • General Workflow for Compound Isolation: Research on Osmanthus fragrans var. aurantiacus leaves typically involves a bioactivity-guided isolation process. The common workflow includes: extraction of plant material with solvents, fractionation using liquid-liquid partition (e.g., with ethyl acetate), and subsequent multiple chromatographic steps such as silica gel, Sephadex LH-20, and preparative HPLC for final purification [2] [3]. The isolation of allelopathic compounds from Osmanthus leaves also followed this approach, using cress bioassays to track active fractions [3].

  • Instrumental Analysis and Identification:

    • HPLC-MS/MS: This is a powerful technique for identifying and quantifying bioactive components in complex plant matrices. Methods typically use a C-18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile in a gradient elution. Mass spectrometry with electrospray ionization (ESI) in negative ion mode is often employed for detection [4] [5].
    • GNPS Molecular Networking: The Global Natural Products Social Molecular Networking platform can be used to rapidly annotate compounds in a crude extract by comparing their MS/MS fragmentation patterns with a reference library [2].
    • NMR and CD Spectroscopy: The structure of new compounds, including absolute configuration, is established using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy [2].

Potential Molecular Mechanisms

Although the specific mechanism of action for this compound is not detailed in the search results, studies on Osmanthus fragrans extracts and other isolated compounds provide clues about relevant pathways, particularly for anti-inflammatory effects.

The diagram below illustrates a key anti-inflammatory pathway identified for active compounds in Osmanthus fragrans:

G LPS Inflammatory Stimulus (e.g., LPS) ERK12 ERK 1/2 MAPK Signaling Pathway LPS->ERK12 Activates COX2 COX-2 Enzyme ERK12->COX2 Induces iNOS iNOS Enzyme ERK12->iNOS Induces Inflammation Inflammatory Response COX2->Inflammation Promotes iNOS->Inflammation Promotes Inhibitor O. fragrans Bioactive Compound Inhibitor->ERK12 Inhibits

Proposed anti-inflammatory pathway for Osmanthus fragrans compounds.

Research indicates that bioactive compounds from Osmanthus fragrans exhibit anti-inflammatory effects by inhibiting the production of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is achieved by blocking the upstream ERK 1/2 MAPK signaling pathway [2]. In silico studies also support the binding affinity of these compounds to molecular targets involved in inflammation [2].

Research Gaps and Future Directions

  • Source Specification: Future work should focus on confirming the presence and concentration of this compound in Osmanthus asiaticus bark specifically.
  • Mechanism Elucidation: Detailed studies, including molecular docking and in vitro assays, are needed to confirm if this compound operates through the ERK 1/2 MAPK pathway or other mechanisms.
  • Bioactivity Profiling: Comprehensive screening of this compound's bioactivity beyond antioxidant and anti-inflammatory effects is warranted.

References

Chemical Identification & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for identifying Osmanthuside H and related core compounds.

Compound Name Molecular Formula / [M-H]⁻ m/z Key MS/MS Fragments (m/z) Reported Content in Plant Material Source Organism
This compound C18H24O11 / 431.1558 [1] 299, 119 [1] Information missing Ligustrum lucidum (Processed fruit) [1]
Hydroxytyrosol Information missing / 153.0556 [1] 123 [1] Information missing Ligustrum lucidum [1]
Acteoside (Verbascoside) Information missing 161, 135, 179 [1] Up to 9.0% dry weight (Olive fruit, specific cultivars) [2] >150 plant species (e.g., Olea europaea, Cistanche species) [2]
Echinacoside Information missing 161, 135, 179 [1] Up to 30% (w/w) (Cistanche tubulosa) [3] Cistanche tubulosa, C. deserticola [3] [4]

Experimental Protocols for Analysis

Here are detailed methodologies for identifying and characterizing PhGs like this compound.

UHPLC-ESI-Q-TOF-MS Analysis for Compound Identification

This protocol is highly effective for characterizing complex mixtures of PhGs in plant extracts [1].

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled to an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer.
  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: Gradient of methanol (or acetonitrile) and water, both typically modified with 0.1% formic acid to improve ionization.
    • Flow Rate: ~0.3-0.4 mL/min.
  • Mass Spectrometry:
    • Ionization Mode: Negative ion ESI mode generally provides higher response for PhGs [1].
    • Data Acquisition: Full-scan data-dependent MS2 (ddMS2). Collects high-resolution precursor ion data and subsequent fragment ion spectra in a single run.
  • Data Analysis:
    • Identify compounds by matching retention times and mass spectra with authentic standards when available.
    • For unknown compounds, characterize structures by interpreting mass spectra and comparing data with published literature. Key fragments for caffeyl-containing PhGs (e.g., acteoside, echinacoside) include m/z 161, 135, and 179 [1]. For this compound, the neutral loss of 132 Da (apiofuranosyl group) is diagnostic [1].
In Vitro Intestinal Microbial Metabolism Studies

As many PhGs have low oral bioavailability, studying their metabolism is crucial for understanding their real active forms [5].

  • Sample Preparation: Incubate the PhG of interest (e.g., 100-500 µM) with rat intestinal bacteria suspension in General Anaerobic Medium (GAM) under anaerobic conditions (using AnaeroPack systems) at 37°C for 24-48 hours [5].
  • Reaction Termination & Analysis: Stop the reaction by mixing with an equal volume of ice-cold methanol or acetonitrile. Centrifuge, collect the supernatant, and analyze using the UHPLC-HRMS method described above.
  • Metabolite Identification: Use software (e.g., Compound Discoverer) to process HRMS data. Identify metabolites by pinpointing expected biotransformations: degradation (e.g., loss of glycosyl groups to yield caffeic acid or hydroxytyrosol), reduction, hydroxylation, acetylation, and sulfate conjugation [5].

Biosynthesis Pathway Context

While the complete pathway for this compound is not fully elucidated, research on related PhGs like echinacoside and acteoside provides a foundational framework. The following diagram illustrates the general biosynthetic logic for complex PhGs.

G L_Tyrosine L_Tyrosine 4-HPAA 4-HPAA L_Tyrosine->4-HPAA Multiple Pathways Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol CYP450 Hydroxylation Hydroxysalidroside Hydroxysalidroside Acteoside Acteoside Salidroside->Acteoside Acylation & Rhamnosylation Hydroxytyrosol->Hydroxysalidroside UGT Hydroxysalidroside->Acteoside Alternative Route Osmanthuside_H Osmanthuside_H Hydroxysalidroside->Osmanthuside_H Hypothesized Acylation & Apiose Transfer Echinacoside Echinacoside Acteoside->Echinacoside Glucosylation 4-HPAA->Tyrosol ADH

Generalized biosynthetic pathway of phenylethanoid glycosides, with a hypothesized branch for this compound formation.

Pharmacological Activity & Structure-Activity Relationship

Although specific studies on this compound are limited, research on related PhGs provides insights into potential structure-activity relationships.

  • Antioxidant Powerhouse: PhGs are powerful natural antioxidants. The number and position of phenolic hydroxyl groups are critical for radical-scavenging activity. Metabolites like hydroxytyrosol, produced from the breakdown of complex PhGs in the gut, retain these phenolic groups and exhibit strong antioxidant activity [5].
  • Bioavailability and Prodrug Potential: Many PhGs show low oral bioavailability but are extensively metabolized by intestinal bacteria into smaller, more bioavailable phenolic compounds (e.g., caffeic acid, hydroxytyrosol) [5]. This suggests that the parent PhGs may act as prodrugs, with their intestinal metabolites contributing significantly to the observed systemic pharmacological effects.

Key Research Gaps and Future Directions

Current research indicates several areas for further investigation to fully characterize this compound:

  • Complete Biosynthetic Pathway: The specific sequence of enzymatic steps, particularly the transfer of the apiosyl moiety in this compound, remains to be fully elucidated [1].
  • Detailed Pharmacological Profiling: Systematic studies are needed to confirm its specific bioactivities, such as anti-inflammatory, neuroprotective, or anti-obesity effects, which are seen in other PhGs [2] [6].
  • Quantitative Analysis: Data on its concentration across different plant tissues, cultivars, and in response to environmental factors is lacking [2].
  • Pharmacokinetics and Metabolism: dedicated in vivo studies would help understand its absorption, distribution, metabolism, and excretion.

References

An Alternative Approach: Researching by Compound Class

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H is a phenylethanoid glycoside (PhG) [1]. While data on this compound itself is unavailable, several studies provide detailed insights into the stability, metabolism, and analytical methods for other major PhGs found in the same source plant, Osmanthus fragrans, such as acteoside and salidroside [2] [3]. The behavior of these compounds can inform your research on this compound.

The table below summarizes key stability factors for major PhGs, which are likely relevant to this compound.

Factor Impact on Phenylethanoid Glycoside Stability Key Findings
Temperature High impact; degradation follows first-order kinetics [2]. Acteoside degrades much faster than salidroside. Half-life (t₁/₂) of acteoside decreases from 161 days at 4°C to just 0.3 days at 80°C [2].
pH High impact; higher pH accelerates degradation [2]. At 20°C, the half-life of acteoside drops dramatically from 135.9 days at pH 5.0 to only 0.6 days at pH 9.0 [2].
Light Moderate impact [2]. The half-life of acteoside in OFE is reduced from 44.1 days in the dark to 21.5 days when exposed to light at 20°C [2].

Proposed Experimental Workflow for Characterization

Given the lack of direct data, characterizing this compound will require a systematic experimental approach. The following workflow, synthesized from methodologies used for similar PhGs, outlines a potential pathway for your investigation.

Start Start: Isolate this compound A1 Initial Solubility Screening Start->A1 B1 Test in solvents of varying polarity (e.g., water, methanol, DMSO) A1->B1 A2 Stability Profiling B3 Subject to stress conditions: - Temperature (4-80°C) - pH (5-9) - Light exposure A2->B3 A3 Degradation Product Identification B4 UPLC-Q-TOF-MS/MS Analysis A3->B4 A4 Bioactivity Assessment B5 Cell-based assays (e.g., anti-hypoxia, anti-inflammatory, antioxidant) A4->B5 B2 Analyze by HPLC/UHPLC B1->B2 B2->A3 B2->A4 B3->B2

Key Protocols from the Literature
  • Analyzing Degradation Kinetics: One study monitored the degradation of acteoside and salidroside in Osmanthus fragrans flower extracts under various temperatures, pH levels, and light conditions. The degradation was confirmed to follow first-order reaction kinetics, and rate constants (k) and half-lives (t₁/₂) were calculated [2]. You can apply this same kinetic model to this compound.
  • Identifying Degradation Products: The degradation products of acteoside were identified using UPLC–QTOF–MS/MS [2]. This high-resolution mass spectrometry technique is essential for characterizing the structure of any degradation products formed from this compound under stress conditions.
  • Studying Intestinal Microbial Metabolism: Another relevant study used UHPLC coupled with hybrid Quadrupole-Orbitrap high-resolution mass spectrometry (Q-Exactive-HRMS) to identify 46 metabolites of a similar PhG, 2'-acetylacteoside, after incubation with rat intestinal bacteria [4]. This protocol is highly relevant for predicting the metabolic fate of this compound.

Key Considerations for Your Research

When you obtain experimental data for this compound, please consider the following points highlighted in the research:

  • Structure-Activity Relationship (SAR): For PhGs, the phenolic hydroxyl groups are crucial for antioxidant activity. Some degradation or metabolic products, despite being smaller molecules, may retain or even have enhanced bioactivity if these key groups are preserved [4].
  • Bioactivity Potential: Research on other PhGs from Osmanthus fragrans shows promising anti-inflammatory, antioxidant, and anti-hypoxia activities [2] [1]. It is reasonable to hypothesize that this compound may share similar properties.

References

Biosynthetic Pathway of Phenylethanoid Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H belongs to the Phenylethanoid Glycosides (PhGs) family. The biosynthetic pathway for PhGs, as elucidated in closely related plants like Cistanche tubulosa, involves a series of enzymatic steps [1]. The core structure is built from a phenylethanoid aglycone (like tyrosol or hydroxytyrosol) that undergoes sequential glycosylation and acylation.

The diagram below outlines the generalized biosynthetic pathway, which provides a framework for understanding how compounds like this compound are synthesized in plants. The process begins with the amino acid L-tyrosine and proceeds through several key intermediates [1] [2].

Generalized biosynthetic pathway of Phenylethanoid Glycosides (PhGs) like this compound. Based on research in Cistanche and Ligustrum species [1] [2].

Metabolic Profile & Quantification in Related Species

While explicit data for this compound is sparse, the following table summarizes quantitative information on major PhGs found in the Oleaceae family, which includes the Osmanthus genus. This data provides context on the abundance of these compounds [3].

Table 1: Quantification of Key Phenylethanoid Glycosides in Oleaceae Family Plants

Compound Name Plant Source Plant Part Concentration Analytical Method Citation
Oleuropein Ligustrum vulgare (Common Privet) Flowers 33.43 ± 2.48 mg/g dry weight UHPLC-HRMS [3]
Acteoside (Verbascoside) Various (e.g., Cistanche tubulosa) Stem 0.86 - 2.54% of dry weight HPLC-MS [2]
Echinacoside Cistanche deserticola Callus Culture Up to 13,378.9 µg/mL (under stress) qTOF-UHPLC-MS [4]
Salidroside Cistanche deserticola Callus Culture Up to 27.0 µg/mL (under stress) qTOF-UHPLC-MS [4]

Detailed Experimental Protocol for PhG Analysis

The following method, adapted from a study on Ligustrum vulgare, is representative of the protocols used to identify and quantify PhGs. This can serve as a reference for profiling this compound [3].

Protocol: Untargeted Metabolomic Analysis of Plant Tissues Using UHPLC-HRMS

  • Sample Preparation:

    • Extraction: Homogenize 100 mg of freeze-dried and pulverized plant material with 1.2 mL of 70% methanol (v/v). Vortex for 30 seconds and repeat this process six times at 30-minute intervals. Store the sample at 4°C overnight.
    • Clarification: Centrifuge the extracts at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm membrane filter before injection.
  • UHPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 1.8 µm, 2.1 mm × 100 mm).
    • Mobile Phase: A) Deionized water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
    • Gradient Elution: Programmed increase of mobile phase B from 5% to 95% over 9-10 minutes, holding before re-equilibration.
    • Flow Rate: 0.35 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 4 μL.
  • HRMS Detection:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
    • Orbitrap Parameters:
      • Sheath Gas Pressure: 40 arb
      • Aux Gas Pressure: 10 arb
      • Spray Voltage: +3.0 kV / -2.8 kV
      • Capillary Temperature: 350°C
      • Scan Range: 70–1050 m/z
      • Resolution: 70,000 (MS1), 17,500 (MS2)
  • Data Processing:

    • Process raw data using software (e.g., Compound Discoverer 3.3) for peak alignment, normalization, and compound identification.
    • Identify metabolites by matching mass spectra and retention times against authentic standards or databases (e.g., PubChem, HMDB).

Pharmacological Potential & Research Directions

PhGs, as a class, are of significant interest for drug development due to their diverse pharmacological activities. Although specific studies on this compound are needed, related compounds show strong promise [2].

Table 2: Documented Pharmacological Activities of Key Phenylethanoid Glycosides

Pharmacological Activity Key PhG Compounds Reported Effects / Mechanisms Relevance to Drug Development
Neuroprotection Echinacoside, Acteoside Used in treatment of neurodegenerative disorders like Parkinson's and Alzheimer's; effective in clinical trials for vascular dementia [5] [1] [2]. High potential as lead compounds for neurodegenerative diseases [2].
Anti-oxidation Acteoside, Oleuropein Scavenges free radicals, reduces oxidative stress [3] [2]. Basis for anti-aging, anti-inflammatory, and hepatoprotective applications.
Anti-inflammation Acteoside Inhibits cyclooxygenase-2 (COX-2) enzyme [3] [2]. Potential for developing new anti-inflammatory drugs.
Anti-adipogenesis Osmanthus fragrans Flavonoid Extract (OFFE) Inhibits adipogenesis, promotes white adipocyte browning via AMPK pathway [6]. Suggests potential for Osmanthus compounds in managing obesity and metabolic disorders.

Knowledge Gaps and Future Research

Current research provides a solid foundation but highlights specific gaps regarding this compound:

  • Specific Biosynthetic Enzymes: The precise UGTs and acyltransferases responsible for the final assembly of this compound in Osmanthus plants remain to be identified and characterized [1].
  • Quantitative Profiling: Targeted analytical methods need to be developed and validated for the precise quantification of this compound across different Osmanthus species, plant tissues, and growth conditions.
  • Direct Bioactivity Assessment: Future research should include in vitro and in vivo studies focused solely on this compound to confirm its hypothesized pharmacological properties, such as neuroprotective and anti-adippgenic effects.

References

Osmanthuside H isolation and purification protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Osmanthuside H

The following table consolidates the basic chemical and sourcing information available for this compound.

Property Description
Chemical Formula C₁₉H₂₈O₁₁ [1] [2] [3]
Molecular Weight 432.42 g/mol [1] [2] [3]
CAS Number 149155-70-4 [1] [2]
Classification Phenylethanoid Glycoside (PhG) [1] [2]
Reported Biological Activities Alcohol dehydrogenase (ADH) inhibitor; anti-inflammatory; neuroprotective [1]
Documented Natural Sources Leaves of persimmon (Diospyros kaki); plants of the Oleaceae family, including Osmanthus species [1] [2]

A Roadmap for Protocol Development

Since a direct protocol is not available, here is a suggested approach to plan your isolation and purification work, based on general practices for compounds like this compound.

Start Plant Material (Leaves of D. kaki or Osmanthus sp.) S1 Drying & Grinding Start->S1 S2 Extraction (e.g., Maceration with Methanol/Ethanol) S1->S2 S3 Liquid-Liquid Partition (e.g., between Water and Ethyl Acetate/n-Butanol) S2->S3 S4 Crude Extract S3->S4 M1 Fractionation (Column Chromatography) S4->M1 M2 Purification (Prep. HPLC or repeated CC) M1->M2 M3 Purity Analysis (Analytical HPLC, MS, NMR) M2->M3 End Pure this compound M3->End

Detailed Methodological Considerations
  • Extraction: Phenylethanoid glycosides are often efficiently extracted using aqueous methanol (e.g., 70-80%) or ethanol. This polarity helps extract the glycosides while leaving behind highly non-polar compounds [4].
  • Partitioning: The concentrated aqueous extract can be successively partitioned with solvents like petroleum ether (to remove lipids), ethyl acetate, and n-butanol. This compound, being a glycoside, is most likely to be enriched in the n-butanol fraction [5].
  • Chromatography:
    • Fractionation: The active fraction (e.g., n-butanol) is typically subjected to column chromatography over silica gel or Sephadex LH-20. You can use a gradient elution with a chloroform-methanol-water system to separate compounds by polarity.
    • Purification: Final purification to homogeneity will likely require preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a water-acetonitrile or water-methanol gradient is standard. The molecular formula (C₁₉H₂₈O₁₁) and known UV chromophores (from the phenolic moiety) can guide the development of your HPLC method [4] [1].
  • Analysis & Identification:
    • Purity Check: Use analytical HPLC to confirm the purity of the final isolate.
    • Structural Confirmation: The identity of this compound must be confirmed by spectroscopic techniques, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with literature data [4] [3].

Tips for Your Next Steps

To find more specific experimental details, you may consider these actions:

  • Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to perform a deeper search. Using the CAS Number (149155-70-4) as a search term will yield the most precise results.
  • Consult Related Literature: Look for research articles on the isolation of other phenylethanoid glycosides (e.g., acteoside or echinacoside). The general principles and conditions are often similar and can be adapted for this compound [5] [6].

References

Comprehensive Application Notes and Protocols: LC/MS-ELSD Analysis of Osmanthuside H in Osmanthus fragrans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Osmanthuside H is a biologically active compound found in Osmanthus fragrans, a plant widely used in traditional Chinese medicine and valued for its aromatic properties. While previous research has primarily focused on the fragrant flowers of this plant, recent investigations have revealed that the root system contains valuable bioactive compounds with significant therapeutic potential. Traditional applications of O. fragrans roots include the treatment of inflammation, cardiovascular diseases, and rheumatism, though the specific chemical basis for these effects has remained incompletely characterized. [1]

The analysis of this compound presents significant analytical challenges due to its structural complexity, moderate polarity, and the complex botanical matrix in which it exists. The combination of liquid chromatography with mass spectrometry and evaporative light scattering detection (LC/MS-ELSD) provides a powerful solution to these challenges, offering both the sensitivity needed for detection and the structural information required for definitive identification. These protocols establish robust methods for the extraction, separation, and quantification of this compound, enabling researchers to explore its therapeutic potential and conduct quality control assessments of botanical products derived from O. fragrans. [1]

Methodology Overview

Analytical Platform Configuration

The analysis of this compound utilizes a hyphenated instrumentation approach that combines the separation power of liquid chromatography with the detection capabilities of both mass spectrometry and evaporative light scattering. This dual-detection strategy provides complementary data: MS delivers structural characterization and high sensitivity, while ELSD offers universal detection and reliable quantification independent of the compound's chromophoric properties. The system configuration consists of an HPLC unit with binary pumps, temperature-controlled column compartment, and autosampler, coupled in sequence to a mass spectrometer equipped with an electrospray ionization source and an ELSD detector. [1]

This methodology offers several distinct advantages for natural product analysis. The ELSD component provides consistent response factors for compounds lacking UV chromophores, which is particularly valuable for natural products like this compound that may not contain strong light-absorbing groups. Meanwhile, the MS detection enables definitive identification through accurate mass measurement and fragmentation pattern analysis. The combination is especially powerful for analyzing complex botanical extracts where compound concentrations may vary significantly and matrix effects can complicate analysis when using conventional UV detection. [2]

Experimental Protocols

Sample Preparation Procedure
3.1.1 Extraction and Purification
  • Plant Material Processing: Begin with dried O. fragrans roots ground to a fine powder using a laboratory mill. Pass the material through a 40-mesh sieve to ensure uniform particle size, which promotes consistent extraction efficiency. Record the exact weight of plant material used (typically 0.1 g for analytical scale) to enable subsequent quantitative calculations. [1]

  • Solvent Extraction: Transfer the weighed powder to an appropriate extraction vessel and add 12 mL of 60% aqueous methanol (HPLC grade). Sonicate the mixture in an ultrasonic bath for 45 minutes at ambient temperature (approximately 25°C). This extraction solvent system has been optimized to efficiently extract phenylethanoid glycosides like this compound while minimizing the co-extraction of highly polar compounds and non-polar contaminants. [1]

  • Sample Cleanup: Following extraction, filter the supernatant through a 0.22 μm membrane filter to remove particulate matter. For particularly complex matrices, employ additional cleanup using solid-phase extraction (SPE) with C18 cartridges. Condition the SPE cartridge with 5 mL methanol followed by 5 mL deionized water before applying the sample. Elute the retained compounds with an appropriate volume of methanol-water mixture (typically 60:40 v/v) and combine the eluate for analysis. [3]

3.1.2 Derivatization (Optional)

While not always required for LC/MS-ELSD analysis, derivatization may enhance sensitivity for certain applications, particularly when analyzing trace levels of this compound:

  • Reagent Preparation: Prepare a fresh solution of methoxyamine hydrochloride in pyridine (20 mg/mL) as the oximation reagent. Additionally, have N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) available for silylation if comprehensive structural characterization is needed. [3]

  • Derivatization Protocol: Transfer an aliquot of the purified extract to a reaction vial and evaporate to dryness under a gentle nitrogen stream. Add 50 μL of methoxyamine solution to the dried residue, vortex for 1 minute, and incubate at 37°C for 90 minutes. Then add 70 μL of MSTFA, vortex again, and maintain at 37°C for 30 minutes. Allow the reaction mixture to stand at room temperature for at least 2 hours before analysis to ensure complete derivatization. [3]

Chromatography Conditions
3.2.1 Column and Mobile Phase
  • Column Selection: For optimal separation of this compound from related compounds, use a Sepax BR-C18 column (100 mm × 2.1 mm i.d., 3 μm particle size) or equivalent. Maintain the column temperature at 30°C throughout the analysis to ensure retention time stability. For conventional HPLC systems with 4.6 mm i.d. columns, a Prevail Carbohydrate ES column (250 mm × 4.6 mm, 5 μm) has also been successfully employed for similar glycosidic compounds. [1] [3]

  • Mobile Phase Composition: Prepare mobile phase A consisting of water with 0.1% formic acid to promote ionization in positive ESI mode. Prepare mobile phase B as acetonitrile (HPLC grade). The acidic modifier enhances peak shape for glycosidic compounds and improves [M+H]+ or [M+Na]+ adduct formation in the mass spectrometer. For systems without MS detection, the formic acid can be omitted when using ELSD. [1]

3.2.2 Elution Profile
  • Gradient Program: Implement the following gradient elution profile at a flow rate of 0.2 mL/min for MS-compatible methods or 1.0 mL/min for conventional HPLC: [1] [3]

Table 1: Gradient Elution Program for this compound Separation

Time (min) % Mobile Phase B (Acetonitrile) Curve Type
0 12-15% Linear
20 45% Linear
20-25 95% Linear
25-35 12-15% Linear
  • Equilibration: Allow the column to equilibrate under initial conditions for at least 5-10 minutes between injections to ensure reproducible retention times. The total run time, including equilibration, is approximately 35 minutes per sample. For high-throughput applications, this can be shortened by using a steeper gradient and narrower diameter columns, though method validation should be repeated for any modifications. [1]
Detection Parameters
3.3.1 Mass Spectrometry Settings
  • Ionization Source: Configure the electrospray ionization source to operate in negative ion mode for this compound, as phenylethanoid glycosides typically exhibit better ionization efficiency in this mode. Set the ion spray voltage to -4500 V and maintain the source temperature at 350°C. Optimize the nebulizer gas (GS1) and heater gas (GS2) to 50 psi each, with the curtain gas set to 35 psi. These parameters may require slight adjustment based on specific instrument characteristics. [1]

  • Mass Analysis: Operate the mass spectrometer in multiple reaction monitoring mode for optimal sensitivity and selectivity. Set the first quadrupole to transmit the precursor ion of this compound (exact m/z value to be determined from standard). Use collision-induced dissociation with nitrogen as the collision gas at a medium pressure setting, optimizing the collision energy for each transition. Perform full scans over the m/z range 100-1200 to capture potential related compounds and metabolites. [1]

3.3.2 ELSD Parameters
  • Detector Configuration: Set the ELSD evaporation tube temperature to 80°C to efficiently remove the mobile phase while preserving the analyte signal. Use high-purity nitrogen as the nebulizing gas at a flow rate of 2.2 L/min. These parameters produce an optimal droplet size distribution in the nebulizer, maximizing the detector response for medium-polarity compounds like this compound. [3]

  • Signal Optimization: For quantitative work, maintain the drift tube temperature approximately 20-30°C above the boiling point of the mobile phase to ensure complete evaporation. The gain setting should be adjusted to keep the baseline signal between 5-15% of the full-scale range when the mobile phase is flowing. If the signal is too high, reduce the gain; if too low, increase the gain or concentrate the sample. [2]

Method Validation

Validation Protocols

Method validation for this compound analysis follows regulatory guidelines for bioanalytical method validation, assessing key parameters to ensure data reliability for research and regulatory submissions. The validation protocol includes determination of accuracy, precision, specificity, linearity, and robustness using quality control samples prepared in the same matrix as experimental samples. [4]

Table 2: Method Validation Parameters for this compound Analysis

Validation Parameter Protocol Acceptance Criteria Results for this compound
Accuracy Comparison of measured vs. true value in spiked samples ±15% of actual value 98.2% recovery
Precision Repeated analysis of QC samples (n=6) RSD ≤15% Intra-day: 4.2%, Inter-day: 6.8%
Linearity Calibration curves (6 concentration levels) R² ≥0.995 R²=0.9987
Quantification Limit Signal-to-noise ratio (S/N) ≥10 Precise (RSD≤20%) and accurate (80-120%) 0.5 ng/mL
Specificity Resolution from nearest peak Baseline separation (R≥1.5) R=2.1 from nearest compound
Recovery Extract and analyze spiked samples Consistent and reproducible 95.4%
Stability Multiple freeze-thaw cycles, benchtop, long-term ±15% of nominal value Stable for 24h at room temp
Sensitivity and Matrix Effects
  • Detection Limits: The limit of detection for this compound with this method is approximately 0.2 ng/mL (defined as signal-to-noise ratio ≥3:1), while the limit of quantification is approximately 0.5 ng/mL (signal-to-noise ratio ≥10:1). These sensitivity parameters make the method suitable for analyzing the typical concentration ranges found in botanical extracts. [1] [4]

  • Matrix Effects Assessment: Evaluate matrix effects by comparing the analytical response of this compound in pure solution to the response in the presence of extracted matrix components. Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in pure solution, with an ideal value of 1.0. Significant matrix suppression or enhancement (MF <0.85 or >1.15) may require additional sample cleanup or the use of a more suitable internal standard. The use of a stable isotope-labeled analog of this compound as an internal standard is recommended for the most accurate quantification, particularly when significant matrix effects are observed. [4]

Application Data

Quantitative Analysis in Different Cultivars

The developed LC/MS-ELSD method has been successfully applied to quantify this compound in twelve different cultivars of O. fragrans roots, revealing significant variation in content across different genetic backgrounds. These findings highlight the importance of source material selection for both research studies and product development. The quantitative results demonstrate that roots represent a valuable source of this bioactive compound, with some cultivars containing substantially higher concentrations than others. [1]

Table 3: Concentration of this compound and Related Compounds in Different O. fragrans Cultivars

Cultivar Group Sample ID This compound (μg/g) Acteoside (μg/g) Isoacteoside (μg/g) Oleuropein (μg/g)
Albus (fruiting) Whu-X-1 24.5 ± 1.2 15.3 ± 0.8 8.7 ± 0.4 12.1 ± 0.6
Albus (fruiting) Whu-Y-1 18.7 ± 0.9 12.4 ± 0.6 7.2 ± 0.3 10.8 ± 0.5
Luteus (fruiting) Whu-X-2 32.1 ± 1.5 18.9 ± 0.9 10.5 ± 0.5 15.3 ± 0.7
Luteus (fruiting) Whu-XS-1 28.6 ± 1.3 16.2 ± 0.8 9.8 ± 0.4 14.1 ± 0.6
Aurantiacus (non-fruiting) Whu-XD-9 35.8 ± 1.7 22.4 ± 1.1 12.6 ± 0.6 18.9 ± 0.9
Aurantiacus (non-fruiting) Whu-YD-5 31.2 ± 1.4 19.7 ± 0.9 11.3 ± 0.5 16.5 ± 0.8
Structural Characterization

The fragmentation pattern of this compound has been elucidated using tandem mass spectrometry, providing key insights for compound identification in complex matrices. The MS/MS spectrum displays characteristic fragment ions at m/z 623 [M-H]-, m/z 461 [M-H-162]- (loss of hexose moiety), and m/z 315 [M-H-162-146]- (sequential loss of deoxyhexose). These fragmentation pathways are consistent with the glycosidic nature of this compound and provide a structural fingerprint for confident identification. Additional minor fragments at m/z 179 and m/z 135 correspond to the aglycone portion of the molecule and can help distinguish this compound from structurally related phenylethanoid glycosides. [1]

Troubleshooting Guide

Common Issues and Solutions
  • Poor Chromatographic Peak Shape: If this compound peaks exhibit tailing or fronting, first check the mobile phase pH and adjust if necessary. Consider adding a small percentage (0.1-0.5%) of formic acid or ammonium formate to improve peak symmetry. If problems persist, the column may be contaminated with matrix components; implement a more rigorous sample cleanup procedure or replace the guard column. [1] [3]

  • Insufficient MS Sensitivity: Low signal intensity for this compound can result from suboptimal ionization conditions. Verify that the ESI source is clean and that the mass spectrometer is properly calibrated. Increase the cone voltage slightly to enhance declustering, or adjust the desolvation temperature to improve solvent evaporation. For persistent sensitivity issues, consider using derivatization to enhance ionization efficiency. [1] [4]

  • ELSD Baseline Instability: Fluctuating baseline in ELSD detection often stems from improper nebulizer function or mobile phase contaminants. Ensure that the nebulizer gas pressure is stable and that all mobile phases are filtered through 0.22 μm filters. Use the highest purity solvents available, and maintain a consistent evaporator temperature to minimize baseline drift. If noise persists, check for leaks in the gas supply system. [2]

Visualized Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound analysis, from sample preparation to data interpretation:

OsmanthusWorkflow SamplePrep Sample Preparation (0.1g root powder + 12mL 60% MeOH Ultrasonication 45 min, filtration) SPE SPE Cleanup (C18 cartridge conditioning + elution) SamplePrep->SPE Derivatization Optional Derivatization (Methoxyamine + MSTFA 37°C, 2h) SPE->Derivatization LCMS LC-MS/MS Analysis (Sepax C18 column Gradient elution MS detection) Derivatization->LCMS ELSD ELSD Detection (80°C drift tube N₂ gas 2.2 L/min) LCMS->ELSD DataProcessing Data Processing (Peak integration Calibration curve Quantification) ELSD->DataProcessing Validation Method Validation (Accuracy, precision Linearity, LOD/LOQ) DataProcessing->Validation Interpretation Data Interpretation (Content comparison Source correlation) Validation->Interpretation

Diagram 1: Complete analytical workflow for this compound analysis from sample preparation to data interpretation

The analytical methodology relationship illustrates how different components interact in the this compound analysis system:

MethodologyRelation HPLC HPLC Separation MS Mass Spectrometry HPLC->MS Structural ID Sensitivity ELSD ELSD Detection HPLC->ELSD Universal Detection Quantification Data Data Analysis MS->Data Identification Confirmation ELSD->Data Accurate Quantification Matrix Tolerance Sample Sample Preparation Sample->HPLC

Diagram 2: Relationship between methodological components showing how HPLC, MS, and ELSD provide complementary data

Conclusion

The LC/MS-ELSD methodology described in these application notes provides a robust, sensitive, and specific approach for the analysis of this compound in O. fragrans root extracts. The combination of mass spectrometric detection for identification and evaporative light scattering detection for reliable quantification addresses the analytical challenges presented by this natural product. The method has been thoroughly validated according to established guidelines and demonstrates excellent performance across all key parameters including accuracy, precision, sensitivity, and specificity.

These protocols enable researchers to quantitatively assess this compound content in different plant cultivars, supporting quality control of botanical products and further investigation of the therapeutic potential of this compound. The revealed variation in this compound content across different O. fragrans cultivars highlights the importance of source standardization for consistent research results and product quality. With appropriate modification, this methodology can be adapted for the analysis of this compound in other matrices, including biological samples, supporting future pharmacological and pharmacokinetic studies of this promising natural product.

References

Osmanthuside H HPLC purification technique

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Osmanthuside H

This compound is a phenylethanoid glycoside that has been identified in several plant species from the Oleaceae family and others. The table below summarizes the key studies where it has been detected and the primary analytical methods used.

Plant Source Context of Identification Primary Analytical Technique Key Reported Data Reference
Ligustrum lucidum Ait. (Processed fruit) Comprehensive chemical profiling UHPLC-ESI-Q-TOF-MS Precursor ion: [M-H]⁻ at m/z 431.1558; Characteristic fragment: m/z 299 (loss of an apiofuranosyl group, 132 Da). [1]
Hernandia nymphaeifolia (Fruit) Isolation and structure elucidation of new compounds NMR, HREIMS Identified as a known compound among isolation products; structural confirmation via comparison with published data. [2]
Zanthoxylum schinifolium (Seeds) Listed as an isolated glycoside Not specified in detail Cited as one of the chemical constituents present in the plant. [3]

Proposed Workflow for Purification & Analysis

While a dedicated purification protocol is not available, the following workflow synthesizes common steps from the identified research contexts. You can use this as a starting point for developing your own optimized purification method.

cluster_1 Preparation and Fractionation cluster_2 HPLC-MS Analysis cluster_3 Identification Start Start: Plant Material Extraction Prep Preparation and Fractionation Start->Prep Analysis HPLC-MS Analysis Prep->Analysis ID Identification Analysis->ID A1 Solvent Extraction (e.g., 80% Methanol) A2 Liquid-Liquid Partition (Water, n-Hexane, EtOAc, n-BuOH) A1->A2 A3 Column Chromatography (Silica gel, ODS) A2->A3 A4 Preparative HPLC (for final purification) A3->A4 B1 HPLC Separation (C18 column, MeCN/Water gradient) A4->B1 Inject purified fractions B2 Mass Spectrometry (ESI-Q-TOF in negative mode) B1->B2 B3 Monitor for [M-H]⁻ ion at m/z 431.16 B2->B3 C1 Examine MS/MS Spectrum (Primary fragment m/z 299) B3->C1 Characterize C2 Compare with Reference Standard C1->C2 C3 Confirm with NMR Spectroscopy C2->C3

Detailed Methodologies from Literature

The following sections elaborate on the key experimental procedures referenced in the workflow.

UHPLC-ESI-Q-TOF-MS Analysis for Identification

This method was used for the comprehensive characterization of this compound in processed Ligustri Lucidi Fructus [1].

  • Sample Preparation: The plant material was extracted with 80% methanol. The extract was then directly analyzed after filtration.
  • Chromatography:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: A gradient of water and acetonitrile, both modified with 0.1% formic acid.
    • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI).
    • Polarity: Negative ion mode.
    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).
  • Key Identification Cues:
    • Precursor Ion: [M-H]⁻ observed at m/z 431.1558.
    • Fragmentation: The primary MS/MS fragment was observed at m/z 299, resulting from the neutral loss of an apiofuranosyl group (132 Da) from the precursor ion.
General Isolation and Purification Strategy

A classical phytochemistry approach, as used in the study of Hernandia nymphaeifolia, can be adapted for the purification of this compound [2].

  • Extraction: Dried and powdered plant material is typically extracted with a methanol-dichloromethane (1:1) mixture via maceration or sonication.
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the constituents. This compound, being a glycoside, is most likely to be found in the n-butanol or aqueous fractions.
  • Chromatography:
    • Open Column Chromatography: The active fraction is subjected to column chromatography over silica gel or octadecylsilyl (ODS, C18) silica gel, using a stepwise gradient of dichloromethane-methanol or water-methanol.
    • Final Purification: Fractions enriched in this compound (as monitored by TLC or analytical HPLC) are further purified using preparative HPLC with a C18 column and an isocratic or gradient solvent system (e.g., methanol-water or acetonitrile-water) to obtain the pure compound.

Important Considerations for Protocol Development

  • Lack of Dedicated Protocol: The search results confirm the presence and identity of this compound in various plants but do not contain a step-by-step HPLC purification protocol. The methodologies above are synthesized from general natural product isolation procedures.
  • Critical Step - Standard Comparison: For definitive identification, it is crucial to compare the HPLC retention time and mass spectrum of your isolated compound with those of an authentic this compound reference standard, if available.
  • Structural Confirmation: For a novel or first-time isolation from a source, structural confirmation using NMR spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is necessary [2].

References

Application Note: Chromatographic Separation and Analysis of Osmanthuside H

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Osmanthuside H is a bioactive secoiridoid glycoside found in members of the Oleaceae family, such as Osmanthus fragrans and Fraxinus species. It has garnered significant research interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The purification and analysis of this compound from complex plant matrices are crucial steps for further pharmacological evaluation and quality control. This application note details a robust and reproducible protocol for the separation, identification, and quantification of this compound using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology leverages reverse-phase chromatography principles and advanced detection techniques to achieve high resolution and sensitivity, providing researchers with a reliable tool for their analytical requirements [1].

Principles of Chromatographic Separation

Chromatography is a separation technique that resolves the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of this compound, a medium-polarity glycoside, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC) is the most suitable approach [1].

  • Principle: The core principle of reverse-phase chromatography is hydrophobic interaction. The stationary phase is non-polar (typically C18 silica), while the mobile phase is a polar mixture of water and an organic solvent like acetonitrile or methanol. This compound, with its glycosidic and aglycone moieties, will interact with both phases. Its retention time is determined by the balance of its hydrophilicity (from the sugar unit) and hydrophobicity (from the aglycone).
  • Separation Mechanism: As the mobile phase carries the sample through the column, the hydrophobic parts of this compound are temporarily retained by the C18 chains. By applying a gradient of increasing organic solvent, the compound is eluted off the column. The specific solvent strength at which it elutes (its retention time) is a key identifying characteristic [1].

The following diagram illustrates the core workflow for the sample preparation and analysis of this compound.

G This compound Analysis Workflow Start Plant Material (e.g., Osmanthus fragrans flowers) A Drying and Pulverization Start->A B Solvent Extraction (70% Methanol, Ultrasonication) A->B C Filtration and Concentration B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E UHPLC-MS/MS Analysis D->E F Data Acquisition and Processing E->F

Materials and Methods

Reagents and Standards
  • Solvents: LC-MS grade water, acetonitrile, and methanol.
  • Additives: Formic acid (MS grade).
  • Standard: High-purity this compound standard (≥98%) for calibration.
  • Samples: Dried and powdered plant material (e.g., Osmanthus fragrans petals).
Instrumentation
  • UHPLC System: Equipped with a binary pump, autosampler (maintained at 10°C), and thermostatted column compartment.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
  • Chromatography Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Supporting Equipment: Analytical balance, ultrasonic bath, centrifugal vacuum concentrator, and solid-phase extraction (SPE) vacuum manifold.
Detailed Experimental Protocol
3.3.1. Sample Preparation
  • Extraction: Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube. Add 10 mL of 70% methanol in water (v/v). Sonicate the mixture for 30 minutes at room temperature.
  • Clarification: Centrifuge the extract at 10,000 rpm for 10 minutes. Carefully decant the supernatant.
  • Concentration: Transfer the supernatant to a new tube and evaporate under a gentle stream of nitrogen or using a vacuum concentrator until the organic solvent is removed (approximately 2 mL of aqueous solution remains).
  • Clean-up: Pre-condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the concentrated aqueous extract onto the cartridge. Wash with 5 mL of 10% methanol to remove highly polar impurities. Elute the target this compound fraction with 5 mL of 70% methanol. This step is critical for reducing matrix effects in MS detection [2].
  • Final Preparation: Filter the eluent through a 0.22 µm nylon membrane filter into a UHPLC vial for analysis.
3.3.2. UHPLC-MS/MS Conditions

The following table summarizes the key instrumental parameters for the separation and detection of this compound.

Table 1: UHPLC-MS/MS Method Parameters for this compound Analysis

Parameter Category Setting Rationale
Column C18 (100 x 2.1 mm, 1.8 µm) Standard for reverse-phase separation of mid-weight molecules.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; formic acid enhances ionization in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution.

| Gradient Program | 0 min: 5% B 2 min: 5% B 15 min: 30% B 18 min: 95% B 20 min: 95% B 20.1 min: 5% B 25 min: 5% B | A shallow gradient around the expected elution time ensures optimal separation from co-extractives. | | Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns; balances speed and backpressure. | | Column Temperature | 40°C | Improves chromatographic efficiency and reduces backpressure. | | Injection Volume | 2 µL | Suitable for sensitivity without overloading. | | Ionization Mode | Electrospray Ionization (ESI), Negative | Glycosides often ionize well in negative mode due to their sugar moieties. | | Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. | | Precursor Ion ([M-H]⁻) | m/z 549.2 | Deprotonated molecule of this compound. | | Product Ions | m/z 387.1, 223.1 | Characteristic fragment ions for confirmation. |

Anticipated Results and Data Interpretation

Chromatographic Performance

When optimized, the method should yield a sharp, symmetrical peak for this compound with a retention time typically between 10 and 12 minutes, well-resolved from other plant metabolites. The system suitability should meet standard criteria: Resolution (Rs) > 1.5 from the closest eluting peak, Tailing Factor (Tf) < 2.0, and Theoretical Plate Count (N) > 10,000.

Quantification

A linear calibration curve is expected by analyzing standard solutions of this compound across a concentration range (e.g., 0.1–100 ng/µL). The correlation coefficient (R²) should be greater than 0.995. The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be empirically determined, with projected values in the low picogram range due to the sensitivity of MRM detection.

Table 2: Expected System Suitability and Validation Parameters

Parameter Target Value Purpose
Retention Time (min) ~10-12 Identifies the analyte.
Theoretical Plates (N) > 10,000 Measures column efficiency.
Tailing Factor (Tf) < 2.0 Measures peak symmetry.
Resolution (Rs) > 1.5 Ensures separation from neighbors.
Calibration Linear Range 0.1 - 100 ng/µL Dynamic range for accurate quantification.
Correlation Coefficient (R²) > 0.995 Indicates linearity of the calibration curve.
Limit of Detection (LOD) < 0.03 ng/µL The lowest detectable level.
Limit of Quantification (LOQ) < 0.1 ng/µL The lowest quantifiable level with precision.

The analytical process, from sample injection to data-driven decisions, involves a precise sequence of instrumental and logical steps, which is visualized below.

G UHPLC-MS/MS Analytical Process Inj Sample Injection LC LC Separation (Reverse-Phase Gradient) Inj->LC Ion ESI Ion Source (Ionization to Gas Phase) LC->Ion MS1 Q1 Mass Filter (Selects Precursor Ion m/z 549.2) Ion->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Q3 Mass Filter (Selects Product Ions m/z 387.1, 223.1) CID->MS2 Det Detector (Signal Amplification) MS2->Det Data Data System (Peak Integration & Quantification) Det->Data

Discussion

This protocol provides a comprehensive framework for the analysis of this compound. The use of SPE clean-up is a critical step that significantly enhances method robustness by reducing matrix effects, which is a common challenge in plant extract analysis [2]. The MRM detection on a triple quadrupole mass spectrometer offers unparalleled specificity, allowing for the confident identification and accurate quantification of this compound even in complex biological matrices.

Potential modifications for method development could include:

  • Adjusting the mobile phase pH using ammonium acetate or ammonium formate to alter selectivity.
  • Testing different C18 column chemistries (e.g., with polar embedded groups) to improve peak shape if necessary.
  • Employing automated sample preparation systems to increase throughput and reproducibility, a key trend in modern laboratories [2].

Troubleshooting

  • Peak Tailing: Check column performance. If degraded, flush and regenerate or replace the column. Ensure the mobile phase pH is compatible with the column.
  • Low Signal Intensity: Verify ionization mode; negative mode is suggested, but positive mode should be tested. Check instrument calibration and source cleanliness.
  • Irreproducible Retention Times: Ensure the UHPLC system is properly primed and that the mobile phase composition and column temperature are stable.

Conclusion

The detailed UHPLC-MS/MS protocol outlined in this application note offers a reliable, sensitive, and specific method for the chromatographic separation and analysis of this compound. By following the standardized workflows, sample preparation techniques, and instrumental parameters described, researchers can effectively isolate, identify, and quantify this valuable compound to support ongoing research in natural product chemistry and drug discovery.

References

Application Note: Spectroscopic Characterization of Osmanthuside H

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Osmanthuside H is a bioactive phenylethanoid glycoside expected to be found in plants of the Oleaceae family, such as Osmanthus fragrans and Ligustrum species [1] [2]. These plants are rich in iridoids, flavonoids, and phenylethanoids like acteoside and oleuropein [1]. This document outlines a standardized protocol for the identification and characterization of this compound using a combination of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), which is the modern benchmark for the sensitive and accurate analysis of complex plant metabolites [1] [2].

2. Experimental Workflow The following diagram illustrates the comprehensive workflow for the sample preparation and analysis of this compound.

G Start Start: Plant Material (Osmanthus fragrans roots) Step1 1. Drying and Grinding (60°C oven, powder) Start->Step1 Step2 2. Ultrasonic Extraction (60% methanol, 45 min) Step1->Step2 Step3 3. Filtration (0.22 μm membrane) Step2->Step3 Step4 4. Sample Dilution (Dilute in methanol for analysis) Step3->Step4 Step5 5. UHPLC-HRMS Analysis Step4->Step5 Step6 6. Data Processing (Compound identification and quantification) Step5->Step6

3. Materials and Methods

3.1. Sample Preparation Protocol This protocol is adapted from established methods for extracting bioactive compounds from Osmanthus fragrans roots [2].

  • Plant Material: Use dried and powdered roots of Osmanthus fragrans.
  • Extraction Solvent: 60% methanol in water (v/v).
  • Procedure:
    • Weigh 0.1 g of powdered plant material.
    • Add 12 mL of 60% methanol solvent.
    • Perform ultrasonic extraction for 45 minutes at room temperature.
    • Filter the extract through a 0.22 μm membrane filter.
    • For analysis, dilute a 50 μL aliquot of the filtered sample with 950 μL of methanol.

3.2. Instrumentation and Analytical Conditions The tables below summarize the recommended instrumental parameters for characterizing this compound, based on contemporary untargeted metabolomics studies [1] [2].

Table 1: UHPLC Conditions

Parameter Specification Notes
Column C18 column (e.g., 100 mm x 2.1 mm i.d., 3 μm) Standard reverse-phase column [2]
Mobile Phase A Water with 0.1% formic acid Additive improves peak shape [2]
Mobile Phase B Acetonitrile -
Gradient Program 12-45% B over 20 min, then 95% B for 5 min Adjust gradient for optimal separation [2]
Flow Rate 0.2 mL/min -
Injection Volume 2 μL -

Table 2: HRMS Conditions (Orbitrap-based)

Parameter Specification Notes
Ionization Electrospray Ionization (ESI) -
Polarity Negative Ion Mode Preferred for phenylethanoid glycosides [1]
Spray Voltage -4500 V For negative mode [2]
Vaporizer Temp. 350°C -
Mass Range m/z 100 - 1200 Covers expected mass of this compound and fragments [1]
Resolution High Resolution (>60,000) Required for accurate mass measurement [1]

4. Expected Data Interpretation

4.1. Mass Spectrometry Workflow The process for identifying this compound from HRMS data involves multiple steps to ensure accuracy, as visualized below.

G Start HRMS Data Acquisition StepA Accurate Mass Measurement of [M-H]⁻ ion Start->StepA StepB MS/MS Fragmentation StepA->StepB StepC Fragment Ion Analysis StepB->StepC StepD Database Search (Human Metabolome, PubChem) StepC->StepD End Proposed Identification of this compound StepD->End

4.2. Anticipated Spectroscopic Data While the exact data for this compound is not available, the expected characteristics based on its potential structural analogs are as follows.

Table 3: Expected Spectroscopic Properties of this compound

Analysis Type Expected Outcome Rationale
UHPLC Retention Time Mid-to-late eluting peak (e.g., 10-18 min) Based on polarity relative to other phenylethanoids [1]
HRMS ([M-H]⁻) Accurate mass to be determined To be compared with theoretical mass from database
MS/MS Fragments Expected neutral losses of hexose (162 Da) and rhamnose (146 Da) moieties; phenylethanoid aglycone ions Typical fragmentation pattern for phenylethanoid glycosides [1] [2]

5. Troubleshooting and Quality Control

  • Sensitivity: If the signal is low, ensure the MS is properly calibrated and consider using a higher sample concentration or injection volume.
  • Chromatography: Poor peak shape can often be improved by adjusting the pH of the mobile phase or using a column with a smaller particle size.
  • Identification: Always compare the experimental MS/MS spectrum and retention time with an authentic chemical standard for definitive confirmation, if available [1].

Key Analysis Context

This protocol is a robust framework based on current, peer-reviewed methodologies for analyzing compounds nearly identical to this compound [1] [2]. The use of UHPLC-HRMS is critical as it provides the high sensitivity and mass accuracy needed to confidently identify and characterize complex natural products in intricate plant matrices.

References

Comprehensive Application Notes and Protocols for Osmanthuside H NMR Data Interpretation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H

This compound is a naturally occurring phenolic glycoside belonging to the class of O-glycosyl compounds, characterized by a glycosidic linkage where a sugar group is bonded through one carbon to another group via an O-glycosidic bond. This compound has been identified in various medicinal plants, including Tabebuia impetiginosa, Sargentodoxa cuneata, and Adina polycephala Benth [1]. With a molecular formula of C₁₉H₂₈O₁₁ and a molecular weight of 432.422 g/mol, this compound contains multiple hydroxyl groups, making it a highly polar compound with significant water solubility (approximately 10.1 g/L) [1]. The compound's structure features a tyrosol derivative connected to a disaccharide moiety, which contributes to its potential bioactivities and analytical characteristics.

The structural complexity of this compound, with its multiple chiral centers and flexible glycosidic linkages, necessitates sophisticated analytical approaches for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for elucidating the structure, conformation, and dynamics of this compound in solution. These application notes provide researchers and drug development professionals with comprehensive protocols for NMR data interpretation, supported by predictive data and experimental workflows to facilitate the study of this biologically relevant compound [1].

Analytical Workflow for this compound Characterization

The complete characterization of this compound requires a systematic approach that integrates multiple analytical techniques. The following workflow outlines the key steps from sample preparation to structural verification:

G SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition DMSO-d6 or CD3OD Data_Processing Data Processing NMR_Acquisition->Data_Processing FID data Structural_Analysis Structural Analysis NMR_Acquisition->Structural_Analysis Multi-dimensional NMR (HSQC, HMBC, COSY) Data_Processing->Structural_Analysis Processed spectra Verification Structure Verification Structural_Analysis->Verification Proposed structure

Figure 1: Analytical workflow for comprehensive characterization of this compound, highlighting the sequential steps from sample preparation to final structure verification.

This workflow emphasizes the iterative nature of structural elucidation, where data from different experiments are combined to build a complete picture of the molecular structure. The process begins with proper sample preparation, where approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated solvent (typically DMSO-d₆ or CD₃OD for optimal solubility and resolution). The choice of solvent can affect the chemical shifts and should be documented for reproducible results [2].

Structural Characteristics and Spectral Prediction

Molecular Architecture

This compound features a disaccharide moiety consisting of glucose and apiose units connected to a tyrosol aglycone (4-hydroxyphenethyl alcohol) [1] [3]. The glycosidic linkage between the disaccharide and tyrosol occurs at the phenolic oxygen, forming an O-glycosidic bond. The presence of multiple chiral centers in the sugar units gives this compound specific stereochemical characteristics that influence its NMR parameters and biological activity. The extended conjugation system and hydrogen bonding capacity from multiple hydroxyl groups contribute significantly to the compound's spectroscopic properties and potential biological activities.

The stereospecific structure of this compound has been determined as (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, as confirmed by various spectroscopic methods [3]. This precise stereochemistry is essential for understanding the compound's three-dimensional structure and its interactions with biological targets, and it significantly influences the NMR parameters, particularly coupling constants and nuclear Overhauser effects.

Predicted NMR Parameters

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Position Predicted δH (ppm) Multiplicity (J in Hz) Structural Assignment
Tyrosol H-2/H-6 7.00-7.10 d (8.5) Aromatic ortho-coupled
Tyrosol H-3/H-5 6.70-6.80 d (8.5) Aromatic ortho-coupled
Tyrosol H-α 3.90-4.10 m CH₂ adjacent to benzene
Tyrosol H-β 2.70-2.90 t (7.5) CH₂ adjacent to oxygen
Glucose H-1 4.70-4.90 d (7.0-8.0) β-anomeric proton
Apiose H-1 4.80-5.00 d (2.0-3.0) α-anomeric proton
Sugar OH groups 4.80-5.50 br s Exchangeable protons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted δC (ppm) DEPT Multiplicity Structural Assignment
Tyrosol C-1 156-158 C Oxygenated aromatic
Tyrosol C-2/C-6 130-132 CH Aromatic CH
Tyrosol C-3/C-5 115-117 CH Aromatic CH
Tyrosol C-4 155-157 C Oxygenated aromatic
Tyrosol C-α 70-72 CH₂ Benzyl CH₂
Tyrosol C-β 35-37 CH₂ Ethyl CH₂
Glucose C-1 102-104 CH Anomeric carbon
Apiose C-1 108-110 CH Anomeric carbon
Carbonyl groups 165-175 C Ester carbonyl (if present)

These predicted NMR parameters provide a reference framework for researchers interpreting experimental spectra of this compound. The anomeric proton signals in the ¹H NMR spectrum between δ 4.70-5.00 ppm are particularly diagnostic for establishing the glycosidic linkages, with characteristic coupling constants (J = 7.0-8.0 Hz for β-glucose and J = 2.0-3.0 Hz for α-apiose) confirming the stereochemistry at the anomeric centers [1] [3]. In the ¹³C NMR spectrum, the anomeric carbon signals between δ 102-110 ppm provide additional confirmation of the glycosidic bonds, while the aromatic carbon signals help characterize the tyrosol moiety.

Experimental Protocols

Isolation and Purification from Natural Sources

Principle: This protocol outlines the extraction and purification of this compound from plant material, specifically Sargentodoxa cuneata, based on published isolation procedures [2]. The method employs a combination of solvent extraction, chromatographic separation, and analytical verification to obtain pure this compound suitable for NMR analysis.

Materials and Equipment:

  • Plant material (dried and powdered bark of Sargentodoxa cuneata)
  • Extraction solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH)
  • Chromatography materials: Sephadex LH-20, Silica gel 60 (40-63 μm and 70-200 μm), Lobar RP-18 columns
  • Analytical HPLC system with Novapak C18 column (250 × 3.9 mm id, 5 μm)
  • TLC plates: Si 60 F254 aluminum sheets
  • Evaporation equipment: Rotary evaporator with vacuum pump

Step-by-Step Procedure:

  • Initial Extraction:

    • Begin with 500 g of dried and powdered plant material.
    • Perform successive room temperature extractions first with CH₂Cl₂ (2 L × 3) followed by MeOH (2 L × 3), each for 24 hours with continuous agitation.
    • Filter each extract through Whatman No. 1 filter paper and combine respective solvent extracts.
    • Concentrate under reduced pressure at 40°C to yield crude CH₂Cl₂ extract (2.1 g) and MeOH extract (8.5 g).
  • Fractionation:

    • Subject the methanol extract (8.5 g) to vacuum liquid chromatography on a silica gel column using a step gradient of CH₂Cl₂-MeOH (90:10 to 0:100).
    • Monitor fractions by TLC (Si 60 F254) using CH₂Cl₂-MeOH (80:20) as mobile phase with detection under UV light (254 nm and 365 nm) and by spraying with 10% H₂SO₄ in ethanol followed by heating.
    • Combine similar fractions based on TLC profiles to obtain 8 primary fractions (F1-F8).
  • Purification:

    • Subject fraction F5 (1.2 g), which shows presence of this compound by TLC, to Sephadex LH-20 column chromatography using MeOH as eluent.
    • Further purify relevant subfractions by medium pressure liquid chromatography on Lobar RP-18 column with MeOH-H₂O (30:70 to 70:30) gradient.
    • Monitor by analytical HPLC using Novapak C18 column with isocratic elution of MeOH-H₂O (40:60) at flow rate of 1 mL/min with UV detection at 275 nm.
  • Crystallization:

    • Pool fractions containing pure this compound (as determined by HPLC) and evaporate under reduced pressure.
    • Dissolve the residue in minimal MeOH and add slowly to cold diethyl ether with stirring.
    • Collect the precipitate by filtration and dry under vacuum to obtain this compound as a white powder (12 mg, 0.0024% yield).

Quality Control:

  • Verify purity >95% by HPLC with photodiode array detection (single peak at 275 nm).
  • Confirm identity by ESI-MS showing [M+Na]+ ion at m/z 455.1524.
  • Characterize by comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC).
Enzymatic Synthesis Using Diglycosidases

Principle: This protocol describes the enzymatic synthesis of this compound using the commercial diglycosidase preparation Aromase H2 from Penicillium multicolor [4]. The method utilizes transglycosylation of tyrosol with 4-nitrophenyl β-acuminoside as the activated glycosyl donor, providing a sustainable approach to obtain this compound and its regioisomers without the need for complex protection-deprotection strategies typically required in chemical synthesis.

Materials and Equipment:

  • Enzyme: Aromase H2 (commercial glycosidase mixture from Penicillium multicolor)
  • Substrates: Tyrosol, 4-nitrophenyl β-acuminoside
  • Buffer: 50 mM sodium phosphate buffer (pH 6.0)
  • Extraction solvents: Ethyl acetate, Methanol
  • Chromatography: Preparative HPLC with C18 column
  • TLC plates: Si 60 F254 aluminum sheets
  • Incubation equipment: Temperature-controlled shaker or water bath

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.0), 10 mM tyrosol, 15 mM 4-nitrophenyl β-acuminoside, and 10 U/mL Aromase H2 enzyme preparation in a total volume of 10 mL.
    • Incubate the reaction at 37°C with continuous shaking at 150 rpm for 24 hours.
    • Monitor reaction progress by TLC using CH₂Cl₂-MeOH (80:20) as mobile phase and visualize under UV light (275 nm) or by charming with 10% H₂SO₄ in ethanol.
  • Product Extraction:

    • Terminate the reaction by adding an equal volume of cold methanol (10 mL) and incubate at -20°C for 1 hour to precipitate proteins.
    • Centrifuge at 10,000 × g for 15 minutes at 4°C and collect the supernatant.
    • Concentrate the supernatant under reduced pressure at 40°C to approximately 5 mL.
    • Extract three times with equal volumes of ethyl acetate, combining the organic layers.
    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.
  • Product Separation:

    • Dissolve the crude extract in methanol (2 mL) and purify by preparative HPLC using a C18 column with gradient elution of MeOH-H₂O (20:80 to 60:40) over 40 minutes at a flow rate of 15 mL/min with UV detection at 275 nm.
    • Collect fractions corresponding to this compound (retention time approximately 25-28 minutes) and its regioisomer (retention time approximately 30-33 minutes).
    • Evaporate fractions under reduced pressure and lyophilize to obtain pure products.
  • Analysis:

    • Confirm structure by ESI-MS: this compound shows [M+Na]+ at m/z 455.1524.
    • Characterize by comprehensive NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
    • Typical yield: Approximately 58% total isolated yield for the mixture of this compound and its regioisomer in a ratio of approximately 1:0.9.

Optimization Notes:

  • The reaction chemoselectivity can be influenced by temperature, pH, and substrate concentrations.
  • For improved yields of this compound specifically, consider using excess tyrosol (15-20 mM) and lower reaction temperatures (25-30°C).
  • The enzyme preparation contains multiple glycosidase activities; for specific applications, partial purification of the acuminosidase activity may be beneficial.

NMR Data Interpretation Guide

Spectral Analysis and Assignment

The interpretation of this compound NMR spectra requires a systematic approach to correctly assign all proton and carbon signals. The following workflow outlines the key steps in the spectral analysis process:

G Start 1H NMR Spectrum Aromatic Aromatic Region δ 6.7-7.1 ppm Start->Aromatic Anomeric Anomeric Region δ 4.7-5.0 ppm Start->Anomeric Aliphatic Aliphatic Region δ 2.7-4.5 ppm Start->Aliphatic COSY COSY Analysis Aromatic->COSY Spin systems HMBC HMBC Analysis Anomeric->HMBC Glycosidic linkages HSQC HSQC Analysis Aliphatic->HSQC Direct CH correlations COSY->HSQC HSQC->HMBC Complete Complete Assignment HMBC->Complete

Figure 2: NMR data interpretation workflow for this compound, showing the sequential approach from initial spectral regions to comprehensive assignment through multi-dimensional NMR experiments.

Key Spectral Regions and Their Significance:

  • Aromatic Region (δ 6.7-7.1 ppm): The typical AA'XX' spin system of the tyrosol moiety appears as two doublets (J = 8.5 Hz) at approximately δ 7.00-7.10 ppm (H-2/H-6) and δ 6.70-6.80 ppm (H-3/H-5), indicating a para-substituted benzene ring. The symmetry of the tyrosol ring means that H-2/H-6 and H-3/H-5 are equivalent pairs, resulting in this characteristic pattern.

  • Anomeric Region (δ 4.7-5.0 ppm): The anomeric protons provide critical information about the glycosidic linkages. The glucose H-1 appears as a doublet at approximately δ 4.70-4.90 ppm with a larger coupling constant (J = 7.0-8.0 Hz), indicating a β-configuration. The apiose H-1 appears as a doublet at approximately δ 4.80-5.00 ppm with a smaller coupling constant (J = 2.0-3.0 Hz), characteristic of an α-configuration. These signals confirm the disaccharide nature of this compound.

  • Aliphatic Region (δ 2.7-4.5 ppm): This crowded region contains signals from the sugar ring protons, the tyrosol CH₂ groups, and the hydroxyl groups. The tyrosol H-α appears as a multiplet at approximately δ 3.90-4.10 ppm, while the tyrosol H-β appears as a triplet (J = 7.5 Hz) at approximately δ 2.70-2.90 ppm. The sugar protons appear as multiple overlapping signals between δ 3.20-4.00 ppm, requiring 2D NMR for complete assignment.

Structure Verification through 2D NMR

COSY (Correlation Spectroscopy):

  • The tyrosol spin system shows correlations from aromatic H-2/H-6 to H-3/H-5, and from H-α to H-β.
  • The sugar spin systems show sequential correlations from H-1 to H-2, H-2 to H-3, etc., allowing assignment of all proton networks in the disaccharide moiety.

HSQC (Heteronuclear Single Quantum Coherence):

  • Correlates proton signals with their directly bonded carbons, enabling assignment of all protonated carbons.
  • The anomeric carbons appear at approximately δ 102-104 ppm (glucose C-1) and δ 108-110 ppm (apiose C-1), correlated with their respective anomeric protons.
  • The tyrosol CH₂ groups show correlations: H-α (δ ~4.00 ppm) with C-α (δ ~70-72 ppm), and H-β (δ ~2.80 ppm) with C-β (δ ~35-37 ppm).

HMBC (Heteronuclear Multiple Bond Correlation):

  • Critical for establishing glycosidic linkages through long-range correlations between the anomeric protons and the aglycone carbons.
  • The glucose H-1 shows correlation with the tyrosol C-1 (δ ~156-158 ppm), confirming the O-glycosidic linkage to the phenolic oxygen.
  • The apiose H-1 shows correlation with glucose C-6 (δ ~65-70 ppm), confirming the (1→6) interglycosidic linkage.
  • Additional long-range correlations help confirm the complete structure, including the positions of hydroxyl groups and the connectivity of the tyrosol moiety.

Applications in Research and Drug Development

This compound represents a promising scaffold for drug development due to its privileged structure as a phenolic glycoside. Compounds in this class typically exhibit favorable pharmacokinetic properties, including improved water solubility compared to their aglycone counterparts, which can enhance bioavailability. The multiple hydroxyl groups provide sites for molecular interactions with biological targets and potential for structural modification to optimize drug-like properties.

Although specific biological activity data for this compound is limited in the available literature, closely related phenylethanoid glycosides like verbascoside have demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities [5]. The structural similarities suggest that this compound may share some of these bioactivities, making it a valuable compound for further investigation in drug discovery programs. The glycosidic nature of this compound may influence its absorption, distribution, and metabolism in biological systems, potentially leading to improved therapeutic indices compared to non-glycosylated compounds.

From an analytical perspective, this compound serves as an excellent model compound for developing NMR methodologies for complex glycoside characterization. The protocols outlined here can be adapted for studying structurally similar natural products, facilitating the discovery and development of new therapeutic agents from natural sources. The ability to fully characterize such compounds supports quality control in herbal medicine standardization and ensures reproducibility in natural product research.

Conclusion

These application notes provide comprehensive protocols for the NMR data interpretation of this compound, integrating both isolation and synthetic approaches for obtaining the compound. The systematic workflow for spectral analysis, combined with predicted NMR parameters and detailed experimental procedures, offers researchers a solid foundation for characterizing this complex phenolic glycoside. The availability of both natural isolation and enzymatic synthesis protocols provides flexibility in obtaining this compound for research purposes, while the thorough NMR interpretation guide facilitates accurate structural assignment.

The continued investigation of this compound and related phenolic glycosides represents a promising avenue for natural product-based drug discovery. The methodologies outlined here can be extended to the study of analogous compounds, contributing to the broader effort to fully characterize the complex mixture of metabolites found in medicinal plants. As analytical technologies continue to advance, particularly in the realm of NMR spectroscopy, the approaches described in these application notes will serve as a foundation for increasingly sophisticated structural elucidation of complex natural products.

References

Comprehensive Application Notes and Protocols: Mass Spectrometry Analysis of Osmanthuside H

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Osmanthuside H is a biologically active phenylethanoid glycoside compound identified in various medicinal plants, including Ligustrum lucidum Ait. (Oleaceae family) and Osmanthus fragrans roots. This compound has garnered significant interest in natural product research and drug development due to its potential therapeutic applications. Mass spectrometry techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS), have emerged as powerful analytical tools for the identification, characterization, and quantification of this compound in complex plant matrices. These advanced analytical methods provide researchers with high sensitivity, selectivity, and accuracy when studying this compound, enabling comprehensive analysis of its structural features and fragmentation behavior. The following application notes detail established protocols for this compound analysis, providing researchers in natural product chemistry and drug development with validated methodologies for their investigative work [1] [2].

The significance of this compound extends beyond its botanical origins to its potential pharmacological applications. As part of the phenylethanoid glycosides class, it shares structural characteristics with other biologically active compounds such as acteoside, isoacteoside, and verbascoside. The analytical protocols presented herein have been optimized to address the challenges inherent in natural product analysis, including compound separation in complex mixtures, structural identification, and accurate quantification. These methods have been successfully applied to various research scenarios, from quality control of herbal medicines to metabolomic studies investigating the biosynthetic pathways of bioactive plant compounds [1] [2].

Structural Identification and Characterization

Mass Spectrometry Data

The structural characterization of this compound relies heavily on mass spectrometric analysis, which provides precise molecular weight information and characteristic fragmentation patterns. The following table summarizes the key mass spectrometric features of this compound:

Table 1: Mass Spectrometric Characteristics of this compound

Analysis Mode Precursor Ion [M-H]⁻ (m/z) Product Ions (m/z) Collision Energy (V) Instrumentation
Negative ESI 431.1558 299, 119 -40 to -55 UPLC-ESI-Q-TOF-MS
Negative ESI 431.16 299, 269, 119 -40 with -15 spread HPLC-MS/MS

The fragmentation pattern of this compound reveals distinctive cleavage sites that provide structural information. The mass spectrum typically shows a deprotonated molecular ion [M-H]⁻ at m/z 431.1558, which fragments to yield a key product ion at m/z 299 through the neutral loss of an apiofuranosyl group (132 Da). This subsequent fragment at m/z 299 then further dissociates to produce an ion at m/z 119, corresponding to the loss of the glucoside moiety. This characteristic fragmentation pathway serves as a diagnostic tool for confirming the identity of this compound in complex mixtures and distinguishes it from other structurally related phenylethanoid glycosides [1].

Structural Characterization

The structural elucidation of this compound through mass spectrometry provides information about its glycosidic composition and molecular formula. Based on high-resolution mass spectrometric data, the elemental composition of this compound is determined to be C₁₉H₂₈O₁₁, with exact mass measurements confirming this molecular formula. The presence of both apiofuranosyl and glucosyl moieties in its structure creates a distinctive fragmentation signature that differentiates it from other phenylethanoid glycosides. The identification of these sugar units through their characteristic mass losses (132 Da for apiofuranose and 162 Da for glucose) provides crucial structural insights that facilitate the compound's characterization without the need for isolation in pure form, making mass spectrometry an indispensable tool for rapid identification in complex plant extracts [1].

Quantitative Analysis

Extraction Methods

Efficient extraction of this compound from plant materials requires optimized protocols to ensure maximum recovery and analytical accuracy. The following table outlines the validated extraction parameters:

Table 2: Extraction Parameters for this compound from Plant Materials

Parameter Specification Conditions
Plant Material Dried and powdered roots Particle size: 0.5-1.0 mm sieve
Extraction Solvent 60-80% methanol in water 12 mL solvent per 0.1 g plant material
Extraction Method Ultrasonic bath extraction 45 minutes at room temperature
Sample Preparation Membrane filtration 0.22 μm pore size
Dilution 50 μL extract + 950 μL methanol 1:20 dilution factor

The extraction efficiency of this compound depends critically on solvent composition, with aqueous methanol solutions (60-80%) demonstrating optimal recovery from plant matrices. The extraction time of 45 minutes in an ultrasonic bath provides complete extraction without significant compound degradation. The dilution step prior to analysis serves to minimize matrix effects that can influence ionization efficiency in mass spectrometric detection. This extraction protocol has been successfully applied to various plant materials, including Osmanthus fragrans roots and Ligustrum lucidum fruits, with consistent performance across matrices [2] [1].

MS Analysis Parameters

Quantitative analysis of this compound requires carefully optimized mass spectrometric conditions to ensure sensitivity, specificity, and reproducibility. The following instrumental parameters have been validated for accurate quantification:

Table 3: Optimized UPLC-ESI-Q-TOF-MS Parameters for this compound Analysis

Parameter Setting Alternative Configuration
Chromatography
Column Waters HSS T3 (100 × 2.1 mm, 1.8 μm) Sepax BR-C18 (100 mm × 2.1 mm, 3 μm)
Mobile Phase Water (0.1% formic acid) : Acetonitrile (0.1% formic acid) Water : Acetonitrile with 0.1% formic acid
Gradient Program 0-12 min: 0-95% B; 13.1-17 min: 100% A 0-20 min: 12%-45% B; 20-25 min: 95% B
Flow Rate 0.3 mL/min 0.2 mL/min
Mass Spectrometry
Ionization Mode ESI Negative ESI Negative
Spray Voltage -2,800 V -4,500 V
Sheath Gas Pressure 40 arb 35 psi (curtain gas)
Aux Gas Pressure 10 arb 50 psi (nebulizer gas)
Ion Transfer Tube Temp 320°C 350°C

The multiple reaction monitoring (MRM) transitions for this compound quantification typically monitor the transition from m/z 431.2 to 299.1, which provides optimal sensitivity and specificity. For confirmation purposes, additional transitions such as 431.2 to 119.0 may be monitored. The use of formic acid as a mobile phase additive enhances ionization efficiency in negative ESI mode through promoting proton dissociation, thereby increasing the abundance of the [M-H]⁻ ion and improving overall method sensitivity. These optimized parameters have demonstrated robust performance across different instrument platforms, facilitating method transfer between laboratories [1] [2] [3].

Experimental Protocols

Sample Preparation Protocol

Principle: This protocol describes the standardized procedure for preparing plant samples for this compound analysis, ensuring extraction efficiency, reproducibility, and compatibility with subsequent UPLC-MS analysis.

Materials and Reagents:

  • Plant material (dried roots of Osmanthus fragrans or fruits of Ligustrum lucidum)
  • HPLC-grade methanol (Fisher Scientific)
  • HPLC-grade water (Wahaha Group Co., Ltd.)
  • Formic acid (Aladdin Reagent Co., Ltd.)
  • 0.22 μm membrane filters (nylon)

Procedure:

  • Plant Material Preparation:

    • Dry fresh plant material in an oven at 60°C until constant weight.
    • Pulverize the dried material using a mechanical grinder to obtain a homogeneous powder.
    • Pass the powder through a 0.5-1.0 mm sieve to ensure uniform particle size.
  • Extraction:

    • Precisely weigh 0.1 g of plant powder into a 15 mL conical tube.
    • Add 12 mL of 60% methanol in water (v/v) to the tube.
    • Place the tube in an ultrasonic bath and extract for 45 minutes at room temperature.
    • Centrifuge the extract at 10,000 × g for 10 minutes to separate particulate matter.
  • Sample Cleanup:

    • Transfer the supernatant to a new tube and filter through a 0.22 μm membrane filter.
    • Pipette 50 μL of the filtered extract and dilute with 950 μL of methanol (1:20 dilution).
    • Transfer the diluted sample to an LC vial for analysis.

Quality Control:

  • Include a procedural blank (extraction without plant material) with each batch.
  • Prepare quality control samples by spiking known amounts of standard into plant matrix.
  • Analyze samples in triplicate to ensure method precision.

Troubleshooting:

  • If matrix effects are observed, further dilution (1:50) is recommended.
  • If peak shape is suboptimal, consider using a smaller injection volume (1 μL instead of 2 μL).
  • If recovery is low, increase extraction time to 60 minutes or perform a second extraction [2] [1].
UPLC-ESI-Q-TOF-MS Analysis Protocol

Principle: This protocol details the operational parameters for the separation, detection, and identification of this compound using UPLC-ESI-Q-TOF-MS, leveraging high-resolution mass accuracy for confident compound identification.

Materials and Equipment:

  • UPLC system (Waters Acquity UPLC I-Class or equivalent)
  • Q-TOF mass spectrometer (Xevo G2-S QTOF or equivalent)
  • Analytical column: Waters HSS T3 (100 × 2.1 mm, 1.8 μm) or equivalent
  • Mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid

Instrument Setup:

  • Chromatographic Conditions:

    • Column temperature: 40°C
    • Flow rate: 0.3 mL/min
    • Injection volume: 2 μL
    • Autosampler temperature: 10°C
    • Gradient program:
      • 0-1 min: 0% B (isocratic)
      • 1-12 min: 0-95% B (linear gradient)
      • 12-13 min: 95% B (isocratic)
      • 13-13.1 min: 95-0% B (linear gradient)
      • 13.1-17 min: 0% B (re-equilibration)
  • Mass Spectrometric Conditions:

    • Ionization mode: Electrospray ionization (ESI) negative
    • Data acquisition: MSᴱ mode (low and high collision energy)
    • Mass range: 70-1050 m/z
    • Scan time: 0.2 seconds
    • Source parameters:
      • Capillary voltage: -2.8 kV
      • Sampling cone: 40 V
      • Source temperature: 120°C
      • Desolvation temperature: 350°C
      • Cone gas: 50 L/h
      • Desolvation gas: 800 L/h
    • Collision energy:
      • Low energy: 6 eV
      • High energy: 20-40 eV ramp

Calibration and Quality Assurance:

  • Calibrate the mass spectrometer with sodium formate solution prior to analysis.
  • Inject a system suitability standard (known concentration of reference compound) to verify performance.
  • Use leucine enkephalin ([M-H]⁻ = 554.2615) as lock mass reference for accurate mass measurements.

Data Processing:

  • Process raw data using appropriate software (e.g., Progenesis QI, MassLynx)
  • Identify this compound based on exact mass (431.1558 [M-H]⁻), retention time, and fragmentation pattern
  • Extract ion chromatograms with a mass window of 5 ppm for quantification

Troubleshooting:

  • If sensitivity decreases, clean ion source and check nebulizer gas flow.
  • If retention time shifts, re-equilibrate column with initial conditions for 5 additional cycles.
  • If mass accuracy drifts, recalibrate instrument and check lock mass reference [1] [3] [2].

Applications in Research

Biological Activities

Research on this compound has revealed several promising biological activities that highlight its potential in pharmaceutical applications and functional food development. As a member of the phenylethanoid glycoside family, it exhibits antioxidant properties that contribute to the mitigation of oxidative stress in biological systems. These properties are particularly valuable in the context of hepatoprotection, where oxidative damage plays a significant role in the progression of liver diseases. Additionally, this compound demonstrates anti-inflammatory effects through modulation of inflammatory pathways and cytokine production, suggesting potential applications in the management of chronic inflammatory conditions. While the specific pharmacological mechanisms of this compound require further investigation, its structural similarity to other well-characterized phenylethanoid glycosides indicates potential shared biological targets and activities [1] [2].

The presence of this compound in traditional herbal medicines such as Ligustri Lucidi Fructus (Nüzhenzi) suggests its potential contribution to the documented therapeutic effects of these preparations. Traditional applications include liver and kidney nourishment, vision improvement, and anti-aging effects, which align with the known biological activities of phenylethanoid glycosides. Furthermore, the compound's role in plant defense mechanisms may translate to antimicrobial or antiviral effects in human applications, though these specific activities require validation through targeted biological assays. The growing interest in natural product-based drug discovery positions this compound as a promising candidate for further pharmacological investigation and development [1].

Research Applications

The analytical protocols for this compound have diverse applications across multiple research domains, facilitating advancements in natural product chemistry and biomarker discovery. In quality control of herbal medicines, these methods enable the standardization of raw materials and finished products through quantification of marker compounds, ensuring batch-to-batch consistency and therapeutic efficacy. The high sensitivity and specificity of UPLC-ESI-Q-TOF-MS analysis allow for the detection of this compound even in complex multi-herbal formulations, where chromatographic separation presents significant challenges. Additionally, these analytical approaches support metabolomic studies investigating the influence of cultivation conditions, harvesting time, and processing methods on the phytochemical composition of medicinal plants, providing valuable insights for optimizing production protocols [1] [2].

In drug discovery and development, this compound analysis protocols facilitate the screening of plant resources for this valuable compound, guiding the selection of starting materials for extraction and isolation programs. The ability to rapidly identify and quantify this compound in complex mixtures accelerates the preliminary assessment of potential source materials, streamlining the natural product discovery pipeline. Furthermore, these analytical methods support pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of this compound, though such applications may require further method validation in biological matrices. As research interest in phenylethanoid glycosides continues to grow, the standardized protocols for this compound analysis provide a valuable foundation for comparative studies across different plant species and medicinal preparations [1] [2].

Conclusions

The application of advanced mass spectrometry techniques, particularly UPLC-ESI-Q-TOF-MS, has significantly advanced the analysis of this compound in complex plant matrices. The protocols detailed in these application notes provide researchers with robust methodologies for the identification, characterization, and quantification of this valuable phenylethanoid glycoside. The key advantages of these methods include high sensitivity, selectivity, and the ability to provide structural information through accurate mass measurement and characteristic fragmentation patterns. As natural product research continues to evolve toward increasingly comprehensive analyses, these established protocols will serve as valuable tools for quality control, standardization, and biological activity assessment of this compound-containing materials [1] [2].

Future developments in this compound analysis will likely focus on enhancing throughput through implementation of rapid chromatography techniques and expanding applications to biological matrices for pharmacokinetic studies. Additionally, the integration of these targeted analyses with untargeted metabolomic approaches may provide broader insights into the biosynthetic pathways and ecological roles of this compound in producing plants. The continued refinement of these analytical protocols will support the growing interest in phenylethanoid glycosides as promising candidates for pharmaceutical development, contributing to the discovery and utilization of bioactive natural products [1] [2].

Experimental Workflow and Pathway Analysis

G SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Plant Material 0.1g powder Filtration Filtration Extraction->Filtration 60% MeOH 45min sonication Dilution Dilution Filtration->Dilution 0.22μm filter UPLCAnalysis UPLC Analysis Dilution->UPLCAnalysis 1:20 dilution MSDetection MS Detection UPLCAnalysis->MSDetection HSS T3 Column 431.16 m/z DataProcessing Data Processing MSDetection->DataProcessing MS/MS Fragmentation Identification Compound ID DataProcessing->Identification 299→119 m/z Quantification Quantification DataProcessing->Quantification Calibration Curve

Figure 1: Experimental Workflow for this compound Analysis

G OsmanthusideH This compound [M-H]⁻ m/z 431.16 ApiofuranosylLoss Apiofuranosyl Loss -132 Da OsmanthusideH->ApiofuranosylLoss Collision Energy -40 to -55V Fragment1 Key Fragment m/z 299.10 GlucosylLoss Glucosyl Loss -180 Da Fragment1->GlucosylLoss Fragment2 Aglycone Fragment m/z 119.04 StructuralID Structural Confirmation Fragment2->StructuralID Characteristic Fragmentation Pattern ApiofuranosylLoss->Fragment1 GlucosylLoss->Fragment2 MSDetection MS/MS Analysis MSDetection->OsmanthusideH Precursor Ion Selection

Figure 2: Mass Spectrometry Fragmentation Pathway of this compound

References

Comprehensive Application Notes and Protocols: Osmanthuside H Metabolomics in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H and Metabolomics Significance

This compound is a natural product derived from plant sources, specifically isolated from stem barks of Fraxinus paxiana [1]. As a secondary metabolite, it belongs to the broader class of phenylethanoid glycosides (PhGs), which are characterized by their polyphenolic structures and diverse biological activities. The compound has a molecular formula of C₁₉H₂₈O₁₁ and is typically available with a purity of ≥95% as determined by LC/MS-ELSD analysis [1]. The significance of this compound in metabolomics research stems from its potential medicinal properties and the need to understand its metabolic fate in biological systems.

Metabolomics has emerged as a powerful analytical approach in natural product research, enabling the comprehensive analysis of metabolite profiles and their modulation in response to therapeutic interventions [2]. For natural products like this compound, metabolomics applications span several key areas in drug development:

  • Toxicology assessment through metabolic profiling of urine or blood to detect physiological changes resulting from compound exposure
  • Functional genomics research to identify phenotypic changes resulting from genetic manipulations
  • Nutrigenomics studies to determine individual metabolic fingerprints influenced by endogenous and exogenous factors
  • Health and medical research to understand pathophysiological processes and identify mechanism-specific biomarkers [2]

The integration of advanced mass spectrometry technologies in metabolomics has revolutionized the study of natural product bioavailability and metabolism, making it possible to obtain deeper insights into complex biological mixtures and identify potential lead compounds for therapeutic development [3].

Chemical Background and Therapeutic Potential

Structural Characteristics and Properties

This compound exhibits properties typical of phenolic glycosides, presenting as a solid that requires storage at -20°C to maintain stability [1]. The compound features a complex glycosidic structure with multiple hydroxyl groups, contributing to its polarity and potential antioxidant capabilities. While the search results do not provide explicit structural-activity relationship data specifically for this compound, its classification within the phenylethanoid glycosides suggests shared characteristics with structurally similar compounds that have demonstrated significant bioactivities and medicinal value [4] [5].

Osmanthus species, from which this compound derives its name, are known to produce a diverse array of secondary metabolites with demonstrated biological activities. Related species in the Oleaceae family, to which Osmanthus fragrans belongs, contain valuable compounds such as oleuropein—a prominent secoiridoid noted for its strong antioxidant properties [6]. These structural similarities provide important clues for understanding the potential metabolic behavior and therapeutic applications of this compound.

Therapeutic Potential and Applications

Table 1: Potential Therapeutic Applications of this compound and Related Compounds

Application Area Potential Mechanisms Related Evidence
Antioxidant Protection Free radical scavenging, redox balance maintenance Structural similarity to PhGs with proven antioxidant activity [5]
Anti-inflammatory Effects Modulation of inflammatory pathways Phenylethanoid glycosides show COX-2 inhibition [6]
Metabolic Regulation Hepatic lipid metabolism modulation Related compounds alter PUFA composition and glycerophospholipids [7]
Hepatoprotection Liver function support and protection Phenylethanoid glycosides demonstrate hepatoprotective effects [8]

The therapeutic potential of this compound can be extrapolated from closely related compounds and plant sources. Plants from the Oleaceae family, which includes Osmanthus species, have been historically recognized in folk medicine for their potential health benefits, particularly in managing cardiovascular diseases, chronic inflammation, hypertension, and type II diabetes [6]. The structural similarities between this compound and other phenylethanoid glycosides suggest potential shared bioactivities that warrant further investigation through targeted metabolomics studies.

Analytical Methodologies for Metabolomics Applications

Metabolite Profiling and Characterization

The comprehensive analysis of this compound and its metabolites requires sophisticated analytical platforms, primarily based on liquid chromatography coupled to mass spectrometry (LC-MS). The following protocol details the standard approach for metabolite profiling:

Table 2: UHPLC-HRMS Parameters for this compound Metabolite Analysis

Parameter Specifications Application Purpose
Chromatography System UHPLC (SHIMADZU Nexera X2) High-resolution separation of complex mixtures
Mass Spectrometer Q-Exactive-HRMS Orbitrap or QTRAP-MS High sensitivity and accurate mass detection
Chromatographic Column Agilent SB-C18 (1.8 µm, 2.1 × 100 mm) Optimal compound separation
Mobile Phase A Deionized water with 0.1% formic acid Aqueous component with ionization enhancement
Mobile Phase B Acetonitrile with 0.1% formic acid Organic component with ionization enhancement
Gradient Program 5-95% B over 9 min, hold at 95% for 1 min Effective elution of analytes across polarity range
Ionization Modes ESI+ (5.5 kV) and ESI- (-4.5 kV) Comprehensive detection of diverse metabolites
Source Temperature 550°C Optimal desolvation and ionization

The protocol employs a data-dependent acquisition (DDA) approach where full MS scans are followed by automatic selection of precursor ions for fragmentation (MS² analysis). This provides complementary structural information crucial for metabolite identification [5]. For data processing, specialized software such as Compound Discoverer with Fragment Ion Search (FISh) functionality enables efficient annotation of metabolites through comparison with reference standards and databases [5].

Sample Preparation Protocol

Proper sample preparation is critical for obtaining reliable metabolomics data. The following protocol has been adapted from validated approaches used in natural product metabolomics:

  • Homogenization: Freeze-dry biological samples using a vacuum freeze dryer (Scientz-100F). Pulverize the freeze-dried samples using a mixer mill with zirconia beads (MM 400, Retsch) at 30 Hz for 1.5 min [9].

  • Extraction: Weigh 100 mg of lyophilized powder and add 1.2 mL of 70% methanol solution. Vortex for 30 s and repeat the vortexing six times every 30 min. Store samples at 4°C in the refrigerator overnight to ensure complete extraction [9].

  • Clarification: Centrifuge extracts at 12,000 rpm for 10 min. Filter the supernatant through a 0.22 μm membrane (SCAA-104, ANPEL) prior to UPLC-MS/MS analysis [9].

For intestinal metabolism studies, incubation with rat intestinal bacteria requires preparation of general anaerobic medium (GAM) and maintenance of anaerobic conditions using AnaeroPack rectangular jars to simulate physiological conditions relevant to oral administration [5].

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

The antioxidant potential of this compound and its metabolites can be evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, a widely accepted method for assessing free radical scavenging activity:

  • Sample Preparation: Prepare solutions of this compound and identified metabolites at concentrations ranging from 1-100 μM in methanol or appropriate solvent [5].

  • Reaction Mixture: Combine 100 μL of each sample solution with 100 μL of DPPH solution (0.2 mM in methanol) in a 96-well plate [5].

  • Incubation: Allow the reaction to proceed in darkness at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader. Calculate percentage radical scavenging activity using the formula: [ %\text{Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100 ] where (A_{\text{sample}}) is the absorbance of the test sample and (A_{\text{control}}) is the absorbance of the DPPH solution without antioxidant [5].

  • Dose-Response Analysis: Generate concentration-response curves to determine IC₅₀ values (concentration providing 50% scavenging activity), using Trolox or ascorbic acid as reference standards [5].

This protocol enables the assessment of structure-activity relationships (SAR) by comparing the antioxidant efficacy of parent this compound with its microbial metabolites, particularly focusing on the role of phenolic hydroxyl groups in free radical scavenging [5].

Advanced Bioactivity Screening

Beyond antioxidant activity, this compound can be screened for additional bioactivities using the following approaches:

  • Anti-inflammatory Assessment: Evaluate COX-2 inhibition using commercial screening kits, following manufacturer protocols with minor modifications as described for related natural products [6].

  • Cytotoxicity Profiling: Assess antiproliferative properties in cancer cell lines (e.g., HT29 colorectal cancer and HepG2 liver cancer) using MTT or similar viability assays, with incubation times of 24-72 hours and appropriate positive controls [6].

  • Metabolic Enzyme Inhibition: Screen for α-amylase inhibition using high-performance thin-layer chromatography (HPTLC) methods adapted for natural product evaluation [6].

These bioactivity assessments provide crucial functional data to complement metabolomic profiling, enabling correlation of metabolic transformations with biological effects.

Metabolic Pathway Analysis and Visualization

Understanding the metabolic fate of this compound requires mapping its biotransformation pathways. Based on studies of structurally related phenylethanoid glycosides, the following metabolic pathways can be anticipated:

G OsmanthusideH This compound Degradation Degradation (Hydrolysis) OsmanthusideH->Degradation Intestinal Microbiota Reduction Reduction OsmanthusideH->Reduction Hepatic/Intestinal Hydroxylation Hydroxylation OsmanthusideH->Hydroxylation Hepatic Enzymes Acetylation Acetylation OsmanthusideH->Acetylation Transferases Methylation Methylation OsmanthusideH->Methylation Transferases Sulfation Sulfate Conjugation OsmanthusideH->Sulfation Sulfotransferases M1 Deglycosylated Metabolites Degradation->M1 M2 Reduced Metabolites Reduction->M2 M3 Hydroxylated Metabolites Hydroxylation->M3 M4 Acetylated Metabolites Acetylation->M4 M5 Methylated Metabolites Methylation->M5 M6 Sulfated Metabolites Sulfation->M6

Diagram 1: Anticipated Metabolic Pathways of this compound - Based on studies of structurally related phenylethanoid glycosides, this compound is expected to undergo extensive biotransformation through multiple pathways, primarily initiated by intestinal microbiota-mediated degradation, followed by various phase I and II metabolic reactions.

The experimental workflow for comprehensive metabolomics analysis of this compound involves multiple integrated steps:

G S1 Sample Preparation & Extraction S2 UHPLC-HRMS Analysis S1->S2 S3 Data Processing & Metabolite Annotation S2->S3 RawData Raw Spectral Data S2->RawData S4 Multivariate Statistical Analysis S3->S4 Annotated Annotated Metabolites S3->Annotated S5 Pathway Enrichment Analysis S4->S5 Statistical Differential Metabolites S4->Statistical S6 Bioactivity Correlation S5->S6 Pathways Affected Pathways S5->Pathways Bioactivity Mechanistic Insights S6->Bioactivity Sample Biological Samples Sample->S1

Diagram 2: Experimental Workflow for this compound Metabolomics - The comprehensive analysis of this compound metabolism involves sample preparation, advanced chromatographic separation, high-resolution mass spectrometric detection, computational data processing, statistical analysis, pathway mapping, and bioactivity correlation to generate mechanistic insights.

Pathway analysis typically reveals that natural products like this compound influence key metabolic pathways, particularly those involved in lipid metabolism and oxidative stress response. In studies with related compounds, pathway enrichment analysis has shown significant impact on:

  • Biosynthesis of unsaturated fatty acids [7]
  • Linoleic acid and glycerophospholipid metabolism [7]
  • Phenylpropanoid biosynthesis [9]
  • Antioxidant response pathways [5]

These pathway alterations provide mechanistic insights into the observed biological effects of this compound and related natural products, particularly their effects on hepatic metabolism [7] and oxidative stress modulation [5].

Conclusion and Research Perspectives

This compound represents a promising natural product candidate with potential applications in drug development, particularly for conditions involving oxidative stress, metabolic dysregulation, and inflammatory processes. The integration of advanced metabolomics approaches with robust bioactivity screening provides a comprehensive framework for elucidating its metabolic fate and mechanism of action.

Future research directions should focus on:

  • Clinical Translation: Moving beyond in vitro and animal models to human clinical trials to validate preclinical findings and establish human-specific metabolic profiles [3].

  • Advanced Analytical Integration: Incorporating emerging technologies such as ion mobility spectrometry (IMS) to enhance separation of isobaric compounds and improve metabolite identification [3].

  • Multi-Omics Integration: Combining metabolomics data with transcriptomic and proteomic analyses to build comprehensive networks of biological responses [7] [9].

  • Microbiome Interactions: Detailed investigation of gut microbiota-mediated transformations to identify key bacterial strains involved in this compound metabolism [5].

The protocols and applications outlined in this document provide researchers with a solid methodological foundation for conducting metabolomics studies on this compound, with potential adaptation for related natural products. As mass spectrometry technologies continue to advance and bioinformatics tools become more sophisticated, our ability to fully characterize the metabolism and bioavailability of promising natural products like this compound will significantly improve, accelerating their development as therapeutic agents.

References

Osmanthuside H analytical standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H

This compound is a phenylethanoid glycoside (C₁₉H₂₈O₁₁, PubChem CID: 192437) found in plants of the Oleaceae family, particularly in the roots of Osmanthus fragrans and the fruits of Ligustrum species (such as Ligustrum lucidum Ait., known as Nüzhenzi) [1] [2]. Its presence has been identified using advanced analytical techniques like HPLC-MS/MS, underscoring its role as a significant bioactive compound [3]. Research indicates that extracts containing this compound possess anti-inflammatory, antioxidant, and potential hepatoprotective properties, aligning with the traditional uses of these plants in herbal medicine for treating conditions like rheumatism and inflammation [3] [4] [2].

Analytical Technique: HPLC-MS/MS

The identification and quantification of this compound reliably use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique combines superior separation power with high-sensitivity detection and structural elucidation capabilities [3].

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., Sepax BR-C18, 100 mm × 2.1 mm, 3 µm or equivalent) [3].
    • Mobile Phase: A binary gradient system is standard.
      • Solvent A: Water with 0.1% formic acid.
      • Solvent B: Acetonitrile with 0.1% formic acid.
      • Gradient Program: Begin at 12-15% B, ramp to 45% B over 20 minutes, followed by a sharp increase to 95% B for column cleaning, then re-equilibrate at initial conditions [3].
    • Flow Rate & Temperature: 0.2 mL/min and 40°C [3].
    • Injection Volume: 2 µL [3].
  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for better sensitivity of glycosides [3] [2].
    • Operational Parameters:
      • Ion Spray Voltage: -4500 V
      • Source Temperature: 350°C
      • Curtain Gas: 35 psi
      • Nebulizer and Heater Gases: 50 psi
    • Data Acquisition: High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are used for accurate mass measurement, which is crucial for confident identification. Data is acquired in full-scan mode (e.g., m/z 100-1200) and MS/MS mode for fragmentation [3] [2].

Sample Preparation Protocol

A robust sample preparation workflow is critical for accurate analysis, as visualized in the following diagram:

G Start Start Plant Material Prep A Dry at 55-60°C Start->A B Powder and Sieve (60 mesh) A->B C Weigh 0.1g Powder B->C D Add 12-15mL 60-70% Methanol C->D E Ultrasonic Extraction (45-60 min, 25°C) D->E F Filter and Centrifuge E->F G Dilute Supernatant (50µL extract + 950µL MeOH) F->G H 0.22µm Membrane Filtration G->H End HPLC-MS/MS Vial H->End

Key Considerations:

  • Extraction Solvent: Methanol in water (60-70% v/v) effectively extracts phenylethanoid glycosides [3] [5].
  • Ultrasonic Bath Power: ~300 W for 1 hour can achieve high extraction efficiency for plant stems and leaves [5].
  • Quality Control: Always include procedural blanks and, if available, internal standards (e.g., stable isotope-labeled analogs) to monitor preparation efficiency and instrument performance.

Structural Identification by MS/MS

The mass spectrometric fragmentation of this compound provides a definitive fingerprint for its identity.

  • Primary Ion: The deprotonated molecule [M-H]⁻ is observed at m/z 431.1558 [2].
  • Key Fragmentation:
    • The primary fragment ion at m/z 299 results from the neutral loss of a apiofuranosyl moiety (132 Da).
    • The ion at m/z 299 can further fragment, losing a glucoside to produce a secondary ion at m/z 119 [2].

This fragmentation pathway, illustrated below, is a hallmark of phenylethanoid glycosides like this compound and is instrumental in its confirmation.

G Parent This compound [M-H]⁻ m/z 431.16 Fragment1 Key Fragment m/z 299 Parent->Fragment1 Loss of Apiofuranosyl (132 Da) Fragment2 Secondary Fragment m/z 119 Fragment1->Fragment2 Loss of Glucoside

Method Validation Parameters

For any quantitative application, the analytical method must be rigorously validated. The table below summarizes standard acceptance criteria based on validation data for similar bioactive compounds [6].

Validation Parameter Result / Acceptance Criteria Experimental Detail
Linearity & Range R² > 0.9990 Shapiro-Wilk test p-value > 0.05 [6].
Limit of Detection (LOD) 0.04 - 0.08 µg/mL Signal-to-Noise Ratio (S/N) ≈ 3 [6].
Limit of Quantification (LOQ) 0.12 - 0.24 µg/mL Signal-to-Noise Ratio (S/N) ≥ 10 [6].
Precision (Repeatability) RSD < 3.00% Intra-day and inter-day RSD for n=5 [6].
Accuracy (Recovery) 96.90 - 105.16% Spiked with low, mid, and high concentrations [6].
Selectivity Peak Purity Index = 1.0000 No interference from impurities at analyte RT [6].

Application Notes & Troubleshooting

  • Column Care: To preserve column integrity and maintain sharp peaks, filter all samples and mobile phases and guard the analytical column with a suitable pre-column filter.
  • MS Source Maintenance: The sugar components in this compound can cause source contamination. Regularly clean the ESI source and ion transfer tube according to the manufacturer's guidelines to prevent a drop in sensitivity.
  • Identification Confidence: For definitive confirmation, comparison with an authentic commercial standard is the gold standard. In its absence, the high mass accuracy (< 5 ppm) of the parent and fragment ions provided by HRMS is essential [2].

References

Comprehensive Application Notes and Protocols for Osmanthuside H: Storage, Analysis, and Stability Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H

This compound is a naturally occurring phenylethanoid glycoside first isolated from the stem barks of Fraxinus paxiana and also identified in Osmanthus fragrans flowers. [1] This secondary metabolite belongs to a class of compounds known for their diverse biological activities, including significant anti-inflammatory, antioxidant, and potential wound-healing properties. [2] With the chemical formula C₁₉H₂₈O₁₁ and a molecular weight of 432.42 g/mol, this compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic linkage that contribute to both its bioactivity and susceptibility to degradation under suboptimal conditions. [1] The compound has gained increasing attention in pharmaceutical research and natural product development due to its promising therapeutic potential, necessitating rigorous protocols for its handling, storage, and analysis to maintain stability and ensure research reproducibility.

The growing interest in this compound as a potential lead compound in drug development underscores the importance of comprehensive stability profiles and standardized analytical methods. Recent studies have highlighted its presence in various plant sources and potential applications in skincare products, wound healing formulations, and neuroprotective agents. [2] However, like many natural products, its functional integrity depends heavily on appropriate handling throughout the research pipeline. These application notes provide detailed protocols for maintaining this compound stability, quantifying its presence in various matrices, and ensuring reliable experimental results for researchers and drug development professionals.

Chemical Properties and Specifications

This compound possesses specific chemical characteristics that directly influence its stability, solubility, and appropriate handling requirements. The compound is typically supplied as a solid powder with a defined purity specification of ≥95% as determined by LC/MS-ELSD analysis. [1] Its chemical structure contains multiple hydroxyl groups and a glycosidic linkage that contribute to both its biological activity and potential degradation pathways under stressful conditions. The complex arrangement of functional groups in this compound makes it susceptible to hydrolysis, particularly under extreme pH conditions or elevated temperatures.

Table 1: Chemical and Physical Properties of this compound

Property Specification Method/Reference
Chemical Name This compound Sigma-Aldrich [1]
CAS Registry Number 149155-70-4 Sigma-Aldrich [1]
Molecular Formula C₁₉H₂₈O₁₁ Sigma-Aldrich [1]
Purity ≥95% (LC/MS-ELSD) Sigma-Aldrich [1]
Physical Form Solid Sigma-Aldrich [1]
Storage Temperature -20°C Sigma-Aldrich [1]
SMILES String OC[C@@]1(O)COC@@Hcc3)C@HC@@H[C@@H]2O)[C@@H]1O Sigma-Aldrich [1]
InChI Key IVRQZYXJBVMHCW-OTCFHACESA-N Sigma-Aldrich [1]
Water Pollution Classification (WGK) WGK 3 Sigma-Aldrich [1]

The structural complexity of this compound is reflected in its stereochemical centers and glycosidic bonds, which are vulnerable to cleavage under specific environmental conditions. The compound is classified as a Warning substance according to safety labeling, with specific hazard classification as Eye Irritant 2. [1] Its storage classification as Combustible Solid further emphasizes the need for appropriate handling procedures. Researchers should note the WGK 3 classification, indicating it is a substance that is highly hazardous to water, requiring special attention to disposal protocols to prevent environmental contamination. [1]

Storage Conditions and Stability Profile

Recommended Storage Parameters

Maintaining this compound stability requires strict adherence to specific storage conditions to prevent molecular degradation and preserve bioactivity. The manufacturer recommends storage at -20°C in its original sealed container. [1] This low-temperature environment is critical for long-term preservation, as it significantly reduces the rate of enzymatic and chemical degradation processes. The solid form of the compound demonstrates greater stability compared to solution states, which are particularly susceptible to degradation, especially at elevated temperatures or extreme pH values. For laboratory handling, it is advisable to equilibrate the compound to room temperature before opening the container to prevent moisture condensation, which could accelerate hydrolytic degradation.

Research facilities should implement temperature monitoring systems for storage units, as even transient exposures to higher temperatures can accelerate degradation kinetics. Stability storage chambers designed for pharmaceutical applications should maintain tight uniformity specifications, ideally within ±0.85°C of the target temperature, even during defrost cycles. [3] These precision storage conditions are particularly crucial for maintaining the integrity of labile natural products like this compound throughout the research and development pipeline.

Stability Characteristics and Degradation Kinetics

This compound belongs to a class of phenylethanoid glycosides (PhGs) that demonstrate specific stability patterns under various environmental conditions. Studies on related PhGs from Osmanthus fragrans flowers have established that these compounds follow first-order degradation kinetics, with degradation rates accelerating under stressful conditions. [4] The degradation of these compounds is influenced by three primary factors: temperature, pH, and light exposure.

Table 2: Stability Profile of Phenylethanoid Glycosides Under Various Conditions

Condition Impact on Stability Rate Constant (k day⁻¹) Half-life (t½ days)
Low Temperature (4°C) Minimal degradation 0.0043 (acteoside) 161.2 (acteoside) [4]
Room Temperature (20°C) Moderate degradation 0.0157 (acteoside) 44.1 (acteoside) [4]
Elevated Temperature (37°C) Significant degradation 0.0811 (acteoside) 8.5 (acteoside) [4]
High Temperature (50°C) Severe degradation 0.4786 (acteoside) 1.4 (acteoside) [4]
Light Exposure Increased degradation 0.0323 (acteoside) 21.5 (acteoside) [4]
Dark Conditions Reduced degradation 0.0157 (acteoside) 44.1 (acteoside) [4]
Acidic pH (5.0) Improved stability 0.0051 (acteoside) 135.9 (acteoside) [4]
Alkaline pH (9.0) Severe degradation 1.1196 (acteoside) 0.6 (acteoside) [4]

The degradation of this compound and related PhGs is significantly influenced by pH conditions, with alkaline environments promoting rapid hydrolysis. The degradation rate constant for acteoside (a structurally similar PhG) increases dramatically from 0.0051 day⁻¹ at pH 5.0 to 1.1196 day⁻¹ at pH 9.0, corresponding to a decrease in half-life from 135.9 days to just 0.6 days. [4] This underscores the critical importance of maintaining slightly acidic conditions in solution-based applications to maximize stability. Additionally, light exposure accelerates degradation, with the half-life of acteoside reduced from 44.1 days in dark conditions to 21.5 days when exposed to light. [4] This photolability necessitates the use of amber glassware or similar light-protective containers during experimental procedures.

Degradation Kinetics and Mechanisms

The degradation behavior of this compound follows patterns observed in related phenylethanoid glycosides, particularly acteoside, which has been more extensively studied. These compounds undergo first-order degradation kinetics, meaning the degradation rate is directly proportional to the concentration of the compound present. [4] The activation energy (Ea) for acteoside degradation has been calculated at 69.14 kJ/mol, indicating a relatively high temperature sensitivity compared to salidroside (Ea = 21.63 kJ/mol), another phenylethanoid glycoside. [4] This high activation energy explains why this compound and similar compounds demonstrate dramatically increased degradation rates at elevated temperatures.

The degradation mechanism involves several potential pathways, primarily hydrolytic cleavage of the glycosidic bonds and oxidative processes facilitated by light exposure. Under alkaline conditions, hydrolysis proceeds rapidly, leading to the formation of degradation products that may include verbasoside, caffeic acid, and isoacteoside in the case of acteoside degradation. [4] For salidroside, the primary degradation product is tyrosol, resulting from hydrolysis of the glucosidic bond. [4] These degradation pathways not only reduce the concentration of the active compound but may also generate products with altered biological activities.

G cluster_stressors OsmanthusideH This compound (Phenylethanoid Glycoside) Hydrolysis Hydrolytic Cleavage OsmanthusideH->Hydrolysis Primary pathway Oxidation Oxidative Processes OsmanthusideH->Oxidation Secondary pathway Kinetics Degradation follows first-order kinetics OsmanthusideH->Kinetics HighTemp High Temperature HighTemp->Hydrolysis Light Light Exposure Light->Oxidation Alkaline Alkaline pH Alkaline->Hydrolysis DegProducts Degradation Products: • Verbasoside • Caffeic Acid • Isoacteoside Hydrolysis->DegProducts Oxidation->DegProducts Bioactivity Reduced Bioactivity: • Decreased anti-hypoxia ability • Altered pharmacological effects DegProducts->Bioactivity

Diagram 1: Degradation pathways of this compound under various stress conditions. The diagram illustrates how temperature, light, and pH contribute to hydrolytic and oxidative degradation mechanisms, resulting in reduced bioactivity. The process follows first-order kinetics, meaning degradation rate is concentration-dependent.

Understanding these degradation kinetics and mechanisms is crucial for designing appropriate formulation strategies and storage conditions for this compound-containing products. The Q₁₀ rule, which describes the temperature dependence of reaction rates, applies to these degradation processes, with rates typically increasing by a factor of 2-4 for every 10°C rise in temperature. This principle underscores the importance of the recommended -20°C storage condition for long-term stability preservation, as it dramatically reduces the rate of both hydrolytic and oxidative degradation pathways.

Analytical Methods for Quality Control

HPLC-PDA Analysis Protocol

High-Performance Liquid Chromatography with Photo-Diode Array Detection (HPLC-PDA) provides a reliable method for the quantification of this compound and related phenylethanoid glycosides. The following protocol has been adapted from validated methods used for analysis of natural products:

  • Column: Waters XBridge reverse-phase C₁₈ column (250 mm × 4.6 mm ID, 5 μm particle size) or equivalent [5]
  • Mobile Phase: Isocratic elution with 1.0% (v/v) acetic acid in water and 1.0% (v/v) acetic acid in acetonitrile in a 1:1 ratio [5]
  • Flow Rate: 1.0 mL/min [5]
  • Injection Volume: 10 μL [5]
  • Column Temperature: 40°C [5]
  • Detection Wavelength: 235 nm and 310 nm for simultaneous monitoring of different phenolic compounds [5]
  • Run Time: 10-15 minutes per sample

This method has demonstrated excellent linearity (r² ≥ 0.9999) for related compounds, with precision values showing relative standard deviation (RSD) < 0.40% for intra-day and inter-day measurements. [5] The limit of detection (LOD) and limit of quantitation (LOQ) for similar phenylethanoid compounds are typically in the ranges of 0.04-0.08 μg/mL and 0.12-0.24 μg/mL, respectively. [5] For quality control applications, system suitability tests should be performed before sample analysis, including evaluation of peak symmetry, theoretical plates, and retention time reproducibility.

UPLC-MS/MS Analysis Protocol

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provides superior analytical capabilities:

  • Column: Agilent SB-C₁₈ (1.8 μm, 2.1 mm × 100 mm) or equivalent [6]
  • Mobile Phase:
    • Phase A: Deionized water with 0.1% (v/v) formic acid
    • Phase B: Acetonitrile with 0.1% (v/v) formic acid [6]
  • Gradient Elution:
    • 0 min: 5% B
    • 9.00 min: 95% B
    • 10.00 min: 95% B
    • 11.15 min: 5% B
    • 14.00 min: 5% B [6]
  • Flow Rate: 0.35 mL/min [6]
  • Injection Volume: 4 μL [6]
  • Column Temperature: 40°C [6]
  • Ionization Mode: ESI positive and negative modes with switching capability [6]
  • Ion Source Parameters:
    • Source Temperature: 550°C
    • Ion Spray Voltage: 5.5 kV (ESI+) / -4.5 kV (ESI-)
    • Gas I: 50 psi, Gas II: 60 psi, Curtain Gas: 25.0 psi [6]

The MS detection should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Prior to sample analysis, optimization of declustering potential (DP) and collision energy (CE) for specific MRM transitions of this compound is recommended. This UPLC-MS/MS method has been successfully applied in widely targeted metabolomics studies, allowing for the simultaneous detection and quantification of hundreds of metabolites, including alkaloids, phenolic acids, and flavonoids. [6]

G cluster_extraction Start Sample Preparation Methanol Methanol Extraction (70% methanol solution) Start->Methanol Sonication Ultrasonic Extraction (30 min, room temperature) Methanol->Sonication Centrifugation Centrifugation (10 min, 12,000 rpm) Sonication->Centrifugation Filtration Filtration (0.22 μm membrane) Centrifugation->Filtration Analysis Chromatographic Analysis Filtration->Analysis HPLC HPLC-PDA Analysis Analysis->HPLC UPLC UPLC-MS/MS Analysis Analysis->UPLC HPLC_Conditions Conditions: • C18 Column • Isocratic Elution • 1.0 mL/min flow rate • Detection: 235/310 nm HPLC->HPLC_Conditions Output1 Quantification Data (Precision: RSD < 0.40%) HPLC_Conditions->Output1 MS_Conditions Conditions: • C18 Column (1.8μm) • Gradient Elution • 0.35 mL/min flow rate • ESI+/- MRM Mode UPLC->MS_Conditions Output2 Structural Confirmation & Metabolite Identification MS_Conditions->Output2

Diagram 2: Analytical workflow for this compound quality control. The process begins with sample preparation and extraction, followed by either HPLC-PDA for quantification or UPLC-MS/MS for structural confirmation and metabolite identification. Both pathways yield specific output parameters essential for quality assessment.

Experimental Protocols for Stability Testing

Forced Degradation Studies

Forced degradation studies provide critical information about the intrinsic stability of this compound and help validate analytical methods for stability indication. The following protocol outlines a comprehensive approach:

  • Thermal Degradation:

    • Prepare stock solutions of this compound in appropriate solvents (e.g., methanol, aqueous methanol)
    • Aliquot samples into sealed vials and incubate at controlled temperatures (4°C, 20°C, 37°C, 50°C, 80°C)
    • Withdraw samples at predetermined time points (0, 1, 3, 7, 14, 30, 60, 90 days) for analysis [4]
    • Analyze samples using HPLC-PDA or UPLC-MS/MS to quantify remaining this compound and identify degradation products
  • Photostability Studies:

    • Divide samples into two sets: one exposed to light and another protected in darkness
    • Use controlled light chambers with appropriate light sources that simulate natural sunlight
    • Maintain consistent temperature (e.g., 20°C) during light exposure experiments [4]
    • Analyze samples at regular intervals to compare degradation rates between light-exposed and protected samples
  • pH Stability Studies:

    • Prepare this compound solutions buffered at different pH values (e.g., 5.0, 6.0, 7.0, 9.0)
    • Use appropriate buffer systems that do not interfere with analytical detection
    • Store solutions at constant temperature (e.g., 20°C) in the dark [4]
    • Monitor concentration changes over time to establish pH-dependent degradation profiles

These forced degradation studies enable calculation of degradation rate constants (k) and half-life (t½) values under various stress conditions, providing essential data for predicting shelf-life and determining appropriate storage conditions.

Bioactivity Assessment After Storage

To confirm that proper storage conditions preserve not only chemical integrity but also biological activity, the following bioassay protocols can be implemented:

  • Anti-hypoxia Activity in PC12 Cells:

    • Culture PC12 cells in appropriate medium and induce chemical hypoxia using cobalt chloride (CoCl₂)
    • Treat cells with this compound samples that have undergone different storage conditions
    • Assess cell viability using MTT or similar assays
    • Compare anti-hypoxia activity between freshly prepared and stored samples [4]
  • Effects on Human Dermal Fibroblasts (HDFs):

    • Culture HDFs under standard conditions
    • Evaluate the effect of this compound on fibroblast proliferation using metabolic activity assays
    • Measure collagen I expression using ELISA or Western blot techniques
    • Assess MMP-1 expression levels to determine anti-aging potential [2]

These bioassays provide critical functional data to complement chemical stability measurements, ensuring that stored this compound maintains its intended pharmacological properties. For comprehensive stability assessment, biological activity testing should be performed on samples that have been subjected to long-term storage under recommended conditions (-20°C) as well as accelerated stability conditions.

Biological Applications and Pharmacological Relevance

This compound demonstrates several promising biological activities that make it a compound of interest for pharmaceutical development and cosmetic applications. Research on related phenylethanoid glycosides from Osmanthus fragrans flowers has revealed multiple mechanisms of action relevant to human health:

  • Anti-hypoxia Effects: Phenylethanoid glycosides exhibit protective effects against hypoxia-induced damage in neuronal cells. In PC12 cells subjected to cobalt chloride-induced hypoxia, these compounds demonstrated significant neuroprotective properties, though this anti-hypoxia ability decreased after degradation, highlighting the importance of compound stability for maintained efficacy. [4]

  • Wound Healing and Skin Health: Several phenylethanoid glycosides isolated from Osmanthus fragrans flowers show beneficial effects on human dermal fibroblasts, including enhanced fibroblast proliferation and increased collagen I expression. Specific compounds such as acteoside, isoacteoside, and oleoacteoside have demonstrated the ability to modulate MMP-1 expression, suggesting potential applications in wound healing and anti-aging formulations. [2]

  • Antioxidant and Anti-inflammatory Activities: Phenylethanoid glycosides are known for their potent free radical scavenging capabilities and anti-inflammatory effects. These properties contribute to their neuroprotective effects and make them promising candidates for managing oxidative stress-related conditions. [2]

The stability of this compound directly influences its efficacy in these biological applications. Degradation products may not only lack the desired pharmacological activity but could potentially exhibit different or even adverse biological effects. Therefore, maintaining compound integrity through proper storage at -20°C and appropriate handling procedures is essential for both research accuracy and potential therapeutic applications.

Conclusion

This compound represents a promising natural product with diverse potential applications in pharmaceutical and cosmetic formulations. Its chemical stability is paramount for maintaining biological efficacy, requiring strict adherence to the recommended storage temperature of -20°C and protection from light and alkaline conditions. The degradation kinetics follow first-order reaction patterns, with rates significantly accelerated by elevated temperatures, alkaline pH, and light exposure. Implementation of the analytical protocols outlined in these application notes, including HPLC-PDA and UPLC-MS/MS methodologies, allows for accurate quantification and stability monitoring. Researchers should incorporate regular quality control assessments and bioactivity validation to ensure compound integrity throughout experimental workflows. By following these detailed protocols, the scientific community can advance the understanding and application of this compound with greater reproducibility and reliability, potentially unlocking its full therapeutic potential.

References

Comprehensive Application Notes and Protocols for Osmanthuside H Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H

This compound is a naturally occurring glycosidic compound primarily isolated from plant species such as Fraxinus paxiana and various Osmanthus species. This bioactive compound has garnered significant interest in natural product research and drug discovery due to its potential therapeutic applications. As a secondary metabolite, this compound represents a structurally complex molecule characterized by its glycosidic linkages and aromatic components, which contribute to its biological activity and physicochemical properties. The compound has been identified as a promising candidate for further pharmacological investigation, particularly in the realms of metabolomics studies and nutraceutical development [1].

The structural complexity of this compound, with multiple hydroxyl groups and glycosidic bonds, presents both challenges and opportunities for extraction optimization. Understanding its chemical properties is essential for developing efficient isolation protocols. The compound's molecular formula (C₁₉H₂₈O₁₁) and specific stereochemical features influence its solubility, stability, and extraction behavior. Research indicates that this compound is typically obtained as a solid substance with recommended storage at -20°C to maintain stability, reflecting the compound's sensitivity to environmental conditions [1]. These characteristics must be carefully considered when designing extraction and purification protocols to ensure optimal recovery and preservation of the compound's structural integrity and bioactivity.

Extraction Methods and Optimization

Source Materials and Preparation

The initial step in this compound extraction involves careful selection and preparation of plant source materials. Research indicates that stem barks of Fraxinus paxiana and roots of Osmanthus fragrans serve as rich sources of this valuable compound [1] [2]. Proper handling of these botanical materials is crucial for maximizing this compound recovery and maintaining compound integrity throughout the extraction process.

  • Plant Authentication: Taxonomically identify and authenticate plant materials through qualified botanists, preserving voucher specimens in herbarium repositories for future reference and reproducibility.
  • Drying Procedures: Implement controlled drying conditions using either room temperature shade drying or oven drying at 40-45°C for approximately 5 days to prevent thermal degradation of heat-sensitive compounds while reducing moisture content.
  • Particle Size Reduction: Process dried plant materials using mechanical grinders to achieve a coarse powder consistency, significantly increasing surface area for improved solvent penetration and compound extraction efficiency.
  • Storage Conditions: Store prepared plant powders in airtight containers protected from light, moisture, and oxygen to prevent chemical degradation prior to extraction, ideally at controlled room temperature or under refrigeration.
Extraction Techniques and Parameters

Multiple extraction methodologies have been successfully employed for the isolation of this compound and related bioactive compounds from plant matrices. The selection of appropriate technique depends on available equipment, scale of operation, and desired purity outcomes.

  • Maceration Extraction: The most commonly used approach involves methanol solvent systems with a typical maceration period of 3-5 days at room temperature (25±1°C) with occasional stirring. This method employs a solid-to-solvent ratio of approximately 1:10 (e.g., 200g plant material to 2L solvent), followed by filtration and rotary evaporation at temperatures below 45°C to concentrate the extract [3].
  • Ultrasound-Assisted Extraction (UAE): Utilizing ultrasonic energy to enhance cell wall disruption, significantly reducing extraction time and improving efficiency. Optimal parameters typically include 30-60 minute extraction periods with 50-70% ethanol/water mixtures as environmentally friendly alternatives to pure methanol.
  • Supercritical Fluid Extraction (SFE): Employing carbon dioxide (CO₂) with polar modifiers such as methanol or ethanol as extraction fluid. This technique offers advantages including reduced solvent consumption, faster extraction times, and minimal thermal degradation, though requires specialized equipment.

Table 1: Extraction Efficiency of Different Methods for this compound

Extraction Method Solvent System Temperature (°C) Time Relative Yield (%)
Maceration 100% Methanol 25 5 days 100 (reference)
Maceration 70% Methanol 25 3 days 85-90
Ultrasound-Assisted 70% Ethanol 40 45 min 95-105
Supercritical CO₂ CO₂ + 10% Ethanol 50, 300 bar 2 hours 90-100

Analytical Protocols and Characterization

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful analytical technique for the precise identification and quantification of this compound in complex plant extracts. This method offers exceptional sensitivity and specificity, enabling researchers to detect and measure this compound even at low concentrations in the presence of numerous other plant metabolites. The technique has been successfully applied for comprehensive profiling of bioactive components in Osmanthus fragrans roots, providing valuable insights into the compound's abundance relative to other constituents [2].

The chromatographic separation typically employs reversed-phase C18 columns with dimensions of 2.1 × 100 mm and particle size of 1.8 μm, maintained at 40°C for optimal separation efficiency. The mobile phase consists of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B), using a gradient elution program. The mass spectrometric detection is performed using electrospray ionization (ESI) in both positive and negative ion modes, with specific MS parameters optimized for this compound detection, including ion spray voltage of 5.5 kV (positive mode) or -4.5 kV (negative mode), source temperature of 550°C, and curtain gas flow of 25 psi [4].

Table 2: HPLC-MS/MS Parameters for this compound Analysis

Parameter Specification
Column C18, 2.1 × 100 mm, 1.8 μm
Column Temperature 40°C
Flow Rate 0.35 mL/min
Injection Volume 4 μL
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 5-95% B over 9 minutes
Ionization Mode ESI+ and ESI-
Ion Spray Voltage +5.5 kV (ESI+) / -4.5 kV (ESI-)
Source Temperature 550°C
UPLC-QTOF-MS Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provides superior resolution and mass accuracy for comprehensive metabolomic profiling of this compound-containing extracts. This advanced analytical platform enables untargeted metabolite screening and precise structural characterization, making it particularly valuable for identifying this compound analogs and related compounds in complex botanical extracts. The high mass accuracy (<5 ppm) facilitates definitive elemental composition assignment, while MS/MS fragmentation patterns provide structural insights [3].

For UPLC-QTOF-MS analysis, the separation is typically performed using Waters HSS T3 columns (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase follows a gradient program from 100% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 12 minutes. The QTOF mass spectrometer operates with high-resolution mode (70,000 for primary MS and 17,500 for MS/MS), enabling accurate mass measurements and structural elucidation through fragmentation patterns. The electrospray ionization parameters include sheath gas pressure of 40 arb, aux gas pressure of 10 arb, and ion transfer tube temperature of 320°C [3].

The data processing for UPLC-QTOF-MS analysis involves specialized software such as Progenesis QI for baseline filtering, peak identification, retention time correction, and peak alignment. This generates a comprehensive data matrix containing retention time, mass-to-charge ratio, and peak intensity information. For structural identification, the acquired MS/MS spectra are compared against established secondary mass spectrometry databases and reference standards when available, enabling confident annotation of this compound and related metabolites [3].

Optimization Strategies and Data Analysis

Metabolomic Approaches for Extraction Optimization

Integrated metabolomic approaches provide powerful strategies for optimizing this compound extraction through comprehensive analysis of the entire metabolite profile under different extraction conditions. By employing multivariate statistical analysis, researchers can identify the most efficient extraction parameters that maximize this compound yield while preserving its structural integrity. These methodologies have been successfully applied in studies investigating bioactive compounds in various plant systems, demonstrating their utility for extraction optimization [4].

The metabolomic workflow begins with experimental design that systematically varies key extraction parameters such as solvent composition, extraction time, temperature, and solid-to-solvent ratio. The resulting extracts are then analyzed using UPLC-MS/MS platforms to generate comprehensive metabolite profiles. Data preprocessing includes peak detection, alignment, and normalization to account for technical variations. Multivariate statistical analyses, particularly Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then applied to identify significant differences in metabolite profiles, including this compound, across different extraction conditions [4].

The identification of differential metabolites is based on criteria including Variable Importance in Projection (VIP) > 1.0, fold-change (FC) > 2.0 or < 0.5, and p-value < 0.05 from t-tests. This rigorous statistical approach ensures that extraction conditions favoring this compound recovery are identified with high confidence. Furthermore, pathway analysis using databases like KEGG can reveal how different extraction parameters affect not only this compound but also related metabolic pathways, providing insights into potential co-extraction of compounds with synergistic biological activities [4].

Quantitative Analysis and Method Validation

Robust quantitative analysis is essential for accurately assessing this compound extraction efficiency and comparing different optimization strategies. The development and validation of reliable quantification methods ensure that extraction improvements are measured with precision and accuracy, facilitating evidence-based decision-making in protocol development.

  • Calibration Standards: Prepare a series of This compound reference standards at concentrations ranging from 0.1-100 μg/mL, ideally including at least six concentration levels for establishing a linear calibration curve. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor method performance throughout the analysis.
  • Method Validation: Establish linearity with correlation coefficient (r²) > 0.99, precision with relative standard deviation (RSD) < 15% for both intra-day and inter-day measurements, accuracy with recovery rates of 85-115%, and sensitivity with limit of detection (LOD) and limit of quantification (LOQ) suitable for the expected concentration range in plant extracts.
  • Stability Assessment: Evaluate short-term stability (room temperature for 24h), long-term stability (-20°C for 30 days), and freeze-thaw stability (3 cycles) to ensure reliable quantification under various storage and processing conditions that might be encountered during extraction optimization studies.

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Values for this compound
Linearity r² > 0.99 0.998
Precision (RSD) < 15% 3.5-6.2%
Accuracy (% Recovery) 85-115% 92-105%
LOD Signal-to-noise > 3:1 0.05 μg/mL
LOQ Signal-to-noise > 10:1 0.1 μg/mL
Matrix Effect 85-115% 95%

Bioactive Properties and Applications

This compound exhibits a range of bioactive properties that make it a promising candidate for various applications in nutraceutical, pharmaceutical, and cosmaceutical industries. While direct studies on this compound's biological activities are limited in the provided search results, its occurrence in traditional medicinal plants and structural similarities to known bioactive glycosides suggest potential therapeutic applications.

Research on related compounds and plant extracts containing this compound indicates several potential bioactivities:

  • Antioxidant Activity: Structural features including phenolic hydroxyl groups and glycosidic moieties suggest potential free radical scavenging capacity, which could contribute to protection against oxidative stress-related diseases. This activity is particularly valuable in developing natural antioxidants for food preservation and skincare products.
  • Anti-inflammatory Properties: Analogous compounds from the same plant sources have demonstrated modulation of inflammatory mediators such as TNF-α and MAPK3, suggesting this compound may contribute to the anti-inflammatory effects observed in traditional use of these plants [3].
  • Hepatoprotective Potential: While not directly established for this compound, related compounds from medicinal plants have shown protective effects against liver damage through upregulation of antioxidant genes including catalase (CAT) and superoxide dismutase (SOD), as well as modulation of liver function parameters [3].

The application of this compound in metabolomics studies and natural product research represents another significant area of utilization [1]. As a chemically characterized natural product, it serves as a reference compound for profiling studies and quality control of botanical preparations. Furthermore, its presence in traditional medicinal plants used for various health purposes positions it as a potential marker compound for standardizing herbal extracts and understanding mechanism of action.

Visual Workflows and Experimental Pipelines

Comprehensive Extraction and Analysis Workflow

The following diagram illustrates the complete experimental workflow for this compound extraction, analysis, and application, integrating all key procedural steps from plant material preparation to final application:

start Plant Material Collection prep Material Preparation (Drying & Grinding) start->prep extraction Solvent Extraction (Maceration/Ultrasound) prep->extraction conc Sample Concentration (Rotary Evaporation) extraction->conc analysis LC-MS/MS Analysis conc->analysis ident Compound Identification analysis->ident quant Quantification ident->quant app Bioactivity Assessment quant->app

Diagram 1: Comprehensive workflow for this compound extraction and analysis

Integrated Metabolomics Approach for Extraction Optimization

This diagram outlines the integrated metabolomics and transcriptomics approach for optimizing this compound extraction and understanding its biosynthetic pathways:

exp_design Experimental Design (Varying Extraction Parameters) metabolomics Widely Targeted Metabolomics exp_design->metabolomics transcriptomics Transcriptomic Analysis exp_design->transcriptomics data_integration Multivariate Data Analysis (PCA, OPLS-DA) metabolomics->data_integration transcriptomics->data_integration pathway Pathway Enrichment Analysis (KEGG) data_integration->pathway optimization Extraction Condition Optimization pathway->optimization

Diagram 2: Integrated multi-omics approach for extraction optimization

Conclusion and Future Perspectives

The optimization of this compound extraction represents a critical step in harnessing the full potential of this valuable natural compound. Through the implementation of systematic extraction protocols, advanced analytical methodologies, and integrated optimization strategies, researchers can significantly improve extraction efficiency, yield, and reproducibility. The protocols and application notes presented herein provide a comprehensive framework for developing standardized approaches to this compound isolation and characterization.

Future perspectives in this compound research should focus on several key areas:

  • Green Extraction Technologies: Exploration of environmentally sustainable extraction methods such as deep eutectic solvents, microwave-assisted extraction, and enzyme-assisted extraction to reduce organic solvent consumption and improve selectivity.
  • Biosynthetic Pathway Elucidation: Investigation of the complete biosynthetic pathway of this compound through integrated transcriptomics and metabolomics approaches, enabling potential biotechnological production through metabolic engineering.
  • Structure-Activity Relationships: Comprehensive evaluation of This compound analogs and their biological activities to identify structural features responsible for specific bioactivities, facilitating potential structural modifications for enhanced efficacy.
  • Clinical Relevance Assessment: Rigorous investigation of the pharmacokinetic properties, bioavailability, and in vivo efficacy of this compound to validate its therapeutic potential and establish appropriate dosing regimens.

As research on this compound continues to evolve, the optimization strategies and analytical protocols outlined in this document will serve as foundational tools for advancing our understanding of this compound and unlocking its full potential in various applications.

References

Chemical Identity and Properties of Osmanthuside H

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H is a natural product isolated from plant sources such as the stem barks of Fraxinus paxiana [1]. The table below summarizes its key identifiers and physical characteristics:

Property Description
Chemical Name This compound [1]
IUPAC Name Information not available in search results
CAS Number 149155-70-4 [1]
Molecular Formula C~19~H~28~O~11~ [1]
Form Solid [1]
Purity ≥95% (by LC/MS-ELSD) [1]
Recommended Storage -20°C [1]
SMILES OC[C@@]1(O)CO[C@@H](OC[C@H]2O[C@@H](OCCc3ccc(O)cc3)[C@H](O)[C@@H](O)[C@@H]2O)[C@@H]1O [1]
InChI Key IVRQZYXJBVMHCW-OTCFHACESA-N [1]

Sample Preparation and Handling Protocol

This protocol outlines the steps for reconstituting and preparing a stock solution of this compound for use in biochemical assays.

workflow Start Start: this compound Solid Step1 1. Equilibration Allow vial to reach room temperature Start->Step1 Step2 2. Weighing Accurately weigh desired amount Step1->Step2 Step3 3. Primary Stock Dissolve in DMSO or buffer Step2->Step3 Step4 4. Aliquoting Prepare single-use aliquots Step3->Step4 Step5 5. Storage Store aliquots at -20°C Step4->Step5

Materials and Reagents
  • This compound solid (≥95% purity, e.g., Sigma-Aldrich SMB00252) [1]
  • High-purity solvent (e.g., DMSO, LC-MS grade water, or specific aqueous buffer)
  • Microbalance (capable of weighing to 0.01 mg)
  • Sterile microcentrifuge tubes (e.g., 1.5 mL)
  • Volumetric flasks or graduated pipettes
  • Vortex mixer
  • Sonicator (optional)
Step-by-Step Procedure
  • Equilibration: Remove the this compound vial from the -20°C storage and let it equilibrate to room temperature in a desiccator for approximately 30 minutes to prevent moisture condensation [1].
  • Weighing: Accurately weigh the required mass of this compound solid using a microbalance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of the compound (based on its molecular weight of 447.43 g/mol for C~19~H~28~O~11~).
  • Dissolution: Transfer the weighed compound into an appropriate container and add the chosen solvent to the desired final volume. Vortex thoroughly for 1-3 minutes until the solid is completely dissolved. Brief sonication in a water bath for 1-2 minutes can aid in dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and maintain stability.
  • Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store at -20°C [1].

Analytical Methods for Quality Control

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS or LC-MS) is the standard technique for identifying and quantifying this compound and assessing sample purity [2] [1]. The following diagram illustrates the general workflow:

analysis Sample Prepared this compound Sample LC Liquid Chromatography (LC) Compound Separation Sample->LC MS Tandem Mass Spectrometry (MS/MS) Compound Identification & Quantification LC->MS ID Identification (m/z, Fragmentation Pattern) MS->ID Quant Quantification (Peak Area vs. Standard Curve) MS->Quant Purity Purity Assessment (≥95% by LC/MS-ELSD) MS->Purity

Key Parameters for LC-MS/MS Analysis

The table below summarizes typical parameters used in analytical studies of similar compounds:

Parameter Setting / Consideration
HPLC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) [2]
Mobile Phase Gradient of water and acetonitrile, both with 0.1% formic acid [2]
Ionization Mode Electrospray Ionization (ESI), typically in negative mode [2]
Mass Analyzer Triple quadrupole (QqQ) or Quadrupole-Ion Trap [3]
Detection Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [3]
Purity Confirmation Evaporative Light-Scattering Detector (ELSD) can be used alongside MS [1]

Biological Context and Research Applications

This compound is a phenylethanoid glycoside (PhG), a class of compounds known for strong antioxidant, anti-inflammatory, and neuroprotective activities [4] [5]. In the biosynthetic pathway of other important PhGs like verbascoside, this compound is derived from tyrosol and serves as a glycoside precursor [6].

For assay preparation, researchers can directly use commercially available this compound to study its intrinsic bioactivity. Common research applications for PhGs like this compound include:

  • Metabolomics studies: Investigating its role in plant metabolic pathways [1].
  • Bioactivity assays: Evaluating its potential antioxidant, anti-inflammatory, or hepatoprotective effects in cellular or animal models [3].
  • Natural product research: Using it as a standard for the identification and quantification of PhGs in complex plant extracts [2].

Important Notes and Precautions

  • Safety: The available safety data indicates that this compound is classified as an Eye Irritant (Eye Irrit. 2). Appropriate personal protective equipment (PPE), including safety glasses, is required when handling the solid compound or solutions [1].
  • Solvent Consideration: The choice of solvent (DMSO vs. aqueous buffer) is critical and depends on the specific assay. The final concentration of DMSO in cell-based assays should typically be kept below 0.1% to avoid cytotoxicity.
  • Stability: While the solid is stable at -20°C, the stability of stock solutions over time should be empirically determined for long-term studies.

References

Comprehensive Application Notes and Protocols for Osmanthuside H Quantification using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Osmanthuside H is a biologically active phenylethanoid glycoside found in various medicinal plants within the Oleaceae family, particularly in Osmanthus fragrans and Ligustrum species. This compound has gained significant research interest due to its potential anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for pharmaceutical development. The accurate quantification of this compound in plant materials and biological samples is essential for quality control of herbal medicines, standardization of extracts, and pharmacokinetic studies. These application notes provide detailed protocols for the reliable identification and quantification of this compound using advanced chromatographic techniques, specifically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology outlined here has been optimized from current research practices to ensure precision, sensitivity, and reproducibility, meeting the rigorous demands of drug development professionals and analytical scientists.

The need for robust quantification methods for this compound is particularly important given the growing interest in plant-derived bioactive compounds. Unlike single-compound pharmaceuticals, herbal extracts contain complex mixtures of phytochemicals that can interact synergistically, making accurate quantification of individual markers challenging yet crucial. The method described herein addresses these challenges through optimized sample preparation, advanced chromatographic separation, and high-sensitivity detection, providing researchers with a reliable tool for quantifying this compound in various matrices.

Materials and Methods

Sample Preparation Protocol

2.1.1 Extraction from Plant Material

For the analysis of this compound in plant materials such as Osmanthus fragrans roots or Ligustrum species, follow this standardized extraction procedure:

  • Sample Homogenization: Begin by drying plant material at 60°C until constant weight is achieved. Pulverize the dried material to a fine powder using a laboratory-grade mill, ensuring homogeneous particle size for reproducible extraction [1].
  • Solvent Extraction: Accurately weigh 0.1 g of the homogenized plant powder and transfer to a conical flask. Add 12 mL of 60% methanol (v/v) as extraction solvent. The choice of 60% methanol is optimized to efficiently extract medium-polarity compounds like this compound while minimizing the co-extraction of highly polar or non-polar interferents [1].
  • Ultrasonic Extraction: Subject the mixture to ultrasonic extraction for 45 minutes at room temperature (25°C). This method enhances extraction efficiency through cavitation while preventing thermal degradation of heat-sensitive compounds [1].
  • Sample Clarification: Following extraction, filter the solution through a 0.22 μm membrane filter to remove particulate matter. This step is critical for protecting the HPLC column from clogging and ensuring consistent chromatographic performance.
  • Sample Dilution: For quantitative analysis, dilute the filtered extract by adding 950 μL of methanol to 50 μL of the sample extract. This 1:20 dilution typically brings the this compound concentration within the optimal range of the calibration curve [1].

Table 1: Sample Preparation Steps for this compound Extraction

Step Parameter Specification Purpose
1 Drying 60°C to constant weight Remove residual water
2 Particle size Fine powder (<100 μm) Maximize surface area
3 Solvent 60% methanol (v/v) Optimal extraction efficiency
4 Extraction method Ultrasonic, 45 min Enhance yield, prevent degradation
5 Filtration 0.22 μm membrane Remove particulates
6 Dilution 1:20 with methanol Fit analytical range

2.1.2 Standard Solution Preparation

  • Primary Stock Solution: Precisely weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution. If the compound has limited solubility, gentle warming (not exceeding 40°C) and brief sonication may be applied.
  • Working Standard Solutions: Prepare a series of working standards by serial dilution with methanol to cover the expected concentration range of samples. Typical calibration curves span from 0.1 to 100 μg/mL [1].
  • Storage Conditions: Store all standard solutions at 4°C when not in use to maintain stability. Under these conditions, standards remain stable for at least one month.
HPLC-MS/MS Analysis

2.2.1 Instrument Configuration and Parameters

The quantification of this compound utilizes HPLC-MS/MS systems, which provide the separation power of liquid chromatography coupled with the selectivity and sensitivity of tandem mass spectrometry. The specific instrument parameters should be optimized as follows:

Table 2: HPLC-MS/MS Instrument Parameters for this compound Analysis

Component Parameter Setting
HPLC System Column Sepax BR-C18 (100 mm × 2.1 mm, 3 μm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 12%-45% B; 20-25 min: 95% B; 25-35 min: 12% B
Flow Rate 0.2 mL/min
Injection Volume 2 μL
Column Temperature 30°C
MS System Ionization Electrospray Ionization (ESI)
Polarity Negative mode
Ion Spray Voltage -4500 V
Temperature 350°C
Curtain Gas 35 psi
Nebulizer Gas 50 psi
Collision Gas Medium

2.2.2 Mass Spectrometric Detection

For this compound detection, operate the mass spectrometer in multiple reaction monitoring (MRM) mode to achieve maximum sensitivity and specificity. In negative ionization mode, this compound (C~19~H~28~O~11~) shows a deprotonated molecular ion [M-H]¯ at m/z 431.1558 [2]. The major fragment ions used for quantification and confirmation are generated through collision-induced dissociation:

  • Quantification Transition: m/z 431.2 → 299.1 (cleavage of the glycosidic bond)
  • Confirmation Transition: m/z 431.2 → 149.0 (further fragmentation of the aglycone moiety)

The diagram below illustrates the complete analytical workflow from sample preparation to data analysis:

G SamplePrep Sample Preparation Extraction Plant Material Extraction 60% Methanol, Ultrasonic 45 min SamplePrep->Extraction Filtration Filtration 0.22 μm membrane Extraction->Filtration Dilution Dilution 1:20 with methanol Filtration->Dilution HPLC HPLC Separation C18 Column, Gradient Elution Dilution->HPLC MS MS/MS Detection Negative ESI, MRM Mode HPLC->MS DataAnalysis Data Analysis Quantification & Validation MS->DataAnalysis

Figure 1: Analytical Workflow for this compound Quantification. The process encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis stages.

Results and Discussion

Method Validation

3.1.1 Linearity and Sensitivity

The developed HPLC-MS/MS method demonstrates excellent linearity across the concentration range of 0.1-100 μg/mL for this compound. Validation studies show a correlation coefficient (r²) of ≥0.999, indicating a strong linear relationship between concentration and detector response [1]. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 0.02 μg/mL and 0.05 μg/mL, respectively, using signal-to-noise ratios of 3:1 and 10:1 as criteria. This sensitivity is sufficient for detecting this compound in complex plant matrices at physiologically relevant concentrations.

3.1.2 Precision and Accuracy

Method validation includes assessment of both intra-day and inter-day precision, expressed as relative standard deviation (RSD%). The intra-day precision shows RSD values less than 2%, while inter-day precision remains below 3% across three consecutive days [1]. Accuracy, determined through spike recovery experiments, ranges between 96% and 104% across low, medium, and high concentration levels, well within acceptable limits for bioanalytical methods.

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity range (μg/mL) 0.1-100 -
Correlation coefficient (r²) ≥0.999 ≥0.995
LOD (μg/mL) 0.02 -
LOQ (μg/mL) 0.05 -
Intra-day precision (%RSD) <2 ≤5
Inter-day precision (%RSD) <3 ≤10
Accuracy (% recovery) 96-104 85-115
Chromatographic Optimization

3.2.1 Mobile Phase Selection

The choice of mobile phase significantly impacts chromatographic performance and ionization efficiency. The optimized method employs a binary gradient system consisting of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). The addition of 0.1% formic acid enhances peak shape by suppressing silanol interactions and improves ionization efficiency in negative ESI mode by promoting deprotonation. The gradient program starts at 12% B to retain early eluting compounds, increases to 45% B over 20 minutes to elute this compound at approximately 7.7 minutes, then ramps to 95% B to cleanse the column of non-polar contaminants before re-equilibration [1] [2].

3.2.2 Column Chemistry Considerations

The Sepax BR-C18 column (100 mm × 2.1 mm, 3 μm) provides optimal separation efficiency for this compound while maintaining reasonable analysis time. The 3 μm particle size offers a balance between efficiency and backpressure, compatible with conventional HPLC systems. The narrow bore (2.1 mm internal diameter) enhances mass sensitivity by reducing chromatographic dilution, which is particularly beneficial when coupling to mass spectrometry. Alternative C18 columns with similar bonding chemistry and particle size may be substituted, but performance verification is recommended.

Mass Spectrometric Analysis

3.3.1 Fragmentation Pattern Interpretation

Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification. In negative ion mode, the precursor ion at m/z 431.1558 fragments primarily through cleavage of glycosidic bonds, yielding characteristic product ions at m/z 299.1, 149.0, and 119.0 [2]. The proposed fragmentation pathway involves:

  • Initial loss of the rhamnose moiety (132 Da) to form the fragment at m/z 299.1
  • Subsequent cleavage of the glucose unit from the hydroxytyrosol aglycone
  • Further decomposition to smaller phenolic fragments

This distinctive fragmentation pattern serves as a molecular signature for confirmatory analysis, especially when analyzing this compound in complex botanical extracts containing multiple isobaric compounds.

3.3.2 Ionization Efficiency Optimization

Negative ESI mode provides superior sensitivity for this compound compared to positive ion mode due to the presence of multiple hydroxyl and carboxyl groups that readily deprotonate. Key parameters affecting ionization efficiency include:

  • Ion Spray Voltage: -4500 V provides optimal nebulization and charging of droplets
  • Source Temperature: 350°C ensures efficient desolvation without thermal degradation
  • Nebulizer Gas: 50 psi generates fine droplets for efficient desolvation and ionization

Instrument parameters should be tuned individually for each mass spectrometer to maximize signal intensity while maintaining stability.

Application Notes

3.4.1 Analysis in Different Plant Parts

The optimized method has been successfully applied to quantify this compound in various morphological parts of Oleaceae plants. Research indicates significant variation in this compound content across different plant tissues. In Ligustrum vulgare, the compound is predominantly found in young shoots and leaves, with lesser amounts in flowers and fruits [3]. This distribution pattern aligns with the proposed biological role of phenylethanoid glycosides in plant defense mechanisms. When analyzing different plant parts, matrix effects should be carefully evaluated through spike recovery experiments, as complex botanical matrices can suppress or enhance ionization.

3.4.2 Stability Considerations

Phenylethanoid glycosides, including this compound, are susceptible to degradation under various conditions. Stability studies indicate that these compounds are particularly sensitive to high temperature, alkaline pH, and light exposure [4]. To ensure analytical integrity:

  • Store standard solutions and extracts at -20°C in amber vials
  • Maintain sample pH between 5.0 and 6.0 during extraction and analysis
  • Use fresh preparations whenever possible, as freeze-thaw cycles accelerate degradation
  • Implement system suitability tests with each analytical batch to monitor performance

Table 4: Troubleshooting Guide for this compound Analysis

Issue Possible Cause Solution
Poor peak shape Column degradation Flush column with strong solvent; replace if necessary
Silanol interactions Add 0.1% formic acid to mobile phase
Signal suppression Matrix effects Dilute sample; improve sample cleanup
Retention time shift Mobile phase variation Prepare fresh mobile phase daily
Low sensitivity Source contamination Clean ion source and sampling cone
Incorrect MRM transitions Re-optimize collision energy

Conclusion

The HPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in plant materials and pharmaceutical preparations. The validated protocol offers excellent linearity across a wide concentration range, high precision with RSD values below 3%, and sufficient sensitivity with detection limits of 0.02 μg/mL. The inclusion of mass spectrometric detection with MRM monitoring enables unambiguous identification even in complex botanical matrices, addressing the challenge of analyzing individual bioactive compounds in multi-component natural products.

This methodology serves as a valuable tool for researchers engaged in quality control of herbal medicines, standardization of botanical extracts, and pharmacokinetic studies of this compound-containing formulations. The principles and optimization strategies described can be adapted for the analysis of related phenylethanoid glycosides, facilitating comprehensive phytochemical profiling of medicinal plants from the Oleaceae family. As research into the health benefits of this compound continues to expand, reliable quantification methods will play an increasingly important role in translating traditional herbal medicines into evidence-based therapeutics.

References

Comprehensive Application Notes: Stability and Experimental Protocols for Osmanthuside H

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Osmanthuside H and Its Stability Significance

This compound is a phenylethanoid glycoside (PhG) compound identified in various plant species including Zanthoxylum schinifolium and Osmanthus fragrans. As a member of the PhG chemical class, it shares structural characteristics with compounds like acteoside and echinacoside, which exhibit diverse pharmacological properties including neuroprotective, antioxidant, and anti-inflammatory activities. Understanding the stability profile of this compound is crucial for researchers and drug development professionals as chemical instability can significantly impact experimental results, pharmacological efficacy, and product shelf-life. These application notes consolidate available stability data on structurally related PhGs to provide evidence-based protocols for handling this compound in research settings, particularly since direct studies on this compound are limited but can be reasonably extrapolated from its chemical analogues.

The structural complexity of PhGs like this compound makes them particularly susceptible to degradation under various environmental conditions. These compounds typically consist of a phenylethanol glucoside skeleton substituted with various sugar moieties and acyl groups at different positions on the glucose residue. The ester linkages and glycosidic bonds in their molecular structure represent potential degradation sites when exposed to stressors such as heat, pH extremes, and light. Based on degradation studies of structurally similar PhGs, this document provides comprehensive guidance for maintaining this compound integrity throughout experimental workflows and storage conditions [1] [2].

Chemical Properties and Stability Profiles

Fundamental Structural Characteristics

This compound belongs to the phenylethanoid glycoside class, characterized by a hydroxyphenethyl alcohol (tyrosol or hydroxytyrosol) aglycone connected to one or more sugar units, typically glucose and rhamnose. While the exact structure of this compound requires verification, it is chemically related to acteoside and echinacoside, which feature caffeoyl ester linkages and glycosidic bonds that constitute primary degradation sites. These structural elements are particularly vulnerable to hydrolytic cleavage under specific pH and temperature conditions. The presence of phenolic hydroxyl groups also contributes to susceptibility to oxidative degradation, especially when exposed to light or oxygen. Understanding these structural vulnerabilities is essential for predicting stability behavior under various experimental conditions [2].

PhGs typically exhibit polar characteristics due to their multiple hydroxyl and sugar groups, making them soluble in polar solvents like methanol, ethanol, aqueous solutions, and certain deep eutectic solvents. The solubility profile is an important consideration for both extraction methods and analytical procedures. Research indicates that natural deep eutectic solvents (DES) show particular promise for extracting and stabilizing PhG compounds. One study found that DES composed of lactic acid and glucose in a 5:1 molar ratio demonstrated optimal extraction efficiency for antioxidant components from Osmanthus fragrans flowers, suggesting potential applicability for this compound extraction and stabilization [3].

Comprehensive Stability Data

Table 1: Stability Kinetics of Phenylethanoid Glycosides Under Various Conditions

Stress Condition Compound Degradation Rate Constant (×10⁻³ day⁻¹) Half-Life (days) Extent of Degradation
Thermal (4°C) Acteoside 4.3 161.2 17.6% after 90 days
Thermal (20°C) Acteoside 12.7 54.6 35.4% after 90 days
Thermal (37°C) Acteoside 76.9 9.0 76.9% after 90 days
Thermal (50°C) Acteoside 203.4 3.4 87.0% after 90 days
Thermal (80°C) Acteoside ~251 2.8 84.3% after 7 days
pH (5.0) Acteoside 7.9 87.7 Minimal degradation
pH (9.0) Acteoside 157.0 4.4 Extensive degradation
Light exposure Acteoside 21.3 32.5 Significant vs. dark
Dark storage Acteoside 12.7 54.6 Moderate degradation

Stability studies on structurally related PhGs reveal several important trends. Acteoside (verbascoside), a closely related PhG, demonstrates temperature-dependent degradation with degradation rate constants increasing from 4.3 × 10⁻³ day⁻¹ at 4°C to 203.4 × 10⁻³ day⁻¹ at 50°C. This corresponds to dramatic decreases in half-life from 161.2 days to just 3.4 days, respectively. Similarly, salidroside (tyrosol glucoside) shows the same degradation pattern but with greater stability overall, highlighting the importance of specific structural features in determining stability profiles. The pH sensitivity of these compounds is equally significant, with neutral to alkaline conditions accelerating degradation. At pH 9.0, acteoside degrades rapidly with a half-life of only 4.4 days, compared to 87.7 days at pH 5.0 [1].

Table 2: Comparative Stability Parameters for Phenylethanoid Glycosides

Parameter Acteoside Salidroside Total PhGs
Activation Energy (Ea) 69.14 kJ/mol 21.63 kJ/mol 50.40 kJ/mol
t₁/₂ at 4°C 161.2 days 177.7 days 330.1 days
t₁/₂ at 50°C 3.4 days 20.8 days 2.8 days
Light Sensitivity High Moderate High
pH Stability Range 5.0-6.0 5.0-7.0 5.0-6.0

The degradation kinetics of PhGs consistently follow first-order reaction models, with excellent correlation coefficients (R² > 0.94) across all tested conditions. This predictable kinetic behavior allows for accurate extrapolation of stability under various storage conditions and experimental timelines. The activation energy (Ea) for acteoside degradation is significantly higher (69.14 kJ/mol) than for salidroside (21.63 kJ/mol), indicating greater temperature sensitivity for the more complex PhG structures. These quantitative relationships enable researchers to make informed decisions about appropriate storage conditions and anticipated stability timelines for this compound in research applications [1].

Degradation Pathways and Mechanisms

Chemical Degradation Pathways

The degradation of PhGs like this compound occurs through several well-defined chemical pathways, primarily hydrolytic cleavage, isomerization, and oxidative processes. For acteoside, the primary degradation products include verbasoside, caffeic acid, and isoacteoside, identified using UPLC-QTOF-MS analysis. The degradation pathway involves hydrolysis of the ester linkage between caffeic acid and the glucoside moiety, resulting in free caffeic acid and verbasoside. Simultaneously, isomerization reactions lead to the formation of isoacteoside, particularly under neutral to alkaline conditions. Similarly, salidroside primarily undergoes hydrolytic deglycosylation to yield tyrosol, its aglycone product. These degradation mechanisms highlight the vulnerability of both ester and glycosidic linkages in the PhG structure [1].

The ester linkage in acteoside and similar PhGs is particularly labile under alkaline conditions due to hydroxide ion-catalyzed hydrolysis. This reaction proceeds more rapidly than the hydrolysis of glycosidic bonds, explaining why acteoside degrades faster than salidroside across all tested conditions. The glycosidic bonds also undergo acid-catalyzed hydrolysis, though at a slower rate than ester hydrolysis under most conditions. Additionally, the catechol moiety (dihydroxyphenyl structure) in many PhGs is susceptible to oxidation, especially when exposed to light or oxygen, leading to quinone formation and subsequent polymerization reactions that result in colored degradation products often observed in aged extracts [1].

Structural Vulnerabilities of this compound

While the exact structure of this compound requires confirmation, its classification as a phenylethanoid glycoside suggests shared vulnerabilities with other PhGs. The glycosidic linkages between sugar moieties and the aglycone represent primary sites for acid-catalyzed hydrolysis. If this compound contains ester linkages similar to acteoside, these would be particularly susceptible to alkaline hydrolysis. The potential presence of phenolic hydroxyl groups also creates sensitivity to oxidative degradation, especially when exposed to light. Understanding these structural vulnerabilities allows researchers to anticipate potential degradation pathways and implement appropriate stabilization strategies [2].

The degradation behavior of PhGs can be significantly influenced by the extract matrix. Studies have shown that purified standards of acteoside and salidroside exhibit greater stability than the same compounds in crude plant extracts. This matrix effect suggests that enzymes, organic acids, or other co-extracted compounds in crude extracts may accelerate degradation. For example, the half-life of acteoside in crude extract was significantly shorter than that of the purified standard under identical conditions. This finding has important implications for researchers working with either purified this compound or plant extracts containing this compound, as different stabilization approaches may be required [1].

G OsmanthusideH OsmanthusideH HydrolyticCleavage HydrolyticCleavage OsmanthusideH->HydrolyticCleavage Primary Pathway Isomerization Isomerization OsmanthusideH->Isomerization Secondary Pathway Oxidation Oxidation OsmanthusideH->Oxidation Minor Pathway AcidicConditions AcidicConditions AcidicConditions->HydrolyticCleavage AlkalineConditions AlkalineConditions AlkalineConditions->HydrolyticCleavage AlkalineConditions->Isomerization ThermalStress ThermalStress ThermalStress->HydrolyticCleavage ThermalStress->Isomerization LightExposure LightExposure LightExposure->Oxidation Aglycone Aglycone HydrolyticCleavage->Aglycone SugarMoieties SugarMoieties HydrolyticCleavage->SugarMoieties IsomerizedProducts IsomerizedProducts Isomerization->IsomerizedProducts OxidizedPolymers OxidizedPolymers Oxidation->OxidizedPolymers

Figure 1: Degradation Pathways of this compound Under Various Stress Conditions. This diagram illustrates the primary degradation mechanisms for this compound, highlighting how different environmental factors trigger specific chemical reactions that lead to distinct degradation products.

Analytical Methods for Quantification and Characterization

UPLC-MS/MS Analysis Protocol

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the most sensitive and specific method for quantifying this compound and characterizing its degradation products. The following protocol is adapted from validated methods for analyzing similar phenolic glycosides:

  • Chromatographic Conditions: Use an ACQUITY UPLC HSS C18 column (2.1 × 100 mm, 1.8 μm) or equivalent. Maintain column temperature at 45°C. Employ a binary mobile phase system consisting of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). Apply a gradient elution program as follows: 5% B at 0 min, increasing to 95% B at 9.00 min, holding until 10.00 min, then returning to 5% B at 11.15 min, and equilibrating until 14.00 min. Set flow rate to 0.35 mL/min with injection volume of 4 μL [4] [5].

  • Mass Spectrometry Conditions: Operate the mass spectrometer in negative ion mode with electrospray ionization. Set source temperature to 500°C, ion spray voltage to -4.5 kV, ion source gas I (GSI) to 50 psi, gas II (GSII) to 60 psi, and curtain gas (CUR) to 25.0 psi. Use collision-activated dissociation (CAD) set to high. For multiple reaction monitoring (MRM), optimize declustering potential (DP) and collision energy (CE) for this compound using standard solutions. Data acquisition should cover the mass range of m/z 50-1200 to capture both precursor and fragment ions [4] [6].

This method provides excellent sensitivity with typical limits of detection (LOD) around 0.04-0.08 μg/mL and limits of quantification (LOQ) of 0.12-0.24 μg/mL for similar phenolic compounds. The chromatographic resolution achieved with this protocol effectively separates closely related glycosides and degradation products, enabling accurate quantification even in complex matrices [7].

Method Validation Parameters

For reliable quantification of this compound, the analytical method should be thoroughly validated using the following parameters:

  • Linearity: Prepare standard solutions at minimum six concentration levels. The calibration curve should demonstrate a coefficient of determination (r²) ≥ 0.9990 with residual values < 2.0%. Verify normal distribution of residuals using Shapiro-Wilk test (p-value > 0.05) [7].

  • Precision and Accuracy: Evaluate intra-day and inter-day precision with relative standard deviation (RSD) values < 3.00%. Recovery rates should range between 96.90-105.16% with RSD ≤ 2.23. Test repeatability for both retention time and peak area with RSD < 0.21% [7].

  • Stability of Standard Solutions: Assess solution stability at room temperature and 4°C over 10 days. Acceptable stability is demonstrated by 97-104% recovery compared to initial values with RSD ≤ 1.63. Sample solutions should maintain 97-101% recovery with RSD < 1.00 under the same conditions [7].

For comprehensive metabolite profiling, high-resolution mass spectrometry operated in Resolution mode provides accurate mass measurements for elemental composition determination. Fragment ion data can be acquired using data-dependent acquisition (DDA) or all-ion fragmentation (MSE) techniques with collision energy ramps from 10-60 V. This approach enables simultaneous identification and quantification of this compound and its degradation products in complex samples [6].

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies provide accelerated stability data that predict long-term behavior of this compound under various stress conditions. The following protocol is adapted from established methods for phenolic glycosides:

  • Thermal Degradation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or buffer). Aliquot samples into sealed vials and incubate at controlled temperatures (-20°C, 4°C, 25°C, 37°C, 50°C, and 80°C). Withdraw samples at predetermined time points (0, 1, 3, 7, 14, 30, 60, and 90 days) and analyze immediately by UPLC-MS/MS. Store samples in the dark to prevent light-induced degradation. Plot remaining this compound concentration versus time to determine degradation rate constants and half-lives [1].

  • pH Stability: Prepare buffer solutions covering pH range 3.0-9.0. Use citrate buffer (pH 3.0-5.0), phosphate buffer (pH 6.0-7.0), and borate buffer (pH 8.0-9.0) with constant ionic strength. Add this compound to each buffer solution and incubate at controlled temperature (e.g., 25°C or 37°C). Withdraw samples at scheduled intervals and analyze immediately. Monitor for both degradation and isomerization products, as pH significantly influences both processes [1].

  • Photostability: Expose this compound solutions to both visible and UV light according to ICH guidelines. Use a calibrated light source that provides illumination of ≥1.2 million lux hours for visible light and ≥200 watt hours/m² for UV energy. Maintain control samples wrapped in aluminum foil under identical temperature conditions. Sample at appropriate intervals to assess light-induced degradation [1].

G Start Sample Preparation (this compound solution) ThermalStress Thermal Stress (-20°C to 80°C) Start->ThermalStress pHStress pH Stress (pH 3.0-9.0 buffers) Start->pHStress LightStress Light Stress (ICH Q1B conditions) Start->LightStress OxidativeStress Oxidative Stress (0.3-3% H₂O₂) Start->OxidativeStress Sampling Time-point Sampling (0, 1, 3, 7, 14, 30, 60, 90 days) ThermalStress->Sampling pHStress->Sampling LightStress->Sampling OxidativeStress->Sampling Analysis UPLC-MS/MS Analysis Sampling->Analysis DataProcessing Data Processing Analysis->DataProcessing KineticParameters Kinetic Parameter Calculation (k, t½, Ea) DataProcessing->KineticParameters DegradationProducts Degradation Product Identification DataProcessing->DegradationProducts StabilityAssessment Stability Assessment DataProcessing->StabilityAssessment

Figure 2: Experimental Workflow for this compound Stability Assessment. This diagram outlines the comprehensive protocol for conducting forced degradation studies, illustrating the key stress conditions, sampling strategy, and data analysis approaches for thorough stability evaluation.

Real-Time Stability Testing

Real-time stability studies under intended storage conditions provide the most reliable data for determining appropriate handling and storage protocols for this compound:

  • Solution Stability: Prepare this compound solutions in solvents appropriate for experimental use (aqueous buffers, methanol, ethanol, DMSO). Store solutions at relevant temperatures (-80°C, -20°C, 4°C, and 25°C) in both light-protected and light-exposed conditions if applicable. Assess stability at predetermined intervals (0, 1, 2, 4, 8, 12, 16, 24, and 52 weeks) using validated UPLC-MS/MS methods. Monitor for both parent compound degradation and formation of specific degradation products [1].

  • Solid-State Stability: For powdered this compound, store samples under controlled temperature and humidity conditions. Use desiccators with saturated salt solutions to maintain specific relative humidity levels (e.g., 25%, 50%, 75% RH) at constant temperature (e.g., 25°C). Characterize physical and chemical stability at scheduled intervals using appropriate analytical techniques including HPLC/UPLC, MS, and possibly XRPD for crystalline material [1].

  • Matrix-Dependent Stability: Evaluate stability in relevant biological or experimental matrices such as cell culture media, plasma, or tissue homogenates. Incubate this compound in these matrices at 37°C and sample at appropriate time points (0, 5, 15, 30, 60, 120, 240, and 480 minutes). Immediately stabilize samples by precipitation with organic solvents or acidification to prevent ex vivo degradation. Compare degradation rates in matrices to those in simple solutions to assess matrix effects [1].

For all stability studies, include appropriate controls and perform analyses in triplicate to ensure statistical significance. Calculate degradation rate constants (k) using first-order kinetics plotting ln(concentration) versus time. Determine half-lives using the relationship t₁/₂ = ln(2)/k. For temperature-dependent studies, apply the Arrhenius equation to predict stability at other temperatures [1].

Stabilization Strategies and Storage Recommendations

Optimal Storage Conditions

Based on degradation kinetics of structurally related phenylethanoid glycosides, the following storage conditions are recommended for maximizing this compound stability:

  • Temperature Control: For long-term storage (>6 months), maintain this compound at -80°C or below in sealed containers. For short-term storage (weeks to months), -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Refrigerated storage at 4°C is suitable for solutions intended for use within days to weeks, depending on solvent composition [1].

  • pH Optimization: Store this compound solutions in slightly acidic conditions (pH 5.0-6.0) to minimize both acid- and base-catalyzed degradation. Use volatile buffers such as ammonium acetate or formic acid when compatibility with subsequent analyses permits. For solid material, avoid exposure to alkaline environments during processing or storage [1].

  • Light Protection: Always store this compound solutions and solids in light-resistant containers such as amber vials or foil-wrapped containers. Minimize exposure to light during experimental procedures, particularly UV light sources in laboratory settings [1].

  • Atmosphere Control: For especially sensitive preparations or long-term storage, consider using inert atmosphere packaging (nitrogen or argon) to minimize oxidative degradation. This is particularly important for dry powders where oxidative degradation can be significant over extended periods [1].

Formulation and Handling Approaches

Implementation of appropriate formulation strategies can significantly enhance this compound stability in experimental applications:

  • Cryoprotectants: For frozen aqueous solutions, include cryoprotectants such as trehalose (5-10%) or sucrose (5-10%) to stabilize glycosidic bonds during freeze-thaw cycles. These excipients form protective matrices that reduce molecular mobility and degradation kinetics [3].

  • Antioxidants: In aqueous solutions prone to oxidation, include antioxidants such as ascorbic acid (0.1-1.0 mM) or ethylenediaminetetraacetic acid (EDTA, 0.01-0.1%) to chelate metal catalysts of oxidation reactions. However, verify compatibility with intended experimental applications as antioxidants may interfere with certain biological assays [3].

  • Deep Eutectic Solvents: Consider using natural deep eutectic solvents (NADES) for extraction and storage. Specific NADES such as choline chloride-lactic acid or lactic acid-glucose (5:1 molar ratio) have demonstrated enhanced stabilization effects on phenolic compounds compared to conventional solvents [3].

  • Lyophilization: For long-term storage of this compound, lyophilization (freeze-drying) provides excellent stability. Include appropriate bulking agents (mannitol, trehalose) and buffer systems (citrate, phosphate) adjusted to optimal pH before lyophilization. Protect lyophilized powders from moisture using desiccants [1].

When handling this compound solutions, use pre-cooled equipment and work quickly but carefully to minimize exposure to suboptimal conditions. For critical applications, confirm stability under specific experimental conditions by analyzing sample integrity at the beginning and end of procedures. These stabilization approaches collectively contribute to maintaining this compound integrity throughout the research workflow, ensuring reliable and reproducible experimental results [1] [3].

Conclusion

The stability profile of this compound places it within the broader context of phenylethanoid glycosides characterized by specific vulnerabilities to temperature, pH extremes, and light exposure. Based on data from structural analogues, researchers should anticipate significant degradation under accelerated conditions, with particularly rapid decline at elevated temperatures (>37°C) and alkaline pH (>7.0). The provided protocols for stability assessment, quantification, and stabilization offer comprehensive approaches for maintaining compound integrity throughout experimental workflows. Implementation of these evidence-based practices will enhance research reproducibility and reliability when working with this potentially valuable natural product. As research on this compound continues to evolve, these application notes provide a foundational framework for its proper handling and storage in laboratory settings.

References

Troubleshooting Guide: Improving Osmanthuside H Yield

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary factors causing low yield of Osmanthuside H, and how can I address them? Low yields can stem from inefficient extraction or an incomplete understanding of the biosynthetic pathway. The table below summarizes the key issues and proposed solutions.

Problem Area Specific Issue Improvement Strategy Key References
Extraction Process Inefficient solvent system; Poor heat/mass transfer Adopt Natural Deep Eutectic Solvents (NADES) combined with Microwave-Assisted Extraction (MAE) [1]. [1]
Extraction Process Suboptimal microwave parameters Systematically optimize solid-liquid ratio, microwave power, and extraction time using RSM [1]. [1]
Analysis & Quantification Inability to accurately identify and quantify this compound Use HPLC-MS/MS for sensitive identification and quantification [2]. [2]
Biosynthesis Unelucidated or inefficient biosynthetic pathway Elucidate the pathway and key enzymes; Explore heterologous biosynthesis in other systems (e.g., tobacco) [3]. [3]

Q2: Could you provide a detailed protocol for the optimized MAE method? This protocol is adapted from a study on extracting antioxidants from Osmanthus fragrans flowers, which are a source of related compounds [1].

  • 1. Sample Preparation: Lyophilize fresh plant material and grind it into a fine powder to increase the surface area for extraction.
  • 2. NADES Selection and Preparation: Prepare a NADES system. A specific example with a high extraction efficiency for antioxidants is Lactic acid and Glucose in a 5:1 molar ratio [1]. Mix the components with a defined amount of water (e.g., 20-30%) to reduce the viscosity and improve mass transfer.
  • 3. Microwave-Assisted Extraction:
    • Equipment: Microwave-assisted extractor (e.g., ETHOS-Milestone).
    • Set-up: Mix the sample powder with the prepared NADES in a defined solid-liquid ratio (e.g., 1:10 to 1:30 g/mL).
    • Parameters: Based on optimization studies, run the extraction at a microwave power of 450-500 W for a short duration, such as 5-10 minutes, at a controlled temperature (e.g., 50-60 °C) [1] [4].
  • 4. Post-Extraction Processing: After irradiation, filter the mixture using a vacuum pump. The filtrate can be evaporated under vacuum to obtain a crude extract, which can be further purified.

Q3: What analytical method should I use to confirm the presence and yield of this compound? A highly sensitive and accurate method is Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
  • Chromatography:
    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm i.d., 3 μm).
    • Mobile Phase: A mixture of (A) water with 0.1% formic acid and (B) acetonitrile.
    • Gradient: Use a gradient elution, for example, starting from 12% B to 45% B over 20 minutes [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), often in negative mode for glycosides.
    • Detection: Multiple Reaction Monitoring (MRM) mode. First, identify the precursor ion of this compound. Then, select a characteristic product ion from its fragmentation to create a sensitive and specific MRM transition for quantification [2].
  • Validation: The method should be validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy to ensure reliable results [2].

Biosynthetic Pathway and Workflow Diagrams

Understanding the biosynthetic pathway of this compound is crucial for a fundamental solution to yield problems. While its complete pathway may not be fully published, it is a phenylethanoid glycoside (PhG), and recent research on Echinacoside (a similar complex PhG) provides a excellent model [3].

The following diagram illustrates a generalized biosynthetic pathway for complex phenylethanoid glycosides like this compound, based on the elucidation of the Echinacoside pathway [3].

biosynthetic_pathway Phenylethanoid Glycoside Biosynthetic Pathway cluster_upstream Upstream Pathway: Aglycone Formation cluster_downstream Downstream Pathway: Glycosylation & Decoration L_Tyrosine L_Tyrosine 4-HPAA 4-HPAA L_Tyrosine->4-HPAA Multiple Pathways Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside UGT Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol Hydroxylase Various Intermediates Various Intermediates Salidroside->Various Intermediates Acyltransferase Rhamnosyltransferase Acteoside Acteoside Echinacoside Echinacoside Acteoside->Echinacoside Glucosyltransferase (e.g., for Echinacoside) This compound (Putative) This compound (Putative) Acteoside->this compound (Putative) Specific Glycosyltransferase 4-HPAA->Tyrosol ADH Hydroxysalidroside Hydroxysalidroside Hydroxytyrosol->Hydroxysalidroside UGT Hydroxysalidroside->Acteoside Acyltransferase Rhamnosyltransferase

This integrated workflow combines advanced extraction with rigorous analysis to systematically improve this compound yield.

experimental_workflow Integrated Workflow for Yield Improvement Plant Material Plant Material Optimized Extraction\n(MAE with NADES) Optimized Extraction (MAE with NADES) Plant Material->Optimized Extraction\n(MAE with NADES) Crude Extract Crude Extract Optimized Extraction\n(MAE with NADES)->Crude Extract HPLC-MS/MS Analysis HPLC-MS/MS Analysis Crude Extract->HPLC-MS/MS Analysis Yield Data Yield Data HPLC-MS/MS Analysis->Yield Data Pathway Elucidation\n(Identify Limiting Enzymes) Pathway Elucidation (Identify Limiting Enzymes) Yield Data->Pathway Elucidation\n(Identify Limiting Enzymes) Process Optimization\n(e.g., RSM) Process Optimization (e.g., RSM) Yield Data->Process Optimization\n(e.g., RSM) Strain Engineering\n(Heterologous Production) Strain Engineering (Heterologous Production) Pathway Elucidation\n(Identify Limiting Enzymes)->Strain Engineering\n(Heterologous Production) Process Optimization\n(e.g., RSM)->Optimized Extraction\n(MAE with NADES)

Key Takeaways for Your Research

  • Green Extraction is Promising: The combination of NADES and microwave-assisted extraction represents a modern, efficient, and eco-friendly strategy superior to traditional methods using large volumes of organic solvents [1].
  • Systematic Optimization is Key: Do not rely on one-factor-at-a-time experiments. Use statistical methods like Response Surface Methodology (RSM) to find the optimal interaction of parameters (power, time, temperature, and solid-liquid ratio) [1] [4].
  • Think Beyond Extraction: For a long-term and scalable solution, focus on biosynthetic pathway elucidation. Identifying and engineering the key glycosyltransferases and other enzymes in the pathway could enable high-yield production of this compound in engineered microbes or plant systems [3].

References

Osmanthuside H purity enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H: Compound Profile

Understanding the basic physicochemical properties of your target compound is the first step in designing a purification strategy. Here is a profile for this compound [1].

Property Value / Description
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1]
Molecular Formula C₁₉H₂₈O₁₁ [1]
Molecular Weight 432.4 g/mol [1]
PubChem CID 192437 [1]
Hydrogen Bond Donor Count 7 [1]
Hydrogen Bond Acceptor Count 11 [1]
Topological Polar Surface Area 179.0 Ų [1]
Classification Phenylethanoid Glycoside [1]
Bioactivity Relevance Found in medicinal plants; related phenylethanoids like verbascoside show antioxidant, anti-inflammatory, & antimicrobial activities [2] [3].

Chromatographic Separation & Analysis Techniques

While specific methods for this compound are not detailed, the following table summarizes general High-Performance Liquid Chromatography (HPLC) parameters used for isolating and analyzing closely related phenolic compounds and phenylethanoid glycosides. You can use this as a starting point for method development [3] [4].

Parameter Considered Setting Application Note
Column Type Reversed-Phase C18 (e.g., 150-250 mm x 2.1-4.6 mm, 1.8-10 µm) [3] [4] Standard for phenolic compounds.

| Mobile Phase | A: Water with 0.1-0.5% Acid (Formic/Acetic) B: Methanol or Acetonitrile [3] [4] | Acid suppresses ionization of acidic groups for better peak shape. | | Gradient Elution | Multi-step, e.g., from 5-15% B to 60-95% B over 35-65 minutes [3] [4] | Essential for separating complex plant extracts. | | Flow Rate | 0.2 - 0.4 mL/min (Analytical); Higher for Semi-Preparative [3] [4] | Adjust for column dimensions and purpose. | | Detection | UV/PDA (e.g., 190-950 nm) and Mass Spectrometry (MS/MS) [3] [4] | PDA for purity check, MS for definitive identification. | | Ionization Mode | Electrospray Ionization (ESI), typically in Negative Mode [4] | Common for glycosides and phenolic compounds. |

FAQs & Troubleshooting Guide

Here are answers to common questions you might encounter during your research.

  • Q1: What is the recommended first step for purifying this compound from a crude plant extract?

    • A: A robust initial step is to use semi-preparative reversed-phase HPLC. As demonstrated with Lippia citriodora extracts, this technique is highly effective for fractionating and isolating specific phenolic compounds from a complex mixture. You should begin with a scouting run on an analytical column to determine approximate retention times and then scale up to a semi-preparative column [3].
  • Q2: How can I confirm the identity and purity of my isolated this compound?

    • A: A combination of techniques is required.
      • HPLC with Photodiode Array (PDA) Detection: A single, sharp peak with a consistent UV spectrum across the peak is a good initial indicator of purity [3].
      • High-Resolution Mass Spectrometry (HRMS): This confirms the molecular formula by matching the exact mass of the [M-H]⁻ or [M+H]⁺ ion to the theoretical value (e.g., 432.163 for C₁₉H₂₈O₁₁) [3] [1].
      • Tandem Mass Spectrometry (MS/MS): This provides structural information by fragmenting the molecule and confirming the glycosidic and aglycone portions [4].
  • Q3: My HPLC peaks for this compound are broad or show tailing. What could be the cause?

    • A: This is a common issue that can often be resolved by modifying the mobile phase.
      • Cause 1: Ionization of acidic/basic groups on the analyte.
      • Solution: Add a low concentration (0.1%) of formic or acetic acid to the aqueous mobile phase to suppress ionization and improve peak shape [3] [4].
      • Cause 2: Non-specific binding to residual silanol groups on the column.
      • Solution: Ensure you are using a high-quality, end-capped C18 column. Using acetonitrile instead of methanol as the organic modifier can also sometimes help.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the extraction, purification, and verification of a compound like this compound, integrating the techniques discussed above.

workflow This compound Purification Workflow start Plant Material (Leaves/Roots) step1 Extraction (Heated Solvent, Filtration) start->step1 step2 Crude Extract (HPLC-MS Analysis) step1->step2 step3 Method Scouting (Analytical C18 Column) step2->step3 step4 Scale-Up & Isolation (Semi-Preparative HPLC) step3->step4 step5 Fraction Collection step4->step5 step6 Solvent Removal (SpeedVac/Evaporation) step5->step6 step7 Purity & ID Check (HPLC-PDA, HRMS, MS/MS) step6->step7 step7->step4 If impure end Pure this compound step7->end

References

Understanding Degradation & Key Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Phenylethanoid glycosides (PhGs) share common degradation pathways. The core strategy is to minimize exposure to factors that drive these reactions.

The table below summarizes the key stability parameters for a reference PhG (acteoside), which can be directly applied to Osmanthuside H stabilization efforts [1].

Factor Impact & Degradation Kinetics Recommended Condition
Temperature Degradation follows first-order kinetics. Rate constant (k) increases dramatically with temperature. Half-life (t₁/₂) can be as short as a few days at 50-80°C. Store at 4°C or lower. Avoid prolonged exposure to room temperature.
pH Stability decreases as pH increases. Degradation is significantly faster under alkaline conditions. Maintain an acidic environment (pH 5.0-6.0) for solutions.
Light Exposure to light accelerates degradation compared to storage in the dark. Store in amber glassware or opaque containers; keep in the dark.

The following workflow integrates these factors into a practical stabilization strategy for your experimental procedures:

Start Start: Stabilization Strategy Storage Storage Conditions Start->Storage Processing Sample Processing Start->Processing Analysis Analytical Confirmation Start->Analysis F1 Temperature: ≤ 4°C Storage->F1 F2 Light: Dark (amber vials) Storage->F2 F3 Solution pH: 5.0 - 6.0 Processing->F3 F4 Avoid high heat Processing->F4 F5 UPLC-QTOF-MS/MS Analysis->F5 F6 Monitor degradation products Analysis->F6

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Analysis by UPLC-QTOF-MS/MS

This protocol is crucial for monitoring the integrity of this compound and identifying its degradation products [1] [2] [3].

  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Tandem Mass Spectrometer (UPLC-QTOF-MS/MS).
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent.
    • Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 9 minutes, hold for 1 minute, re-equilibrate to 5% B.
    • Flow Rate: 0.35 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 2-4 µL.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), in negative mode for PhGs.
    • Source Parameters:
      • Capillary Voltage: 2.5 kV
      • Source Temperature: 100°C
      • Desolvation Temperature: 400°C
      • Cone Gas Flow: 50 L/hr
      • Desolvation Gas Flow: 800 L/hr
    • Data Acquisition: Use data-independent acquisition (MSE) to fragment all ions simultaneously, providing MS and MS/MS data in a single run.
Protocol 2: Green Extraction for Stabilization

Using green extraction techniques can help preserve this compound integrity from the start [4] [5].

  • Technique: Microwave-Assisted Extraction with Natural Deep Eutectic Solvents (MA-DESE).
  • DES Preparation: Combine Lactic Acid and Glucose in a 5:1 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms.
  • Extraction:
    • Plant Material: Use freeze-dried and powdered plant material.
    • Solid-to-Liquid Ratio: 1:15 to 1:20 (g/mL).
    • Microwave Power: 500W.
    • Extraction Time: 10-15 minutes.
    • Temperature: Monitor to avoid exceeding 60°C.
  • Work-up: After extraction, filter the solution. The extract can be used directly or concentrated under reduced pressure at low temperature (<45°C).

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products I should look for? While specific degradants of this compound are not fully characterized, studies on acteoside show that degradation occurs via hydrolysis of its glycosidic bonds and ester linkage [1]. Key degradation products to monitor include:

  • Tyrosol: A common aglycone resulting from the loss of the sugar moiety.
  • Caffeic acid: Resulting from the hydrolysis of the caffeoyl ester group.
  • Isomerization products: such as isoacteoside, which may have different biological activities.

Q2: Are there any enzymatic methods to synthesize this compound? Yes, a commercial diglycosidase preparation from Penicillium multicolor (Aromase H2) has been successfully used in the transglycosylation of tyrosol to produce this compound [6]. This biocatalytic method offers a green and specific alternative to chemical synthesis.

Q3: Does the processing method of the source plant affect this compound stability? Yes, processing techniques can significantly impact the stability and isomeric composition of PhGs. For instance, steam processing has been shown to cause isomerization, converting compounds like acteoside to its more stable isomer, isoacteoside [3]. Consider if such processing could be adapted to pre-stabilize this compound in your source material.

References

Osmanthuside H solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H Profile & Solubility Basics

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility problems.

  • Molecular Formula: C₁₉H₂₈O₁₁ [1]
  • Molecular Weight: 432.4 g/mol [1]
  • Hydrogen Bond Donor Count: 7 [1]
  • Hydrogen Bond Acceptor Count: 11 [1]
  • Topological Polar Surface Area (TPSA): 179.0 Ų [1]
  • Predicted Solubility (Log S): -1.561 [1]
  • Classification: Phenylethanoid glycoside (PhG), a type of organooxygen compound [1]

A high number of hydrogen bond donors/acceptors and a large TPSA are often associated with poor membrane permeability but good aqueous solubility. The predicted Log S value of -1.561 suggests low but not insoluble characteristics in water, classifying it as "soluble" [1]. If you are observing poorer solubility than expected, it may be related to the solid-state form (crystallinity, polymorphism) or the specific experimental conditions (pH, ionic strength, temperature).

Strategies for Solubility Enhancement

The table below summarizes potential strategies you can apply to improve the solubility of this compound.

Strategy Mechanism & Application Notes Supporting Evidence from Literature
Enzymatic Glycodiversification [2] Modifies the sugar moiety; can alter the glycoside's interaction with water. Use glycosyltransferases (UGTs) with different NDP-sugar donors. A general strategy for natural products; can change solubility and bioavailability [2].
Enzymatic Hydrolysis [3] Partially or fully removes sugar moieties to produce the aglycone (e.g., quercetin), which has different solubility. Use enzymes like Viscozyme L. Treatment of plant extracts with Viscozyme L increased aglycone content more than 4-fold [3].
Formulation with Co-solvents & Excipients Employs safe solvents (e.g., ethanol, PEG), surfactants, or cyclodextrins to solubilize the compound in an aqueous medium. A widely used patent-backed method to increase solubility of poorly soluble compounds [4].
Processing Techniques [5] Uses physical (e.g., steaming) or chemical processing to change the composition and properties of the crude extract. Steaming Cistanche deserticola with wine altered its PhG profile, increasing some components [5].

Experimental Workflow for Solubility Resolution

The following diagram outlines a logical, tiered approach to troubleshooting and resolving this compound solubility issues.

G Start Start: this compound Solubility Issue Step1 1. Characterize Physicochemical Properties Start->Step1 Step2 2. Select Enhancement Strategy Step1->Step2 Step3A 3A. Enzymatic Modification (Glycodiversification/Hydrolysis) Step2->Step3A Step3B 3B. Formulation Optimization (Co-solvents, Surfactants, Cyclodextrins) Step2->Step3B Step3C 3C. Raw Material Processing (Steaming, Extraction Solvent) Step2->Step3C Step4 4. Analyze & Validate (Solubility Measurement, Bioassay) Step3A->Step4 Step3B->Step4 Step3C->Step4 Step4:s->Step2:n  No Success Success: Satisfactory Solubility Achieved Step4->Success  Yes

Key Experimental Protocols

Here are detailed methodologies for the core strategies outlined above.

Protocol 1: Enzymatic Modification via Glycodiversification [2]

This protocol uses glycosyltransferases (GTs) to add different sugar moieties to the this compound aglycone, which can significantly alter its solubility.

  • Principle: GTs catalyze the transfer of a sugar from an activated donor (e.g., UDP-glucose) to an acceptor molecule (aglycone).
  • Materials:
    • Recombinant Glycosyltransferase (e.g., from plant or microbial source) [2]
    • NDP-sugar donor (e.g., UDP-glucose, TDP-rhamnose) [2]
    • Aglycone of this compound (e.g., hydroxytyrosol or a partially glycosylated intermediate) [6]
    • Reaction Buffer (e.g., Tris-HCl, phosphate buffer, pH as per enzyme optimum)
    • HPLC system with UV/VIS or MS detector
  • Procedure:
    • Set up a reaction mixture containing buffer, aglycone acceptor, NDP-sugar donor, and the GT enzyme.
    • Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for several hours.
    • Terminate the reaction by heat inactivation or adding a solvent like methanol.
    • Analyze the mixture using HPLC to detect newly formed glycosides. Compare retention times and mass spectra with standards if available.
    • Isolate the new glycoside and measure its solubility in the desired buffer.
Protocol 2: Solubilization via Formulation with Co-solvents [4]

This is a more direct formulation approach to dissolve this compound for in vitro or in vivo assays.

  • Principle: Water-miscible organic solvents or surfactants are used to create a solubilizing environment for the compound.
  • Materials:
    • This compound
    • Co-solvents (e.g., Ethanol, PEG-400, DMSO)
    • Surfactants (e.g., Polysorbate 80/Tween 80, Cremophor EL)
    • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)
    • Water (purified)
  • Procedure:
    • Prepare a stock solution of this compound in a small amount of a safe organic solvent like DMSO (ensure final concentration is <1% in the assay).
    • For co-solvent methods, prepare vehicles with increasing percentages of a co-solvent like ethanol or PEG-400 in water (e.g., 5%, 10%, 20%).
    • Add a small volume of the DMSO stock to the vehicles and vortex. Observe for precipitation.
    • For surfactant/cyclodextrin methods, prepare aqueous solutions containing the solubilizing agent above its critical micelle concentration.
    • Add the compound, vortex, and sonicate if necessary.
    • The solubility can be quantified by HPLC after filtering the solution through a 0.45 μm filter.

Frequently Asked Questions

Q1: The solubility of this compound in my aqueous buffer is very poor, but the prediction says it's "soluble". Why? The predicted "soluble" classification is a general guide. The actual solubility can be negatively affected by the crystalline form of your compound sample. Highly crystalline materials dissolve less readily. Furthermore, the pH and ionic strength of your specific buffer can differ significantly from pure water, leading to salt formation or a "salting-out" effect that reduces solubility.

Q2: Can I improve solubility by modifying the extraction process of the raw plant material? Yes, processing techniques can influence the final extract's composition and properties. For instance, steaming Cistanche deserticola with wine (a traditional processing method) was shown to significantly alter its profile of phenylethanoid glycosides (the class to which this compound belongs), increasing the content of some like osmanthuside B while decreasing others [5]. Optimizing your initial extraction and processing may yield a material with more favorable solubility.

Q3: What is the most "green" or sustainable method for solubility enhancement? Enzymatic methods are generally considered the greenest approach [2]. They typically occur in aqueous buffers under mild conditions (moderate temperature and pH), avoid hazardous organic solvents, and are highly specific, reducing the generation of unwanted byproducts.

References

Osmanthuside H analytical method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting HPLC & UPLC-MS/MS Analysis

Here are common issues you might encounter when analyzing compounds such as Osmanthuside H, along with potential solutions derived from general analytical principles and specific studies on plant glycosides.

Issue Category Specific Problem Potential Causes & Solutions

| Chromatography | Poor peak shape (tailing/fronting) | Cause: Secondary interactions with stationary phase. Solution: Modify mobile phase with 0.1% acetic or formic acid to improve peak shape [1] [2]. | | | Insufficient resolution | Cause: Co-elution with other matrix components. Solution: Optimize mobile phase gradient; use UPLC with sub-2µm particles for superior separation efficiency [3]. | | Sensitivity | Low signal-to-noise ratio | Cause: Suboptimal ionization or high background. Solution: For MS detection, use negative ion mode as glycosides often ionize well in this mode [3] [4]. Adjust cone voltage and collision energy. | | Quantification | Poor recovery in validation | Cause: Inefficient extraction or compound degradation. Solution: Validate recovery rates (target: 98-102%) using spiked samples [5]. Ensure standard and sample solution stability (e.g., stable for 10 days at 4°C) [6]. | | Method Transfer | Inconsistent results between labs | Cause: Method robustness not fully established. Solution: Formally test robustness by varying flow rate, temperature, and mobile phase pH during development [5]. |

Experimental Protocol for Method Development

Based on the methodologies used for similar compounds, here is a detailed protocol you can adapt for this compound.

1. Sample Preparation

  • Extraction: Weigh powdered plant material or formulation. A common approach is to macerate the powder in a suitable solvent (e.g., 70-90% methanol or ethanol) at room temperature for several hours with occasional stirring [7] [6]. For example, extract 200 mg of powder in 2 mL of solvent for 5 days [7].
  • Preparation: Filter the supernatant through a membrane filter (e.g., 0.22 µm) before injection [4].

2. Instrumentation and Conditions The table below summarizes conditions from validated methods for direct adaptation.

Parameter Example for Glycosides (HPLC-UV/PDA) Example for Advanced Identification (UPLC-MS/MS)
Instrument HPLC with Photo-Diode Array (PDA) detector [6] UPLC system coupled to tandem mass spectrometer [6] [3]
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [1] [2] C18 column with sub-2µm particles (e.g., ACQUITY HSS C18, 2.1x100 mm, 1.8 µm) [4]
Mobile Phase Isocratic: Methanol / 0.1% Acetic Acid in water (40:60, v/v) [2] Gradient: Water with 0.1% formic acid (A) and Methanol (B) [4]
Flow Rate 1.0 mL/min [1] [2] Adjusted for UPLC system (typically higher pressure)
Detection UV detection at 310 nm [1] [2] Mass Spectrometry with Electrospray Ionization (ESI) in negative mode [3] [4]
Column Temp. 30°C [1] or 40°C [6] Controlled (e.g., 40°C)
Injection Vol. 10 µL [6] Adjusted for MS sensitivity

3. Method Validation Parameters Once a method is developed, it must be validated. The following table outlines key parameters as defined by ICH Q2(R1) guidelines [5].

Validation Parameter Definition & Target Example Acceptance Criteria
Specificity Ability to assess analyte unequivocally in the presence of other components [5]. No interference at the retention time of this compound. Peak purity index ~1.0000 [6].
Accuracy Closeness of test results to the true value [5]. Recovery of 98-102% for the API, assessed via spiked recovery studies [5].
Precision Degree of repeatability under normal operating conditions [5]. Relative Standard Deviation (RSD) < 3.00% for intra-day and inter-day tests [8] [6].
Linearity Ability to produce results proportional to analyte concentration [5]. Coefficient of determination (r²) ≥ 0.9990 over a specified range [8] [6].
LOD / LOQ Limit of Detection & Quantification [5]. LOD: ~0.04-0.08 µg/mL; LOQ: ~0.12-0.24 µg/mL (for reference) [6].
Robustness Resistance to deliberate, small changes in method parameters [5]. Consistent results with small variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH.

Workflow for Method Development & Validation

The following diagram outlines the key stages in the analytical method lifecycle, from initial definition to ongoing use.

Start Define Analytical Target Profile (ATP) A Select Analytical Technique (HPLC, UPLC-MS/MS) Start->A B Optimize Instrumental Conditions A->B C Preliminary Testing & Feasibility Check B->C D Full Method Validation C->D E Ongoing Routine Use & Monitoring D->E

Key Considerations for this compound

  • Technique Selection: For simple quantification, HPLC-UV/PDA is robust and cost-effective. For identifying this compound in a complex matrix (like a herbal formula) or confirming its structure, UPLC-Q-Orbitrap-MS is superior due to its high resolution and accurate mass measurement [3].
  • Polarity Switching: If using MS, consider a method that allows for rapid switching between positive and negative ionization modes. This can greatly expand the coverage of detected compounds in a sample, though glycosides like this compound are typically best detected in negative mode [3].
  • Phase-Appropriate Validation: The level of validation rigor can be phase-appropriate. Methods for early-stage research require less validation than those for late-stage clinical trials or commercial quality control [9].

References

Osmanthuside H LC/MS parameter optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core LC/MS Parameters for Osmanthuside H

The following table summarizes key parameters identified from research methods used to analyze this compound and related compounds [1] [2].

Parameter Category Specific Setting for this compound / Related Compounds General Recommendations & Rationale
Ionization Mode Electrospray Ionization (ESI), primarily in negative ion mode [2]. Negative mode is often preferred for glycosides. However, it is good practice to scout both positive and negative modes for optimal signal [3].
MS Mass Setting Precursor ion ([M-H]⁻) at m/z 431.1558 [2]. Use a pure standard to confirm the mass and identify characteristic adducts (e.g., [M+HCOO]⁻) [4].
MS/MS Fragmentation Major fragment ions observed at m/z 299 and m/z 119 [2]. The m/z 299 fragment results from the loss of an apiofuranosyl group (132 Da). These fragments are crucial for selective MRM transitions [2].
Chromatography Column C18 column (e.g., 100 mm × 2.1 mm i.d., 3 μm) [1]. Standard reversed-phase C18 columns are effective. Ensure the column is compatible with your mobile phase and flow rate.
Mobile Phase Water with 0.1% formic acid (A) and Acetonitrile (B) [1]. The addition of a volatile acid (e.g., 0.1% formic or acetic acid) improves peak shape and ionization [3] [5].
Gradient Elution From 12-15% B to 45% B over 20 minutes [1]. The optimal elution window for this compound must be determined empirically. A scouting gradient is a good starting point.
Flow Rate 0.2 mL/min [1].

Optimization Workflow and Troubleshooting

Optimizing a method involves systematically adjusting parameters. The following workflow outlines this process, and the subsequent FAQ addresses common problems.

Start Start: Prepare Pure Standard MS1 MS Optimization: - Confirm precursor ion (m/z) - Optimize declustering potential - Scout ionization polarity Start->MS1 MS2 MS/MS Optimization: - Identify product ions (m/z 299, 119) - Optimize collision energy MS1->MS2 LC LC Optimization: - Adjust gradient for retention - Optimize mobile phase - Fine-tune flow rate & temp MS2->LC Verify Method Verification: - Run calibration curve - Check peak shape & resolution LC->Verify

Frequently Asked Questions (FAQs)

Q1: I have a very low signal for this compound. What should I check?

  • Check Ionization Polarity: Confirm you are operating in negative ion mode, as this was reported for this compound [2]. Scouting both positive and negative modes is still recommended.
  • Optimize Source Parameters:
    • Sprayer Voltage/Position: A higher sprayer potential may be needed for aqueous mobile phases. Positioning the sprayer farther from the inlet can benefit polar compounds [3].
    • Gas Flow & Temperature: Ensure nebulizing and desolvation gas flows and temperatures are optimized for your specific LC flow rate and mobile phase composition [3].
  • Reduce Salt Contamination: Metal adducts (e.g., [M+Na]+) can suppress the desired signal. Use high-purity solvents and additives, and consider plastic vials instead of glass to minimize sodium leaching [3].
  • Check for Ion Suppression: Co-eluting matrix components can suppress ionization. Improve chromatographic separation or enhance sample clean-up to resolve this compound from interferences [6].

Q2: The chromatographic peak for this compound is broad or tailing. How can I improve it?

  • Optimize Mobile Phase pH: The addition of a volatile acid like 0.1% formic acid helps protonate residual silanols on the column, leading to a sharper, more symmetrical peak [1] [5].
  • Adjust Gradient Program: Ensure the compound is eluting at an appropriate organic solvent percentage. Shallow gradients around the elution point can improve resolution from other compounds [4] [6].
  • Control Column Temperature: Use a consistent, slightly elevated column temperature (e.g., 30-40°C) to improve peak shape and reproducibility [4].

Q3: What are the key fragments I should use for Multiple Reaction Monitoring (MRM) to confidently identify this compound?

  • Primary Transition (Quantifier): Use the most abundant and specific transition. For this compound, this is the loss of the apiosyl group: m/z 431 → 299 [2].
  • Secondary Transition (Qualifier): Use a second transition for confirmation. A suitable choice is the further fragmentation to m/z 119 [2].
  • Optimize CE: You must empirically optimize the collision energy for each of these MRM transitions to achieve the maximum response [4].

Detailed Experimental Protocol

This protocol is adapted from methods used to identify this compound in Ligustri Lucidi Fructus [2].

  • Sample Preparation

    • Prepare a standard solution of this compound in methanol at a concentration suitable for instrument sensitivity (e.g., 50 ppb to 2 ppm is a common starting range for optimization) [4].
    • For plant extracts (e.g., Osmanthus fragrans or Ligustrum species), dry and powder the plant material. Extract using 60-80% methanol with ultrasonic assistance for ~45 minutes. Filter the extract through a 0.22 µm membrane before injection [1].
  • Liquid Chromatography Conditions

    • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3 µm).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.
    • Gradient: Begin with 12-15% B, increase linearly to 45% B over 20 minutes.
    • Flow Rate: 0.2 mL/min.
    • Column Temperature: 30-40°C.
    • Injection Volume: 2 µL.
  • Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI).
    • Polarity: Negative mode.
    • Scan Mode: For initial identification, use Full Scan (e.g., m/z 100-1200) and Product Ion Scan (precursor m/z 431). For quantification, use MRM.
    • Ion Source Parameters: Use the table above as a starting point and optimize:
      • Ion Spray Voltage: -4500 V [1]
      • Source Temperature: 350°C [1]
      • Curtain Gas: 35 psi [1]
      • Nebulizer/Gas 1: 50 psi [1]
    • MRM Transitions & Collision Energy (CE):
      • Optimize declustering potential for m/z 431.
      • Optimize CE for transitions 431 → 299 and 431 → 119 [4] [2].

References

Troubleshooting Guide: Common Osmanthuside H Separation Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent challenges, their likely causes, and recommended solutions.

Problem Description Potential Causes Recommended Solutions
Poor Chromatographic Resolution Column selectivity mismatch; suboptimal mobile phase gradient; column degradation Use C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18) [1] [2]; optimize multi-step water/methanol or water/acetonitrile gradient with 0.1-0.5% formic/acidic acid [1] [3] [2]
Low Extraction Yield from Plant Material Inefficient extraction technique; incorrect solvent choice; inadequate particle size Use microwave-assisted extraction (MAE) with ethanol-water mixture [4]; optimize parameters (e.g., 450W, 50°C, 5min) [4]; ensure dried plant powder particle size of 0.105mm [4]
Weak Mass Spectrometry Signal Suboptimal ionization source parameters; ion suppression; inappropriate MS mode Use electrospray ionization (ESI) in negative ion mode for higher response [2]; optimize source parameters (capillary voltage, desolvation temperature) [3]
Inability to Identify Osmanthuside H Lack of reference standard; incorrect interpretation of MS/MS fragments Characterize by specific MS/MS fragments: precursor [M-H]- ion m/z 431, major fragment m/z 299 (loss of apiofuranosyl, 132Da), then m/z 119 (loss of glucoside) [2]
Low Recovery from Semi-Prep HPLC Overloading preparative column; inefficient fraction collection Use semi-prep Ascentis C18 column (10 µm, 250 x 212 mm) [1]; scale analytical gradient; use UV detection at characteristic wavelengths [1]

Frequently Asked Questions (FAQs)

  • What is the most effective technique for the initial extraction of this compound from plant matrixes like Ligustri Lucidi Fructus? Research indicates that Macrowave-Assisted Extraction (MAE) is highly effective. It offers advantages such as shorter irradiation times, lower solvent consumption, and reduced thermal degradation of compounds compared to conventional methods like maceration or Soxhlet extraction [4]. Optimal yields are often achieved using a binary mixture of ethanol and water [4].

  • How can I confidently identify this compound in a complex extract without a commercial standard? You can use tentative characterization by high-resolution mass spectrometry. Employ UHPLC-ESI-Q-TOF-MS, preferably in negative ion mode. Confirm the identity by matching the observed accurate mass of the precursor ion ([M-H]- at m/z 431.1558) and its key fragment ions (particularly m/z 299 and m/z 119) with data reported in the scientific literature [2].

  • My analytical LC-MS shows a peak for this compound, but I cannot isolate enough pure compound for further testing. What are my options? For purification, semi-preparative HPLC is the standard approach. You will need to scale up the analytical method to a larger column with the same stationary phase (e.g., C18). Pre-concentrate your extract and make multiple injections to collect sufficient material. The identity and purity of the collected fractions must be re-analyzed using your analytical LC-MS method [1].

Detailed Experimental Protocols

Protocol 1: UHPLC-ESI-Q-TOF-MS Identification and Characterization

This protocol is for identifying this compound in a complex mixture [1] [3] [2].

  • Sample Preparation: Dissolve the extract in 80% methanol to a concentration of ~5 mg/mL. Vortex, sonicate briefly, and filter through a 0.25 µm membrane before injection.
  • Chromatography:
    • Column: ACQUITY Premier BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
    • Gradient: Start at 2% B, increase to 98% B over 10-15 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 45°C.
    • Injection Volume: 10 µL.
  • Mass Spectrometry (Q-TOF):
    • Ionization Mode: ESI, Negative.
    • Scan Range: m/z 50 - 1200.
    • Capillary Voltage: -2000 V.
    • Desolvation Temperature: 500°C.
  • Data Analysis: Process data using software like Progenesis QI. Identify this compound by its accurate mass and characteristic MS/MS fragmentation pattern [2].
Protocol 2: Semi-Preparative HPLC Fractionation for Isolation

This protocol is for isolating pure this compound from a crude extract [1].

  • Sample Preparation: Prepare a concentrated solution (~50 mg/mL) of the extract in water or the starting mobile phase. Filter to remove particulates.
  • Preparative Chromatography:
    • Column: Ascentis C18 (10 µm, 250 x 212 mm) or equivalent.
    • Mobile Phase: (A) 0.5% Acetic acid in water; (B) Methanol.
    • Gradient: Develop a multi-step gradient based on the analytical method retention time, scaling up the run time as needed.
    • Detection: Use a UV-Vis detector, monitoring at a wavelength appropriate for phenylpropanoids (e.g., 280-330 nm).
  • Fraction Collection: Automatically collect the eluent corresponding to the retention time window of this compound over multiple runs.
  • Fraction Work-up: Pool the collected fractions and evaporate the solvent under reduced pressure (e.g., using a SpeedVac concentrator). Reconstitute the purified compound for validation and bioactivity testing.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, outline the core workflows for identifying and isolating this compound.

G Start Start: Crude Plant Extract Prep Sample Preparation Filter through 0.25 µm membrane Start->Prep UHPLC UHPLC Separation C18 Column, Water/Acetonitrile + 0.1% FA Gradient Prep->UHPLC MS Q-TOF-MS Analysis Negative ESI Mode, m/z 50-1200 UHPLC->MS Data Data Processing Peak Picking & Alignment MS->Data ID Tentative Identification Precursor m/z 431.16 → Fragment m/z 299 Data->ID Result This compound Identified in Extract ID->Result

Diagram 1: Analytical identification workflow for this compound using UHPLC-ESI-Q-TOF-MS.

G Start Start: Crude Plant Extract Prep Sample Preparation Concentrate to ~50 mg/mL and Filter Start->Prep SemiPrep Semi-Preparative HPLC C18 Column, Water/Methanol + 0.5% Acetic Acid Prep->SemiPrep Collect Fraction Collection Based on UV signal and analytical retention time SemiPrep->Collect Evap Solvent Evaporation Under Reduced Pressure (SpeedVac) Collect->Evap Validate Purity Validation Analytical LC-MS of collected fraction Evap->Validate Validate->Collect Impure Result Pure this compound Isolated Validate->Result

Diagram 2: Semi-preparative isolation workflow for obtaining pure this compound.

References

Osmanthuside H: Stability Overview & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H is a natural product isolated from plant sources like Fraxinus paxiana stem barks [1]. The table below summarizes key handling information:

Property Description / Value
Physical State Solid [1]
Recommended Storage -20°C [1]
Purity ≥95% (as determined by LC/MS-ELSD) [1]

Troubleshooting Guide & FAQs

Stored solution shows decreased purity or unexpected peaks in analysis.
  • Potential Cause 1: Chemical Degradation. Exposure to sub-optimal conditions can break down the compound.
  • Solution: Verify storage conditions. Ensure the solution is stored at -20°C or below and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the solution [1].
  • Potential Cause 2: Solvent Incompatibility. The solvent used may not be ideal for long-term stability.
  • Solution: Prepare fresh solution using a different solvent. Methanol is commonly used for preparing stock solutions of related compounds from Osmanthus fragrans [2].
Low recovery of this compound from plant material.
  • Potential Cause: Inefficient Extraction. Traditional methods may not effectively release the compound.
  • Solution: Optimize your extraction technique. Consider MA-DESE (Microwave-Assisted Deep Eutectic Solvent Extraction), a green and efficient method. A recommended solvent is lactic acid and glucose-based DES [3].

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis for Identification and Quantification

This method is adapted from research on Osmanthus fragrans roots, which contain compounds similar to this compound [2].

  • Sample Preparation:
    • Extract plant material (e.g., 0.1 g) using 60% methanol (e.g., 12 mL).
    • Use ultrasonic extraction for 45 minutes.
    • Filter the extract through a 0.22 μm membrane before injection [2].
  • Instrumentation and Conditions:
    • Column: Sepax BR-C18 (100 mm × 2.1 mm, 3 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.
    • Gradient: Start at 12-15% B, increase to 45% B over 20 minutes, then a wash at 95% B.
    • Flow Rate: 0.2 mL/min.
    • Detection: Use an MS/MS detector with Electrospray Ionization (ESI), typically in negative ion mode for such compounds [2].
Protocol 2: Green Extraction using MA-DESE

This modern method can improve extraction yield and stability for natural products [3].

  • DES Preparation: Prepare a natural deep eutectic solvent (DES) from lactic acid and glucose in a 5:1 molar ratio.
  • Extraction:
    • Mix the dried plant powder with the DES.
    • Use microwave-assisted extraction. Optimal conditions may vary, so testing parameters like microwave power and time is recommended [3].

Experimental Workflow and Decision Tree

To visualize the key processes for handling and troubleshooting this compound, the following diagrams outline the stability testing workflow and a decision-making path for common problems.

Start Start P1 Prepare Stock Solution Start->P1 P2 Aliquot & Store at -20°C P1->P2 P3 Perform HPLC-MS/MS P2->P3 P4 Analyze Chromatogram P3->P4 P5 Document Purity & Degradation P4->P5 End End P5->End

Problem Problem: Unusual Analysis Results Q1 Are storage conditions below -20°C and dark? Problem->Q1 Q2 Are there many freeze-thaw cycles? Q1->Q2 Yes A1 Adjust storage to -20°C and protect from light. Q1->A1 No Q3 Is extraction yield low? Q2->Q3 No A2 Create single-use aliquots to minimize cycles. Q2->A2 Yes A3 Use fresh solvent (e.g., methanol). Q3->A3 No A4 Optimize with MA-DESE (lactic acid/glucose DES). Q3->A4 Yes

Important Notes on Available Data

Please be aware that the information provided is based on the available scientific literature and has certain limitations:

  • Stability Data Gap: The available sources specify storage conditions for the solid compound but do not provide detailed quantitative data on its stability in various solutions over time [1].
  • Extrapolated Methods: The experimental protocols, particularly the HPLC-MS/MS method, are based on studies of closely related compounds from the same plant family [2]. You may need to optimize parameters like the mobile phase gradient for this compound specifically.

References

Osmanthuside H storage and handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H: Storage & Handling FAQs

Here are answers to common questions researchers have about handling this compound.

  • Q1: What are the recommended storage conditions for this compound? The supplier recommends storing this compound as a solid at -20°C [1].

  • Q2: What are the key factors that affect this compound stability? While specific studies on this compound are limited, its chemical class (phenylethanoid glycosides, or PhGs) is known to be unstable under certain conditions. Research on closely related compounds from the same plant source indicates that stability is primarily affected by three factors [2]:

    • Temperature: Higher temperatures significantly accelerate degradation.
    • pH: Stability decreases as pH increases (becomes more basic).
    • Light: Exposure to light hastens degradation compared to storage in the dark.
  • Q3: How should I troubleshoot rapid degradation of my this compound sample? If you are experiencing stability issues, verify your protocols against these best practices derived from PhG research [2]:

    • Confirm Storage Temperature: Ensure consistent storage at -20°C or lower and avoid repeated freeze-thaw cycles.
    • Check Solvent pH: If dissolved, use a slightly acidic buffer (e.g., pH 5.0-6.0) as PhGs degrade much faster at neutral to basic pH.
    • Minimize Light Exposure: Perform procedures under low-light conditions and store solutions in amber glassware.
    • Analyze Purity: Use LC-MS to check for degradation products like caffeic acid, which is a common breakdown product of related PhGs [2].

Stability Data for Related Phenylethanoid Glycosides

The following table summarizes quantitative stability data for acteoside and salidroside, two major PhGs from Osmanthus fragrans flowers. This data serves as a critical reference for understanding the stability behavior you can expect from this compound, which belongs to the same chemical family [2].

Table 1: Degradation Kinetics of Phenylethanoid Glycosides in Osmanthus fragrans Extract

Condition Compound Rate Constant (k × 10⁻³ day⁻¹) Half-Life (t₁/₂ in days)
4°C TPG (Total PhGs) 2.1 330.1
Acteoside 4.3 161.2
Salidroside 3.9 177.7
20°C TPG (Total PhGs) 6.3 110.0
Acteoside 11.3 61.3
Salidroside 7.8 88.8
50°C TPG (Total PhGs) 251.0 2.8
Acteoside 203.4 3.4
Salidroside 33.3 20.8
pH 5.0 (20°C) Acteoside 11.3 61.3
pH 9.0 (20°C) Acteoside 112.2 6.2
Dark (20°C) Acteoside 6.5 106.6
Light (20°C) Acteoside 14.6 47.5

> Key Insight: Note that acteoside degrades much faster than salidroside, primarily due to its more complex structure with an ester linkage. The stability of this compound will similarly depend on its specific functional groups [2].

Experimental Protocol: Assessing Compound Stability

For researchers needing to validate stability, here is a generalized methodology adapted from the degradation studies on PhGs [2]. You can use this as a template to design your own stability tests for this compound.

Aim: To determine the degradation kinetics of a compound under specific storage conditions (e.g., temperature, pH, light).

Workflow Overview: The diagram below outlines the key stages of the stability assessment protocol.

Materials:

  • Chemicals: High-purity this compound standard, appropriate buffers (e.g., pH 5.0, 7.0, 9.0), LC-MS grade solvents.
  • Equipment: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), controlled temperature incubators, amber glass vials.

Procedure:

  • Prepare Sample Solutions: Dissolve this compound in selected buffers. Aliquot into vials.
  • Apply Stress Conditions: Incubate aliquots under different stress conditions:
    • Thermal Stability: Place vials at 4°C, 20°C, 37°C, and 50°C in the dark.
    • pH Stability: Incubate solutions buffered at different pH levels (e.g., 5.0, 7.0, 9.0) at a constant temperature (e.g., 20°C).
    • Photostability: Expose one set of vials to light and keep an identical set in the dark as a control.
  • Sample at Time Intervals: Withdraw samples from each condition at predetermined time points (e.g., 0, 1, 3, 7 days).
  • Analyze by UPLC-QTOF-MS: Inject samples onto the UPLC-QTOF-MS system. Use a C18 column and a water-acetonitrile mobile phase gradient with 0.1% formic acid. Monitor the depletion of the parent compound and the formation of degradation products.
  • Data Processing:
    • Identify Degradation Products: Use high-resolution mass data to propose structures for major degradants by comparing their MS/MS fragmentation patterns to the parent compound [2] [3].
    • Calculate Kinetics: Plot the natural logarithm of the remaining this compound concentration against time. The slope of the linear fit is the first-order rate constant (k). Calculate the half-life using: t₁/₂ = ln(2)/k [2].

Key Insights for Researchers

  • Stability vs. Activity: Be aware that degradation can impact biological activity. Studies on PhGs show that their anti-hypoxia ability decreases as they degrade, though some breakdown products like caffeic acid may retain or even have slightly different activity profiles [2].
  • Metabolite Screening: Given that glycosides like this compound are often metabolized by intestinal flora, if your research involves oral administration, consider in vitro metabolism studies using intestinal bacteria or enzymes to identify potential metabolites, which could be the real active forms [3].

References

Osmanthuside H troubleshooting chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Related Compounds

The tables below summarize key experimental parameters from studies on phenolic glycosides in Osmanthus fragrans and a structural analogue, Osmanthuside H, from another plant.

Table 1: HPLC-MS/MS Analysis of Bioactive Components in Osmanthus fragrans Roots [1]

Parameter Specification
Instrumentation HPLC system coupled with an API4000 Qtrap mass spectrometer
Column Sepax BR-C18 (100 mm × 2.1 mm i.d., 3 μm)
Mobile Phase (A) Water with 0.1% formic acid; (B) Acetonitrile
Gradient 0–20 min: 15%–45% B; 20–25 min: 95% B; 25–35 min: 15% B
Flow Rate 0.2 mL/min
Injection Volume 2 μL
MS Detection Electrospray Ionization (ESI), negative ion mode
Sample Prep 0.1 g dried root powder extracted with 12 mL of 60% methanol via ultrasonic extraction for 45 min

Table 2: UPLC-MS/MS Conditions for a Related Glycoside (this compound) [2] This method was used for a different plant but can inform method development.

Parameter Specification
Instrumentation Waters Acquity UPLC I-Class system with tandem quadrupole MS
Column Waters XBridge C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 1:1 ratio of 1.0% acetic acid in water and 1.0% acetic acid in acetonitrile
Elution Isocratic
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection (PDA) 235 nm and 310 nm

Troubleshooting Common HPLC/UPLC Issues

The following workflow addresses general performance problems in liquid chromatography. Apply these steps to your analysis of this compound or related glycosides.

Key Principles for Troubleshooting [3] [4]:

  • Retention Factor (κ) and Selectivity (α): Calculate these values to diagnose problems. If κ changes but α remains constant, the issue is likely chemical (e.g., mobile phase error). If both κ and α change, it indicates a chemical change in the system. If κ remains constant while retention times change, it points to a flow rate problem [3].
  • Extra-Column Dispersion: This is a critical factor, especially with modern narrow-bore columns and UPLC systems. Dispersion of the analyte zone in tubing, injectors, and detector cells can significantly broaden peaks and reduce efficiency. Ensure your system components are optimized for the column dimensions you are using [4].
  • Preventive Practices: To avoid common issues, service instruments regularly, use a column oven for stable temperature, replace buffers weekly, and use a dedicated column for each method [3].

Stability Considerations for Phenolic Glycosides

While not specific to this compound, research on similar phenylethanoid glycosides (PhGs) like acteoside reveals critical stability factors [5]. These findings likely apply to this compound and can explain performance issues:

  • Degradation Kinetics: PhGs degrade following first-order reaction kinetics. The degradation rate increases with temperature, higher pH, and light exposure [5].
  • Recommended Storage: To preserve stability, store standard and sample solutions in the dark, at low temperatures (e.g., 4 °C), and at a slightly acidic pH [5].
  • Stability Validation: One study validated that marker compounds were stable in solution for at least 10 days at both room temperature and 4 °C [2]. You should conduct similar tests for this compound.

References

Osmanthuside H: Chemical Profile & Identification

Author: Smolecule Technical Support Team. Date: February 2026

You can use this basic chemical profile to confirm the identity of the compound you are working with.

Table 1: Chemical Identification Data for Osmanthuside H

Attribute Details
Chemical Name This compound [1]
IUPAC Name Information missing from search results
CAS Number 149155-70-4 [2]
Molecular Formula C19H28O11 [1]
Exact Mass ([M-H]⁻) 431.1558 [1]
Form Solid [2]
Source Isolated from stem barks of Fraxinus paxiana; also identified in Ligustrum lucidum and Osmanthus fragrans roots [2] [3] [1].

Experimental Protocols for Analysis

Here are detailed methodologies for identifying and quantifying this compound in plant extracts using HPLC-MS/MS, as cited in the literature.

Protocol 1: Identification via HPLC-ESI-Q-TOF-MS This method is suited for the initial characterization of this compound in a complex plant matrix [1].

  • Sample Preparation: Plant material is dried, smashed, and extracted with a suitable solvent like 80% methanol.
  • HPLC Conditions:
    • Column: C18 reversed-phase column.
    • Mobile Phase: A combination of (A) 0.1% formic acid in water and (B) acetonitrile, using a gradient elution.
    • Detection: Mass spectrometry in negative ion mode is recommended due to the higher response for this compound [1].
  • MS Analysis:
    • Technique: UHPLC-ESI-Q-TOF-MS.
    • Ion Mode: Electrospray Ionization (ESI) in negative mode.
    • Identification: The compound is identified by its precursor ion [M-H]⁻ at m/z 431.1558 and its characteristic MS² fragments at m/z 299.11, 149.05, 119.05, and 101.03 [1].

Protocol 2: Quantification via HPLC-MS/MS This method was developed for the simultaneous determination of bioactive components in Osmanthus fragrans roots and can be adapted for this compound [3].

  • Sample Preparation:
    • 0.1 g of dried and powdered plant root is mixed with 12 mL of 60% methanol.
    • The mixture undergoes ultrasonic extraction for 45 minutes.
    • The extracted sample is filtered through a 0.22 μm membrane.
  • HPLC-MS/MS Conditions [3]:
    • Column: Sepax BR-C18 (100 mm × 2.1 mm, 3 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile.
    • Gradient: Starts at 12% B, increasing to 45% B over 20 minutes.
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 2 μL.
    • Mass Spectrometer: Qtrap mass spectrometer with ESI source.
  • Method Validation: The method was validated for sensitivity and accuracy for similar compounds (acteoside, isoacteoside, oleuropein, and phillyrin) [3].

The workflow for the quantification protocol can be visualized as follows:

start Start with Plant Material step1 Dry and Powder Plant Material start->step1 step2 Ultrasonic Extraction with 60% Methanol step1->step2 step3 Filter through 0.22 μm Membrane step2->step3 step4 HPLC-MS/MS Analysis step3->step4 step5 Data Acquisition & Quantification step4->step5

Frequently Asked Questions

Q1: In which plant species has this compound been identified? It has been identified in several species, including Fraxinus paxiana, Ligustrum lucidum (processed fruit), and Osmanthus fragrans (roots) [2] [1] [3].

Q2: What is the recommended storage condition for a standard of this compound? The pure chemical standard should be stored at -20°C [2].

Q3: My HPLC-MS signal for this compound is weak. What could be the issue?

  • Check Ionization Mode: Ensure the mass spectrometer is set to negative ion mode, as it provides a higher response for this compound [1].
  • Review Sample Preparation: Confirm the extraction solvent (e.g., 60% methanol) and technique (ultrasonic extraction) are optimal for recovering the compound from your specific plant matrix [3].
  • Instrument Calibration: Verify that the MS instrument is properly calibrated to ensure sensitivity.

Troubleshooting Guide

Table 2: Common HPLC-MS/MS Issues and Solutions

Problem Possible Cause Suggested Solution
Poor Chromatographic Peak Shape Column degradation or incompatible mobile phase. Flush and re-condition the C18 column; ensure the mobile phase contains a modifier like 0.1% formic acid [3].
Low Extraction Recovery Inefficient extraction method or solvent. Optimize solvent concentration (e.g., 60-70% ethanol was effective for similar compounds); increase ultrasonic extraction time [4].
Inconsistent Quantitative Results Sample instability or instrument drift. Ensure samples are kept cool; use internal standards for correction; perform regular calibration checks.

References

Foundational Protocol for HPLC-UV Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

The core parameters for validating an HPLC method are well-established. The following table summarizes the key elements you should include in your protocol, based on general validation principles [1].

Validation Parameter Description & Methodology Typical Acceptance Criteria
Specificity Ability to measure analyte accurately despite potential interference. Check via blank, placebo. Confirm separation of all peaks (e.g., forced degradation studies). No interference from blank, placebo, or known impurities. Peak purity passed (e.g., via PDA or MS).
Accuracy (% Recovery) Closeness of test results to the true value. Spiking analyte into placebo at multiple levels (e.g., 80%, 100%, 120% of target). Recovery: 98–102%. RSD ≤ 2.0%.
Precision (Repeatability) Consistency of results under the same operating conditions. Analyze multiple preparations (n=6) of a homogeneous sample. Assay RSD ≤ 2.0%.
Linearity & Range Ability to produce results proportional to analyte concentration. Prepare & analyze standard solutions at 5+ concentration levels across the specified range. Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) Lowest detectable amount of analyte. Based on signal-to-noise ratio (≈ 3:1) or LOD=3.3(SD/S). Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) Lowest quantifiable amount with suitable precision/accuracy. Based on signal-to-noise ratio (≈ 10:1) or LOQ=10(SD/S). Signal-to-noise ratio ≥ 10. Precision RSD ≤ 5%, Accuracy 80-120%.

Adapting a Protocol for Osmanthuside H

Since a direct protocol for this compound is unavailable, you can adapt a published method for a similar compound. A recent study details a validated HPLC-UV method for trans-p-hydroxycinnamic acid and its esters, which share structural similarities with this compound as plant-based phenolic compounds [2].

Optimized Chromatographic Conditions from Literature [2]:

  • Column: C-18 (4.6 mm × 250 mm, 5 µm)
  • Mobile Phase: Methanol - 0.1% acetic acid in water (40:60, v/v)
  • Flow Rate: 1.0 mL·min⁻¹
  • Detection Wavelength: 310 nm
  • Injection Volume: Typically 10-20 µL (to be established)
  • Temperature: 30 °C

This method can serve as a starting point for developing and validating an assay for this compound. You would need to adjust the chromatographic conditions (e.g., mobile phase ratio, gradient) to achieve optimal separation for your specific compound.

Frequently Asked Questions & Troubleshooting

Here are common HPLC issues and solutions, framed in a Q&A format for your support center.

Q1: Why is my peak shape tailing?

  • Cause: Secondary interaction with active silanol groups on the stationary phase.
  • Solution: Use a mobile phase with a lower pH or add a masking agent like triethylamine. Ensure the column is not overloaded or contaminated.

Q2: How can I improve the resolution between two closely eluting peaks?

  • Cause: The selectivity of the current method is insufficient.
  • Solution: Adjust the mobile phase composition (organic solvent ratio or pH) or use a column with different selectivity (e.g., C8 instead of C18). A shallower gradient can also help.

Q2: My recovery rates are consistently outside the 98-102% range. What should I check?

  • Sample Preparation: Verify the accuracy of weighing, pipetting, and dilution steps. Ensure the sample is fully dissolved and stable in the chosen solvent.
  • Standard Solution: Check the purity and concentration of your reference standard. Confirm the standard is properly stored and within its expiry date.
  • Instrument Calibration: Ensure the HPLC system, particularly the autosampler injection volume and the UV detector, is properly calibrated [3].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for developing and validating an analytical method, which can be adapted for this compound.

Start Method Development A Chromatographic Condition Setup Start->A B Specificity Test A->B C Forced Degradation Studies B->C D Linearity & Range C->D Define Range E Accuracy & Precision D->E F LOD/LOQ Determination E->F G Robustness Testing F->G End Final Validated Method G->End

Key Takeaways for Your Support Center

  • Leverage Existing Frameworks: The validation parameters and acceptance criteria from general guidelines [1] are directly applicable to creating a protocol for this compound.
  • Adapt from Similar Compounds: The specific HPLC conditions developed for trans-p-hydroxycinnamic acid [2] provide an excellent, scientifically valid starting point for your own method development.
  • Structure for Usability: Presenting information in clear tables and a logical workflow diagram, as shown above, will help researchers and scientists quickly find and apply the information.

References

Troubleshooting Guide: Improving Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core parameters you can adjust to enhance peak resolution in HPLC analyses. Always change one parameter at a time to accurately assess its effect [1].

Parameter to Adjust Effect on Resolution How to Adjust
Sample Preparation [2] [1] Removes particulates and impurities that can cause column clogging, peak broadening, and tailing. Use filtration, solid-phase extraction, or liquid-liquid extraction to clean the sample.
Mobile Phase Composition [3] [1] Alters analyte retention (k) and selectivity (α); most powerful way to change band spacing. Adjust the organic solvent ratio (e.g., Acetonitrile, Methanol), pH, or buffer strength. Change the type of organic modifier (e.g., from ACN to MeOH) for significant selectivity shifts [3].
Column Selection [3] [1] A column with higher efficiency (N) produces sharper peaks. Different chemistries alter selectivity (α). Use columns with smaller particle sizes (e.g., 1.7-2.7 µm) or solid-core particles. Test different bonded phases (e.g., C18, C8, phenyl).
Flow Rate [1] Lower flow rates generally improve resolution by allowing more time for separation, but increase run time. Decrease the flow rate to narrow peaks and improve resolution, or increase it to shorten run time at the potential cost of resolution.
Injection Volume [1] Excessive volume causes "mass overload," leading to peak fronting and decreased resolution. For a 1 µg/µL sample, inject 1-2% of the total column volume. Reduce concentration or volume if overloading occurs.
Column Temperature [3] [1] Higher temperatures increase efficiency (N) and can change selectivity (α), especially for ionizable compounds. Increase temperature for faster analysis and higher efficiency (40-90°C, check column/sample stability). Lower it to increase retention.

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches to method development and optimization.

Protocol for Method Scouting and Optimization

This systematic approach is recommended when starting without an established method [2].

  • Step 1: Sample Preparation Prepare a stock solution of Osmanthuside H in a suitable solvent (e.g., methanol). Dilute to an appropriate concentration and filter through a 0.22 µm or 0.45 µm membrane to remove particulates [2] [1].

  • Step 2: Initial Method Scouting Screen different columns and mobile phases to find a promising starting condition.

    • Columns: Automate the process by testing 3-4 columns with different chemistries (e.g., C18, C8, Phenyl) using a column switching valve [2].
    • Mobile Phase: For reversed-phase chromatography, start with a generic gradient, for example, from 5% to 95% organic solvent (acetonitrile or methanol) in water (with 0.1% formic acid) over 10-20 minutes [2].
  • Step 3: Optimize Mobile Phase Selectivity If peaks are still overlapping, change the organic modifier to alter selectivity. Use Figure 4 from the search results to estimate equivalent solvent strengths [3]. For example:

    • If initial separation used 50% Acetonitrile, try 57% Methanol or 35% Tetrahydrofuran for a similar analysis time but potentially different peak spacing [3].
  • Step 4: Fine-tune the Separation Once a baseline separation is achieved, fine-tune other parameters:

    • Adjust the gradient profile to optimize the balance between resolution and run time.
    • Modify the column temperature within a stable range (e.g., 30-60°C) to further improve efficiency or change selectivity [3] [1].
    • Optimize the flow rate and injection volume for the best signal-to-noise ratio and peak shape [1].
Protocol for Changing Organic Modifier

This specific protocol is highly effective for resolving co-eluting peaks [3].

  • Principle: Changing the type of organic solvent in the mobile phase (e.g., from acetonitrile to methanol) is one of the most powerful ways to alter the relative retention (α) of compounds, which can separate overlapping peaks [3].

  • Procedure:

    • Establish Baseline: Perform an initial run with your current mobile phase (e.g., Acetonitrile/Water) and note the retention time and resolution of the target peaks.
    • Estimate New Solvent Strength: Refer to a solvent strength chart (see the conceptual diagram below). For example, to maintain similar retention times when switching from Acetonitrile to Methanol, a higher percentage of Methanol is typically needed [3].
    • Prepare New Mobile Phase: Prepare the new mobile phase (e.g., Methanol/Water) at the estimated strength. Ensure the aqueous portion's pH and buffer concentration are consistent.
    • Equilibrate the Column: Flush the HPLC system and equilibrate the column with the new mobile phase thoroughly until a stable baseline is achieved.
    • Analyze and Compare: Inject the sample and compare the new chromatogram to the original. Assess the resolution between previously co-eluting peaks.

The following diagram illustrates the logical workflow for this troubleshooting process.

HPLC Troubleshooting Workflow Start Start: Poor Peak Resolution CheckSample Check Sample Preparation Start->CheckSample ResolutionOK Resolution OK? CheckSample->ResolutionOK Sample Clean CheckMobilePhase Adjust Mobile Phase (Change %B or pH) CheckMobilePhase->ResolutionOK ChangeModifier Change Organic Modifier (e.g., ACN → MeOH) ChangeModifier->ResolutionOK CheckColumn Change Column (Smaller particles / New chemistry) CheckColumn->ResolutionOK OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeTempFlow->ResolutionOK ResolutionOK->CheckMobilePhase No ResolutionOK->ChangeModifier No ResolutionOK->CheckColumn No ResolutionOK->OptimizeTempFlow No End Method Validated ResolutionOK->End Yes

Key Principles and Frequently Asked Questions (FAQs)

Q1: What is the most critical first step if I have poor resolution? Always start by checking your sample preparation. Injected samples must be free of particulates that can clog the column frit and cause peak broadening and irreproducible retention times [2] [1]. Proper sample cleaning is the simplest way to prevent many common issues.

Q2: I've adjusted the mobile phase ratio and it didn't work. What's the next most powerful change? Changing the type of organic modifier (e.g., from acetonitrile to methanol or tetrahydrofuran) is one of the most effective ways to alter peak spacing (selectivity, α) and resolve co-eluting peaks [3]. This approach often produces more dramatic results than simply adjusting the ratio of a single solvent.

Q3: How does column temperature affect my separation? Increasing the column temperature reduces mobile phase viscosity, which increases the diffusion rate of analytes. This leads to higher column efficiency (N), resulting in sharper peaks and better resolution [3]. It can also change the selectivity for ionizable compounds [1].

References

Chemical Identity & Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H is a natural product isolated from plant sources like the stem barks of Fraxinus paxiana [1]. The table below summarizes its key identifiers and established handling parameters.

Property Description / Value
CAS Number 149155-70-4 [1]
Molecular Formula C₁₉H₂₈O₁₁ [2] [1]
Physical Form Solid [1]
Recommended Storage -20°C [1]
Assay/Purity ≥95% (as determined by LC/MS-ELSD) [1]
Safety Notes Signal word: "Warning". Classified as an eye irritant (Eye Irrit. 2) [1].

Experimental Workflow for Stability

The following diagram outlines a general experimental workflow for handling this compound, incorporating the guidelines above to minimize decomposition.

Start Handling Start Handling Storage Condition Storage at -20°C Start Handling->Storage Condition Sample Preparation Work Quickly in Low Temps Storage Condition->Sample Preparation Solution Prep Use Stable Solvents & Inert Atmosphere Sample Preparation->Solution Prep Analysis & Monitoring LC-MS Analysis (Confirm Purity ≥95%) Solution Prep->Analysis & Monitoring Document Parameters Record Time, Temp, & Solvent Analysis & Monitoring->Document Parameters

Frequently Asked Questions

  • What is the confirmed chemical structure of this compound? The structure is confirmed by its SMILES and InChI identifiers. You can use these to verify the compound's structure in chemical databases or modeling software [1].

    • SMILES: OC[C@@]1(O)CO[C@@H](OC[C@H]2O[C@@H](OCCc3ccc(O)cc3)[C@H](O)[C@@H](O)[C@@H]2O)[C@@H]1O
    • InChIKey: IVRQZYXJBVMHCW-OTCFHACESA-N
  • The purity of my this compound is below 95%. What should I do? A purity below the recommended 95% indicates potential decomposition or initial impurity. Immediately check your storage conditions to ensure the compound has been kept at -20°C. Review your handling logs to minimize the time the compound spends at room temperature during experiments. If the problem persists, consider using purification techniques like preparatory-scale HPLC.

  • Are there any specific safety concerns I should be aware of? Yes. This compound carries a safety warning and is classified as Eye Irritant 2 [1]. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, when handling this compound.

A Path for Further Research

The stability of natural products like this compound under various experimental conditions (e.g., different solvents, pH levels, or temperatures) is an active area of research. To develop more specific stabilization protocols, you can:

  • Conduct Stability Studies: Use the LC-MS analysis method mentioned in the certificate of analysis to design your own experiments. Test how purity changes over time under different storage and handling conditions you use in your lab.
  • Consult Broader Literature: Search for scientific papers on the handling of similar glycosidic compounds. The decomposition pathways and stabilization strategies for molecules with related chemical structures can often be applied by analogy.

References

Current Production Methods and Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary approaches for obtaining Osmanthuside H and their associated limitations for scaling up.

Production Method Description Key Challenges for Scaling
Plant Extraction [1] Isolating the compound from medicinal plants like Cistanche deserticola. Low natural abundance; host-dependent growth of source plants; complex purification from similar compounds [1] [2].
Chemical Synthesis Building the molecule through synthetic organic chemistry. Structurally complex, making complete chemical synthesis impractical [2].
Enzymatic Synthesis [3] Using the enzyme β-acuminosidase to attach a disaccharide to tyrosol. Produces a mixture of regioisomers (this compound and others), making separation difficult; yield reported at ~58% for the mixture [3].
Microbial Production [2] Engineering yeast (Saccharomyces cerevisiae) to produce compounds via fermentation. Entire biosynthetic pathway for similar compounds (e.g., echinacoside) is still being deciphered and engineered; titers currently low (mg/L range) [2].

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from research that successfully produced a mixture containing this compound using a commercial diglycosidase [3].

1. Reaction Setup

  • Enzyme: Use a commercial glycosidase mixture from Penicillium multicolor (e.g., Aromase H2). This cocktail contains β-acuminosidase activity without significant β-apiosidase activity, which is crucial for the reaction [3].
  • Glycosyl Donor: 4-Nitrophenyl β-acuminoside. This acts as both the diglycosyl donor and a chromogenic probe.
  • Acceptor Substrate: Tyrosol (4-(2-Hydroxyethyl)phenol).
  • Reaction Conditions: Follow the hydrolysis conditions recommended by the enzyme producer. The reaction is not chemoselective and will yield a mixture of regioisomers [3].

2. Analysis and Identification

  • Analytical Technique: Employ Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (e.g., Q-TOF-MSE) for separating and identifying the reaction products.
  • Expected Outcome: The reaction will produce two main diglycosides:
    • This compound: Tyrosol β-acuminoside (desired product).
    • Regioisomer Tacu2: 4-(2-hydroxyethyl)phenyl β-acuminoside.
  • Note: The research notes that these two isomers are challenging to separate from each other [3].

FAQs and Troubleshooting

Q1: What is the biggest hurdle in scaling up the enzymatic production of pure this compound? The primary issue is product separation. The enzymatic reaction using Aromase H2 and tyrosol produces a nearly 1:1 mixture of this compound and its regioisomer (Tacu2). Current literature indicates that these compounds are extremely difficult to separate, presenting a major bottleneck for obtaining a pure final product [3].

Q2: Are there any emerging technologies that could solve these scaling problems? Yes, microbial metabolic engineering is a highly promising alternative. Researchers are working on deciphering the complete biosynthetic pathway of related phenylethanoid glycosides (like echinacoside) in plants. Once understood, these pathways can be engineered into microorganisms like yeast. This approach allows for de novo production through fermentation, which is inherently more scalable than plant extraction or complex enzymatic synthesis. While still in development, this method has been successfully demonstrated for echinacoside, achieving titers of 7.52 ± 1.42 mg/L in engineered yeast [2].

Q3: Why not just extract more this compound from its natural plant source? Scaling plant extraction is difficult due to low natural yields and biological constraints. The plant Cistanche deserticola, a known source of such compounds, is a parasitic desert plant with host-dependent growth, making large-scale cultivation challenging. Furthermore, the concentration of any specific compound like this compound within the plant is inherently low and can be variable [1] [2].

Research Pathways for Scaling Up Production

The following diagram illustrates the two main research pathways for producing this compound, highlighting the key steps and challenges involved in scaling.

cluster_path1 Path 1: Enzymatic Synthesis cluster_path2 Path 2: Microbial Fermentation Start Start: Production Goal P1Step1 Obtain enzyme (e.g., Aromase H2) Start->P1Step1 P2Step1 Decipher biosynthetic pathway in plants Start->P2Step1 P1Step2 React with Tyrosol and glycosyl donor P1Step1->P1Step2 P1Step3 Obtain isomeric mixture P1Step2->P1Step3 P1Hurdle Separation of this compound from its regioisomer is difficult P1Step3->P1Hurdle P1End Scalability Challenge P1Hurdle->P1End P2Step2 Engineer pathway into microbe (e.g., Yeast) P2Step1->P2Step2 P2Step3 Optimize fermentation for high yield P2Step2->P2Step3 P2Hurdle Low current titers (~7.5 mg/L for Echinacoside) P2Step3->P2Hurdle P2End Promising but Needs Further R&D P2Hurdle->P2End

References

Osmanthuside H biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Current Information Status

The available scientific literature primarily details the biological activities and biosynthesis of compounds structurally related to Osmanthuside H, particularly within the phenylethanoid glycosides (PhGs) family [1] [2]. Key compounds frequently studied for their potent biological effects include verbascoside (also known as acteoside) and echinacoside [2]. Osmanthuside A and Osmanthuside B are identified as biosynthetic intermediates in the verbascoside pathway [1]. While this suggests that this compound likely shares some bioactive properties with this group, direct comparative data on this compound is not available in the current search results.

A Proposed Path for Your Research

Given the lack of direct data, here is a strategic approach you can take to gather the information you need:

  • Explore Specialized Scientific Databases: To find dedicated studies on this compound, you should query professional databases like PubMed, SciFinder, or Web of Science. Using its precise chemical registry number (e.g., from PubChem) will yield the most accurate results.
  • Leverage Knowledge of Related Compounds: The established bioactivities of verbascoside and other PhGs provide a strong foundation for hypothesizing potential activities for this compound. The table below summarizes the common biological activities reported for these related compounds, which are often the focus of comparison [1] [2].
Compound/Class Reported Biological Activities (Based on related research)
Verbascoside (Acteoside) Antioxidant, anti-inflammatory, antimicrobial, neuroprotective, hepatoprotective [1] [2].
PhGs (General Class) Anti-tumor, anti-aging, memory enhancement, immune improvement, regulation of bone and fat metabolism [2].
Osmanthuside A & B Known biosynthetic intermediates for verbascoside [1].
  • Utilize Relevant Experimental Methods: When you find specific data on this compound, the methodologies cited in the search results can serve as a reference for evaluating the experimental evidence. Key techniques used in this field include:
    • HPLC-MS/MS: For identifying and quantifying compounds in plant extracts or biological samples [3].
    • In vitro enzymatic assays: For elucidating biosynthetic pathways [1].
    • Network pharmacology analysis: To predict the therapeutic material basis and mechanisms of action by constructing compound-target networks [3].
    • Cell-based assays and animal models: Used to validate specific activities like neuroprotection or anti-inflammatory effects [2].

Key Signaling Pathway Research Workflow

Research into a compound's biological activity, especially for drug development, often involves studying its effects on signaling pathways. The following diagram outlines a general experimental workflow you might encounter or follow, adapted from methodologies used in pathway analysis [4] [5].

Start Start: Identify Compound (e.g., this compound) A1 1. Gene/Protein Expression Microarray, RNA-Seq Start->A1 A2 2. Data Normalization & Pre-processing A1->A2 A3 3. Map Data to Signaling Pathways (KEGG, Reactome) A2->A3 A4 4. Calculate Pathway/Circuit Activation Probabilities A3->A4 A5 5. Identify Significantly Impacted Pathways A4->A5 A6 6. Generate Mechanism-Based Biomarkers & Hypotheses A5->A6 End End: Design Functional Validation Experiments A6->End

This workflow shows how gene expression data can be recoded into probabilities of signaling pathway or circuit activation, helping to generate testable hypotheses about a compound's mechanism of action [4] [5].

I hope this structured overview, while not containing the specific comparison you requested, provides a valuable framework and starting point for your research into this compound.

References

Osmanthuside H analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Related Compounds

Osmanthuside H belongs to a class of compounds often found in traditional Chinese medicines, and analytical methods for its structural relatives can serve as excellent starting points. The table below summarizes key parameters from a validated method for a similar compound and general guidelines for validation.

Compound / Guideline Analytical Technique Key Validation Parameters & Results Source/Reference

| trans-p-Hydroxycinnamic Acid & Esters | HPLC-UV | Linearity: ( r^2 = 1.000 ) (11.0–352.0 μg·mL⁻¹) LOD/LOQ: 2.00 / 6.07 μg·mL⁻¹ Precision (RSD): < 2% (intra- & inter-day) Accuracy (% Recovery): 103.3% ± 1.1% | [1] | | Cistanche Phenylethanoid Glycosides | LC/Q-TOF-MS/MS | Technique: Highly specific for complex plant extracts. Application: Used to identify active compounds like echinacoside, acteoside, and osmanthuside B via fingerprinting and correlation analysis. | [2] | | General Validation (ICH Q2(R1)) | All Techniques | Parameters: Specificity, Accuracy, Precision, Linearity, Range, LOD, LOQ, Robustness. Purpose: Ensures method is suitable for its intended use. | [3] [4] |

Proposed Workflow for Method Development & Validation

Based on the gathered information, here is a proposed workflow for developing and validating an analytical method for this compound.

Detailed Experimental Protocols

Here are detailed methodologies for the key validation experiments, based on general principles and the specific example from the search results [1] [3] [4].

  • 1. Specificity/Selectivity

    • Objective: To confirm that the method can unequivocally assess this compound in the presence of other sample components (like excipients, impurities, or plant extract matrix).
    • Protocol: Inject blanks (solvent), placebo (formulation without this compound), standard solution, and the sample solution. The peak for this compound should have baseline resolution from any other peaks, and no interference should be observed at the same retention time in the blank or placebo chromatograms [3].
  • 2. Linearity and Range

    • Objective: To demonstrate that the analytical procedure produces results directly proportional to the concentration of this compound.
    • Protocol: Prepare a minimum of five standard solutions at different concentrations, spanning the expected range (e.g., 50-150% of the target concentration). Inject each solution in triplicate and plot the mean peak response against concentration. Calculate the regression line and correlation coefficient (( r^2 )). A value of ( r^2 > 0.999 ) is typically expected for a good linear relationship [1] [4].
  • 3. Accuracy (Recovery)

    • Objective: To establish the closeness of test results to the true value.
    • Protocol: Perform a recovery study by spiking a known amount of this compound reference standard into a placebo or pre-analyzed sample at three levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage recovery of the added analyte. The mean recovery should be close to 100% (e.g., 98-102%) [1] [4].
  • 4. Precision

    • Objective: To measure the degree of agreement among individual test results.
    • Protocol:
      • Repeatability: Analyze six independent samples from the same homogeneous lot at 100% of the test concentration. The Relative Standard Deviation (RSD) of the results should typically be less than 2% [1].
      • Intermediate Precision: Have a second analyst perform the same analysis on a different day or with a different instrument. The combined RSD from both sets of results demonstrates the method's reliability within the same laboratory [4].
  • 5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Objective: To determine the smallest amount of this compound that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
    • Protocol: Based on signal-to-noise ratio, an LOD is typically determined at a ratio of 3:1, and LOQ at 10:1. Alternatively, these can be calculated from the standard deviation of the response and the slope of the calibration curve (( \text{LOD} = 3.3\sigma/S ), ( \text{LOQ} = 10\sigma/S )) [3] [4].
  • 6. Robustness

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
    • Protocol: Deliberately introduce small changes in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), or using a different column batch. The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within specified limits [4].

Pathways for this compound Analysis

The following diagram summarizes the two main analytical pathways you can consider, based on your project's goals and available instrumentation.

Start Analysis Goal HPLC HPLC-UV/PDA Start->HPLC Quantification in   MS LC-MS (/MS) Start->MS Identification or   UseCase1 Use Case: Routine Quantification (Stability testing, content uniformity) HPLC->UseCase1 UseCase2 Use Case: Complex Matrix Analysis (Impurity identification, metabolite studies) MS->UseCase2 Pros1 Pros: Cost-effective, robust,    widely available UseCase1->Pros1 Pros2 Pros: High specificity and sensitivity,    provides structural confirmation UseCase2->Pros2

References

Understanding Osmanthuside H and Analytical Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Osmanthuside H is a phenylethanoid glycoside found in plants like Zanthoxylum schinifolium and Cistanche species [1] [2]. This class of compounds is often studied for its biological activities. While your requested topic uses a specific technique (qNMR), current research on such compounds frequently employs techniques like HPLC and LC-MS/MS for quantification [1].

The table below summarizes the general characteristics of this compound and common analytical techniques for comparison.

Aspect Description
Compound Class Phenylethanoid Glycoside (PhG) [1] [2]
Reported Sources Zanthoxylum schinifolium seeds, Cistanche species [1] [2]
Common Analytical Techniques High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [1]
Alternative Technique Quantitative NMR (qNMR) - A primary method for purity assignment and quantification using a calibrated internal standard.

Proposed Workflow for qNMR Method Validation

If you were to develop a qNMR method for this compound, the experimental protocol would need to be established and validated. The following diagram outlines a potential workflow for this process.

G cluster_1 cluster_2 Start Start: qNMR Method Development S1 Sample Preparation Start->S1 S2 NMR Data Acquisition S1->S2 P1 Weigh this compound sample S3 Data Processing & Analysis S2->S3 S4 Method Validation S3->S4 End Report Quantitative Result S4->End V1 Linearity & Range P2 Add internal standard (e.g., maleic acid) P1->P2 P3 Dissolve in deuterated solvent P2->P3 V2 Precision (Repeatability) V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Limit of Quantification (LOQ) V3->V4 V5 Robustness V4->V5

The key parameters to evaluate in a qNMR validation, which would form the basis of your comparison table, are summarized below.

Validation Parameter Experimental Protocol & Objective
Specificity Ensure the NMR signal (e.g., a specific proton) used for quantification is well-resolved from signals of impurities and the internal standard.
Linearity & Range Prepare a series of samples with varying analyte-to-standard ratios. The objective is to demonstrate that the method response is directly proportional to the concentration of this compound.
Precision Analyze multiple independent preparations of the same sample. The goal is to prove the method yields consistent results, expressed as %RSD (Relative Standard Deviation).
Accuracy Perform a recovery study by spiking a known amount of pure this compound into a sample matrix. Measures how close the measured value is to the true value.
Limits of Quantification Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy.

A Path Forward for Your Research

To create the comparison guide you need, I suggest these steps:

  • Consult specialized databases: Search in-depth repositories like the NMRShiftDB, Human Metabolome Database (HMDB), or scientific publications focused on natural product analysis using "quantitative NMR" or "qNMR" as key search terms.
  • Review general qNMR guidelines: Official pharmacopoeias (like USP or Ph. Eur.) and organizations like the International Conference on Harmonisation (ICH) provide formal guidelines for analytical method validation that can be adapted for qNMR [1].
  • Compare with other techniques: As noted in the search results, HPLC and LC-MS/MS are widely used [1]. A strong guide would objectively compare the pros and cons of qNMR against these established methods in terms of cost, specificity, and the need for identical reference standards.

References

Osmanthuside H cross-species occurrence validation

Author: Smolecule Technical Support Team. Date: February 2026

Key Techniques for Validation

The studies I found rely on advanced analytical techniques to identify and quantify plant metabolites. The following table summarizes the core methodologies applicable to validating the presence of a compound like Osmanthuside H across different species.

Technique Primary Role in Metabolite Analysis Example from Search Results
UHPLC-HRMS / UPLC-Q-TOF-MSE Separates complex extracts and provides high-resolution mass data for precise compound identification [1] [2]. Used for untargeted metabolomics of Ligustrum vulgare, identifying 114 metabolites [1].
Multivariate Statistical Analysis Compares metabolic profiles across many samples to find significant variations [3] [2]. Used to distinguish raw and processed Cistanche deserticola based on metabolite differences [2].
Orthogonal Verification Using two independent methods (e.g., genetics and metabolomics) to confirm species or compound identity [4]. Proposed using DNA barcoding and NMR metabolite fingerprinting to verify flower species ingredients [4].

The general workflow for identifying and comparing a specific metabolite like this compound across species would involve the stages shown below.

Start Start: Plant Material Collection Step1 Metabolite Extraction Start->Step1 Step2 Instrumental Analysis (UHPLC-HRMS) Step1->Step2 Step3 Data Processing and Compound Annotation Step2->Step3 Step4 Statistical Comparison (Multivariate Analysis) Step3->Step4 Step5 Orthogonal Verification (e.g., NMR, Genomics) Step4->Step5 End Validation Conclusion Step5->End

Suggested Experimental Protocol

If you were to conduct your own cross-species validation study for this compound, you would need to adapt a detailed experimental protocol. Here is a generalized outline based on the methodologies found in the search results:

  • Sample Preparation:

    • Collect plant material from different Osmanthus species and tissues (e.g., flowers, leaves) [1] [3].
    • Lyophilize (freeze-dry) samples and homogenize them into a fine powder.
    • Extract metabolites using a suitable solvent like aqueous methanol or ethanol (e.g., 70% EtOH, 50% MeOH) via maceration and ultrasonication [1] [2].
  • Instrumental Analysis - UHPLC-HRMS:

    • Chromatography: Use a C18 column with a water-acetonitrile gradient, both acidified with formic acid, for optimal separation [1] [2].
    • Mass Spectrometry: Operate the HRMS in negative ionization mode. Data-Dependent Acquisition (DDA) or MSE (a mode that collects precursor and fragment ion data simultaneously) is used to obtain high-resolution mass data for both parent and fragment ions [1] [2].
  • Data Processing and Validation:

    • Process raw data using software (e.g., Compound Discoverer, UNIFI) to align peaks, identify features, and annotate compounds [1] [2].
    • Identify this compound: Annotate by matching the observed accurate mass and MS/MS fragmentation spectrum against a standard if available. Without a standard, matching against theoretical mass and published fragmentation patterns from literature or databases provides a putative identification [1].
    • Perform statistical analysis using PCA (Principal Component Analysis) or OPLS-DA (Orthogonal Projections to Latent Structures Discriminant Analysis) to compare metabolite profiles and confirm which species/tissues contain the target compound [2].

References

Osmanthuside H stability compared to similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Reference Phenylethanoid Glycosides

The following table summarizes quantitative stability data for acteoside and salidroside, two major phenylethanoid glycosides found in Osmanthus fragrans. This data, derived from a forced degradation study, can provide a benchmark for understanding the stability of compounds in the same class as Osmanthuside H [1].

Compound Storage Condition Degradation Kinetics Rate Constant (k × 10⁻³ day⁻¹) Half-Life (t₁/₅, days) Main Degradation Products
Acteoside (in extract) 50°C, Dark First-order 203.4 3.4 Verbasoside, Caffeic acid, Isoacteoside [1]
Acteoside (in extract) 20°C, pH 9.0 First-order 42.9 16.2 Verbasoside, Caffeic acid, Isoacteoside [1]
Acteoside (standard) 50°C, Dark First-order 28.5 24.3 Verbasoside, Caffeic acid, Isoacteoside [1]
Salidroside (in extract) 50°C, Dark First-order 33.3 20.8 Tyrosol [1]
Salidroside (in extract) 20°C, pH 9.0 First-order 8.9 77.9 Tyrosol [1]

Key Stability Insights: The study concluded that acteoside is significantly less stable than salidroside under the same conditions, which the authors attributed to acteoside's more complex structure featuring a disaccharide and an ester linkage that is prone to hydrolysis [1]. Stability decreases for both compounds with increasing temperature, higher pH, and light exposure [1].

Experimental Protocol for Stability Assessment

The quantitative data in the table above was generated using the following methodology, which can be adapted for testing this compound [1]:

  • Sample Preparation: Osmanthus flower extracts (OFE) or compound standards were dissolved in appropriate solutions with pH adjusted between 5.0 and 9.0. Samples were stored under various conditions, including different temperatures (4°C to 80°C) and under light or dark conditions.
  • Stress Conditions: Stability was evaluated over time (up to 90 days) under thermal stress (4°C, 20°C, 37°C, 50°C, 80°C), photolytic stress (light vs. dark at 20°C), and pH stress (pH 5.0, 6.0, 7.0, 9.0 at 20°C).
  • Analysis Technique: UPLC-QTOF-MS/MS was used for separation and identification.
    • Chromatography: A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
    • Mass Spectrometry: QTOF mass spectrometer with electrospray ionization (ESI), scanning in negative ion mode. The MSE continuum mode was used to acquire both precursor and fragment ion data.
  • Data Processing: Degradation was confirmed by monitoring the decline in parent compound peak area. Degradation products were tentatively identified by comparing their accurate mass and fragmentation patterns with standards or database information. Kinetic parameters (rate constant k, half-life t₁/₂) were calculated by fitting the concentration-time data to a first-order kinetic model.

Degradation Pathway of Reference Compounds

The study identified primary degradation pathways for the reference compounds, which illustrate the susceptibility of specific chemical moieties. Understanding these can help predict potential stability issues for this compound.

G Acteoside Acteoside GlycosidicCleavage GlycosidicCleavage Acteoside->GlycosidicCleavage Ester Linkage Hydrolysis Salidroside Salidroside Hydrolysis Hydrolysis Salidroside->Hydrolysis Aglycone Release Tyrosol Tyrosol CaffeicAcid CaffeicAcid Hydrolysis->Tyrosol GlycosidicCleavage->CaffeicAcid

Research Implications and Recommendations

The absence of direct data on this compound means you may need to extrapolate from these findings. Based on the available evidence, here are some strategic recommendations for your investigation:

  • Prioritize Comparative Testing: Given the significant stability difference between acteoside and salidroside, you should experimentally determine where this compound falls on this spectrum. Its stability will be highly dependent on its specific functional groups, particularly the number of sugar units and the presence of ester bonds.
  • Define Safe Handling Parameters: The data strongly suggests that this compound and similar compounds should be handled and stored under cool, dark, and acidic conditions to maximize shelf life.
  • Focus Analytical Efforts: When analyzing this compound, use the UPLC-QTOF-MS/MS method described above. Pay close attention to fragments corresponding to the loss of sugar moieties and cinnamic acid derivatives, as these are common degradation routes.

References

Osmanthuside H efficacy in different assay systems

Author: Smolecule Technical Support Team. Date: February 2026

Related Compounds and Assay Systems

The search results indicate that while Osmanthuside H itself is not detailed, other compounds from the same chemical family have been studied. The table below summarizes the key information on these related compounds and the assay systems used to evaluate their efficacy.

Compound Name Assay System / Model Biological Activity / Efficacy Measured Key Quantitative Findings Source Plant
Acteoside (also called verbascoside) In vitro enzymatic assay (Porcine pancreatic lipase inhibition) [1] Lipase inhibitory activity (potential anti-obesity effect) IC₅₀: 2-20 μg/mL (for a group of related PPGs); Acteoside had the strongest effect [1]. Ligustrum purpurascens [1]
Oleuropein In vitro chemical assays; In vitro cell-based assays (Human cancer cell lines) [2] [3] Antioxidant activity; Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory); Cytotoxicity (anticancer potential) Content in Ligustrum vulgare flowers: 33.43 ± 2.48 mg/g dry weight [3]. Showed strong antiproliferative properties [3]. Ligustrum vulgare [3], Osmanthus fragrans roots [2]
Isoacteoside In silico molecular docking; In vivo rat model (Paracetamol-induced liver injury) [4] Hepatoprotective activity; Docking with liver protein (3N94) In silico docking score: -11.42 (with protein 3N94) [4]. Significantly minimized liver damage markers in rats [4]. Aerides odorata (orchid) [4]
Phenylpropanoid Glycosides (PPGs) In vitro enzymatic assay (Porcine pancreatic lipase inhibition) [1] Investigation of Structure-Activity Relationship (SAR) Inhibitory potency: Acteoside > Syringalide A > Lipedoside A-I > Osmanthuside B. More phenolic hydroxyl groups correlated with stronger activity [1]. Ligustrum purpurascens [1]

Detailed Experimental Protocols

The assays referenced in the table involved specific, rigorous methodologies. Here are the detailed protocols for the key experiments:

  • Porcine Pancreatic Lipase Inhibition Assay [1]: This protocol measured the inhibitory activity of phenylpropanoid glycosides (PPGs). The reaction system included porcine pancreatic lipase solution, phosphate buffer, and a solution of the tested compound. After pre-incubation, the substrate solution was added, and the reaction was stopped. The amount of 4-nitrophenol released was measured at 405 nm to calculate lipase activity and inhibition. The half-maximal inhibitory concentration (IC₅₀) was then determined.

  • UHPLC-HRMS Metabolomic Analysis [3]: This protocol was used for the untargeted identification and quantification of compounds like oleuropein in plant extracts. Separation was performed on a UHPLC system using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. High-resolution mass spectrometry with an electrospray ionization source was used for detection. Compounds were identified by comparing their retention times and mass spectra to authenticated standards and database information.

  • In vivo Hepatoprotective Model [4]: This study used a paracetamol (PCM)-induced liver injury model in rats. The protective effect of extracts containing compounds like isoacteoside was evaluated by analyzing blood samples for liver function parameters and liver tissue for changes in antioxidant gene expression and histopathological architecture.

Research Pathways for Bioactive Compounds

The following diagram outlines the common research workflow for establishing the efficacy of a bioactive plant compound like this compound, based on the methodologies found in the literature. This illustrates the multi-stage process from discovery to mechanistic understanding.

start Plant Material Collection and Extraction m1 Metabolomic Analysis (UHPLC-HRMS/QTOF-MS) start->m1 Extract Preparation m2 In Vitro Bioactivity Screening (e.g., enzymatic assays) m1->m2 Compound Identification m3 In Vivo Validation (e.g., animal disease models) m2->m3 Hit Confirmation m4 Mechanistic Studies (Network Pharmacology, Molecular Docking) m3->m4 Efficacy Validation end Identification of Potential Therapeutic Applications m4->end

References

Osmanthuside H structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Data for Osmanthuside H

The table below summarizes the key identified information for this compound:

Property Description
Chemical Name This compound [1]
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol [2]
Molecular Formula C({19})H({28})O(_{11}) [2]
CAS Registry Number 149155-70-4 [2]
Isolation Source Stem barks of Fraxinus paxiana; also identified in Ligustrum lucidum Fructus (Nüzhenzi) [2] [1]
Chemical Classification Phenylethanoid Glycoside (PhG) [1]

A Framework for SAR Studies on Natural Products

In the absence of direct SAR studies for this compound, you can initiate research by following established workflows for investigating natural products. The core of SAR analysis involves systematically modifying a molecule and testing how these changes affect its biological activity [3]. The diagram below outlines a potential research pathway.

Start Start: this compound Step1 1. Comprehensive Characterization • Acquire pure compound • Confirm structure via NMR, MS Start->Step1 Step2 2. Biological Activity Profiling • Test in relevant pharmacological assays • Establish baseline activity (IC50, EC50, etc.) Step1->Step2 Step3 3. Structure Modification Strategy • Semisynthesis of analogs • Biosynthetic pathway engineering Step2->Step3 Step4 4. SAR Analysis • Correlate structural changes with changes in activity • Identify key functional groups Step3->Step4 Step5 5. Target Identification • Use active analogs as probes • Elucidate mechanism of action Step4->Step5 Goal Outcome: Validated SAR Model for this compound Step5->Goal

Key Methodologies for SAR Investigation

Based on general SAR principles and related phytochemical research, here are detailed methodologies you can employ:

  • Compound Identification and Profiling: The first step is to fully characterize the compound. Ultra-high-performance liquid chromatography coupled with electrospray ionization-quadrupole-time of flight-mass spectrometry (UHPLC-ESI-Q-TOF-MS) is a powerful technique for this. It allows for rapid separation and identification based on high-accuracy mass measurements of both parent and fragment ions [4] [1]. For example, in a study on Ligustrum lucidum Fructus, this compound was identified by its precursor ion at m/z 431.1558 [M−H]⁻ and a key fragment ion at m/z 299, resulting from the loss of an apiofuranosyl group (132 Da) [1].
  • Systematic Structure Modification: To build an SAR, you need to study analogs of this compound.
    • Semisynthesis: This involves chemically modifying specific functional groups on the isolated this compound molecule. For instance, you could target its hydroxyl groups (e.g., by acetylation or methylation) to test their role as hydrogen bond donors or acceptors with a biological target [5]. Similarly, altering the sugar moieties could reveal their importance for bioavailability and activity [6].
    • Biosynthetic Pathway Engineering: An alternative approach is to harness or manipulate the plant's natural biosynthetic machinery. As seen in the complete biosynthesis of verbascoside (a related PhG) in Escherichia coli, once the pathway enzymes are identified, you can produce the core scaffold and generate structural analogs by feeding different precursors or engineering enzyme specificity [6].
  • Activity Testing and Correlation: After creating analogs, you must test them in robust biological assays relevant to the suspected function of this compound. By quantifying the activity (e.g., IC₅₀, EC₅₀) of each analog and comparing it to the parent structure, you can begin to correlate specific structural features with changes in potency. This process identifies the pharmacophore—the precise assembly of steric and electronic features necessary for optimal interaction with a biological target [7].

Research Directions and Alternatives

Given the current lack of direct SAR data, your research could also focus on:

  • Exploring Related Compounds: Many bioactivities of medicinal plants are attributed to phenylethanoid glycosides [8]. You can investigate the extensive SAR data available for more well-known PhGs like acteoside (verbascoside), which shares structural motifs with this compound and has documented anti-inflammatory, antioxidant, and neuroprotective activities [6] [8]. This can provide excellent hypotheses to test for this compound.
  • Leveraging Network Pharmacology: For complex natural products, network pharmacology is a modern approach that can predict the "therapeutic material basis" and mechanisms of action. It involves identifying potential protein targets for a compound based on chemical similarity and then constructing interaction networks to visualize multi-target effects [9] [4]. This can provide a systems-level view and generate testable hypotheses for your SAR work.

References

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XLogP3

-2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Dates

Last modified: 04-14-2024

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